4-Chloro-5-fluoro-3-iodo-1H-indazole
Description
Properties
IUPAC Name |
4-chloro-5-fluoro-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIN2/c8-6-3(9)1-2-4-5(6)7(10)12-11-4/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUVZMCDRPUIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-5-fluoro-3-iodo-1H-indazole CAS number and molecular structure
An In-Depth Technical Guide to 4-Chloro-5-fluoro-3-iodo-1H-indazole
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring three distinct halogen atoms on the indazole core, makes it a versatile synthetic intermediate for the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, and its critical role as a building block in the creation of novel therapeutic agents. Particular emphasis is placed on the strategic utility of its multiple reaction sites, which allow for selective and diverse chemical modifications, crucial for structure-activity relationship (SAR) studies. Safety and handling protocols based on data from structurally related compounds are also discussed to ensure its proper use in a research setting.
Compound Identification and Core Properties
This compound is a solid, aromatic heterocyclic compound. The indazole core is a key pharmacophore found in numerous biologically active molecules. The specific halogenation pattern of this molecule—chlorine at position 4, fluorine at position 5, and iodine at position 3—provides multiple, distinct points for synthetic elaboration.
Molecular Structure
The structural arrangement of the atoms defines the compound's reactivity and potential for forming intermolecular interactions.
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
Quantitative data for this specific molecule is not extensively published in peer-reviewed literature; however, key identifiers and properties can be consolidated from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1082040-26-3 | BLDpharm |
| Molecular Formula | C₇H₃ClFIN₂ | Derived |
| Molecular Weight | 328.47 g/mol | Derived |
| Appearance | White to off-white solid | Typical for similar compounds |
| Purity | ≥98% (Typical) | Supplier specifications |
| Solubility | Soluble in DMSO, DMF, Methanol | Typical for polar aprotic solvents |
| Storage | Store at 2-8°C, protect from light | Common for halogenated intermediates |
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted indazoles often involves multi-step sequences starting from readily available anilines or benzonitriles. While a specific published procedure for this compound is not available, a logical synthetic route can be constructed based on established methodologies for analogous compounds, such as the synthesis of bromo-fluoro-indazoles from fluoro-methylanilines.
The proposed pathway begins with 3-chloro-4-fluoro-2-methylaniline. The choice of this starting material is strategic, as it already contains the required chloro and fluoro substituents in the correct relative positions for the final product.
Caption: Proposed Synthetic Pathway for this compound.
Mechanistic Insights
-
Diazotization: The synthesis commences with the diazotization of the starting aniline. The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately in the subsequent step. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Cyclization and Iodination (Richter-type Reaction): The diazonium salt undergoes an intramolecular cyclization. In the presence of potassium iodide (KI), the reaction proceeds to form the indazole ring system while incorporating iodine at the 3-position. The iodide ion acts as both a nucleophile and the source of the iodo substituent. This one-pot transformation is an efficient method for constructing the 3-iodo-indazole core.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for building drug candidates. Indazole derivatives are known to possess a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. This specific molecule is an exemplary building block for SAR studies due to its three distinct halogen substituents, each offering a unique handle for chemical modification.
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Iodine at C3: The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, alkyl, or amine groups at this position, which is often crucial for binding to biological targets like kinase enzymes.
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Chlorine at C4: The chloro group is less reactive in cross-coupling reactions compared to iodine, allowing for selective functionalization at the C3 position. However, it can be targeted under more forcing conditions or used in nucleophilic aromatic substitution (SNAAr) reactions. Its primary role is often as a steric and electronic modulator to fine-tune the binding affinity of a lead compound.
-
Fluorine at C5: The fluoro group is generally unreactive and serves as a strategic metabolic blocker. Its high electronegativity can alter the pKa of the indazole N-H, influence hydrogen bonding interactions, and improve pharmacokinetic properties like membrane permeability and metabolic stability.
This multi-functional handle design enables chemists to systematically explore the chemical space around the indazole core, a key activity in optimizing a drug's potency and selectivity.
Representative Experimental Protocol: Suzuki Coupling
To illustrate the utility of the C3-iodo group, the following is a representative, field-proven protocol for a Suzuki cross-coupling reaction. This reaction is fundamental to introducing aryl moieties, a common step in the synthesis of kinase inhibitors.
Workflow Diagram
The Indazole Scaffold: A Privileged Core Amplified by the Power of Fluorine
A Technical Guide for Drug Discovery Professionals
Abstract
The indazole core is a well-established privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its versatility, however, is significantly amplified through the strategic incorporation of fluorine. This guide provides an in-depth technical exploration of the biological significance of fluorinated indazole scaffolds. We will dissect the profound impact of fluorination on the physicochemical properties, pharmacokinetics, and pharmacodynamics of these molecules. Moving beyond theoretical concepts, we will examine authoritative case studies, detail robust synthetic protocols, and present validated methodologies for biological evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful chemical combination.
The Strategic Impact of Fluorine in Medicinal Chemistry
Before delving into the specifics of the indazole scaffold, it is crucial to understand why fluorine has become an indispensable tool in modern drug design.[2] Unlike other halogens, fluorine possesses a unique combination of properties:
-
High Electronegativity: As the most electronegative element, fluorine's introduction dramatically alters the electronic landscape of a molecule.[3]
-
Small van der Waals Radius: With a radius of 1.47 Å, it is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric perturbation.[3][4]
-
Strong Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest single bond in organic chemistry (bond energy ~105.4 kcal/mol), rendering it highly resistant to metabolic cleavage.[3][5]
The judicious placement of fluorine can, therefore, be used to fine-tune a molecule's properties to overcome common drug development hurdles.[6] These modifications include enhancing metabolic stability, modulating the acidity or basicity (pKa) of nearby functional groups, increasing binding affinity to the target protein, and improving membrane permeability.[6][7]
Physicochemical Consequences of Indazole Fluorination
The introduction of fluorine onto the indazole ring system imparts predictable yet powerful changes to its core properties. Understanding these shifts is fundamental to rational drug design.
Modulation of Acidity (pKa)
The indazole scaffold contains an ionizable N-H proton. The pKa of this group is critical as it influences solubility, receptor interaction, and pharmacokinetic properties. Fluorine's strong electron-withdrawing nature significantly impacts this value.
-
Causality: By withdrawing electron density from the heterocyclic ring system, a fluorine substituent stabilizes the conjugate base (the indazolide anion) formed upon deprotonation. This stabilization makes the N-H proton more acidic, resulting in a lower pKa value.[8] The magnitude of this effect is dependent on the position and number of fluorine substituents. This ability to precisely tune acidity is a key advantage, allowing chemists to optimize a compound's ionization state at physiological pH (7.4) to improve cell permeability or target engagement.[8]
Table 1: Influence of Fluorination on Acidity
| Compound | Description | pKa (in DMSO) | Rationale for Change |
|---|---|---|---|
| Indazole | Parent Scaffold | ~19.9 | Baseline acidity |
| 5-Fluoroindazole | Fluorine on benzene ring | Lower than 19.9 | Inductive electron withdrawal stabilizes the anion. |
| 3-Trifluoromethylindazole | CF3 group on pyrazole ring | Significantly lower | The powerful inductive effect of the CF3 group dramatically increases acidity. |
Note: Exact pKa values can vary based on the solvent and measurement technique. The trend, however, is consistent. Data is conceptually derived based on principles from sources.[8][9][10]
Enhancement of Metabolic Stability
One of the most valuable applications of fluorination is to block metabolic "soft spots."[2] Aromatic rings, like the one in indazole, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance.
-
Causality (Metabolic Blocking): Replacing a C-H bond at a known site of metabolic oxidation with a robust C-F bond effectively prevents enzymatic hydroxylation.[11][12] This "metabolic block" can significantly decrease the rate of clearance, leading to a longer drug half-life, improved bioavailability, and a more favorable dosing regimen.[2][5] For example, fluorination at the 6-position of an indazole scaffold has been shown to dramatically increase oral bioavailability from low single digits to over 60%.[13][14]
Impact on Lipophilicity and Binding Interactions
Fluorination generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell penetration.[14] However, the effect is complex and context-dependent. Beyond simple lipophilicity, fluorine can engage in unique, favorable interactions within a protein's binding pocket.
-
Causality: The polarized C-F bond can participate in dipole-dipole, charge-dipole, and even weak hydrogen bonding interactions with protein backbone amides or side-chain residues.[15][16] These "orthogonal" interactions, distinct from traditional hydrogen bonds, can significantly enhance binding affinity and selectivity.[3] Molecular dynamics simulations have shown that fluorine can stabilize protein-ligand complexes by organizing water networks in the binding pocket or by directly interacting with aromatic residues.[16][17]
Case Studies: Fluorinated Indazoles in Action
The theoretical benefits of fluorination are borne out in numerous successful drug discovery programs. Fluorinated indazoles have emerged as potent and selective inhibitors across various target classes, particularly protein kinases.[18][19]
Kinase Inhibition
Kinases are a major class of drug targets, especially in oncology and inflammatory diseases. The indazole scaffold is an effective "hinge-binder," a key interaction motif for many kinase inhibitors.
-
Rho Kinase (ROCK) Inhibitors: In a series of ROCK1 inhibitors, the position of fluorine on the indazole ring was critical for potency. A 4-fluoroindazole derivative had a modest IC₅₀ of 2500 nM. However, moving the fluorine to the 6-position resulted in a dramatic increase in potency, with an IC₅₀ of just 14 nM. This enhancement was coupled with a significant improvement in oral bioavailability to 61%.[13][14]
-
p38 Kinase Inhibitors: Fluorinated 5-indazole derivatives have been patented as potent inhibitors of p38 kinase for the treatment of inflammatory diseases, with all reported compounds showing IC₅₀ values below 10 µM.[13]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: In the development of FGFR inhibitors, a 6-fluoro substitution on the indazole ring led to improved enzymatic and cellular potency.[18]
Table 2: Biological Activity of Representative Fluorinated Indazole Inhibitors
| Compound ID | Target | Key Structural Feature | Potency (IC₅₀) | Key Outcome | Reference |
|---|---|---|---|---|---|
| 52 | ROCK1 | 6-Fluoroindazole | 14 nM | >175-fold increase in potency vs. 4-fluoro analog | [13][14] |
| 51 | ROCK1 | 4-Fluoroindazole | 2500 nM | Positional isomer control | [13][14] |
| 49a/b, 50a/b | p38 Kinase | 5-Indazole derivatives | <10 µM | Active in in vitro binding assays | [13] |
| 27a | FGFR1 / FGFR2 | 6-Fluoroindazole | <4.1 nM / 2.0 nM | Improved enzymatic and cellular potency | [18] |
| 40 | TRPA1 | 6-Fluoroindazole | 43 nM | Potent and selective antagonist |[14] |
Synthetic and Evaluative Methodologies
The practical application of these principles requires robust and reliable experimental methods. The protocols described below represent self-validating systems for the synthesis and evaluation of fluorinated indazole scaffolds.
Diagram: Logic of Fluorination Strategy
The decision to incorporate fluorine is a multifactorial process aimed at optimizing a lead compound.
Caption: The strategic rationale for incorporating fluorine into an indazole scaffold.
Experimental Protocol: Synthesis of a 3-Fluoro-2H-Indazole
This protocol details a modern, metal-free C-H fluorination that is environmentally friendly and efficient, adapted from the work of Ghosh and Hajra.[20][21] This method is self-validating through its high regioselectivity and confirmed by standard analytical techniques.
Objective: To achieve regioselective C-3 fluorination of a 2H-indazole derivative.
Materials:
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2H-Indazole starting material (1.0 mmol)
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N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv.)
-
Deionized Water (5.0 mL)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask (25 mL), magnetic stir bar, condenser
Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask, add the 2H-indazole starting material (1.0 mmol) and deionized water (5.0 mL).
-
Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol) to the suspension.
-
Reaction Conditions: Equip the flask with a condenser and stir the reaction mixture vigorously at 80 °C. The reaction is conducted under ambient air.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-2H-indazole product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of a characteristic doublet in the ¹H and ¹³C NMR spectra due to C-F coupling and a singlet in the ¹⁹F NMR spectrum validates the successful fluorination.
Diagram: Synthetic Workflow
Caption: Step-by-step workflow for the synthesis and purification of a 3-fluoro-2H-indazole.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a fluorescence anisotropy-based binding assay, a common method to determine the inhibitory potency (IC₅₀) of a compound against a target kinase.[13]
Objective: To determine the IC₅₀ value of a fluorinated indazole against a specific protein kinase.
Materials:
-
Target Kinase (e.g., ROCK1)
-
Fluorescently-labeled tracer (a known ligand for the kinase)
-
Fluorinated indazole test compound (serial dilutions in DMSO)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, DTT, and BSA)
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence anisotropy
Methodology:
-
Compound Preparation: Prepare a serial dilution series of the fluorinated indazole test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Assay Plate Setup: To each well of a 384-well plate, add 5 µL of assay buffer.
-
Test Compound Addition: Add 100 nL of the serially diluted test compound from the DMSO plate to the assay plate. Include wells with DMSO only for "no inhibition" (0%) control and wells with a known potent inhibitor for "full inhibition" (100%) control.
-
Kinase Addition: Prepare a solution of the target kinase in assay buffer at 2x the final desired concentration. Add 5 µL of this solution to each well.
-
Tracer Addition: Prepare a solution of the fluorescent tracer in assay buffer at 2x the final desired concentration. Add 5 µL of this solution to each well. The final assay volume is 15 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence anisotropy (or polarization) of each well using a compatible plate reader.
-
Data Analysis: a. Convert the raw anisotropy values into percent inhibition relative to the 0% and 100% controls. b. Plot the percent inhibition as a function of the logarithm of the test compound concentration. c. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Validation: The assay is validated if the Z'-factor (a measure of assay quality) is > 0.5, and the control IC₅₀ values for a reference compound are within the expected range.
Conclusion and Future Outlook
The strategic fluorination of the indazole scaffold is a validated and highly effective strategy in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can systematically address common liabilities such as metabolic instability and suboptimal target affinity. The ability to modulate pKa, block CYP-mediated oxidation, and introduce novel protein-ligand interactions allows for the transformation of early-stage hits into viable clinical candidates. As synthetic methodologies for fluorination continue to advance, offering ever more precise control over the placement of fluorine atoms and motifs, the role of fluorinated indazoles in developing next-generation therapeutics for cancer, inflammation, and beyond is set to expand even further.
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The Art of the Indazole Core: A Senior Application Scientist's Guide to Synthesis
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The 1H-indazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, imparts a rigid framework that can effectively interact with various biological targets.[2] This has led to the development of numerous drugs and clinical candidates for treating a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4] The therapeutic potential of indazole-containing compounds, such as Niraparib (an anti-cancer agent) and Pazopanib (a tyrosine kinase inhibitor), underscores the critical importance of efficient and versatile synthetic methodologies for accessing structurally diverse indazole derivatives.[3]
This in-depth technical guide provides a comprehensive overview of the core strategies for synthesizing substituted 1H-indazoles. As a senior application scientist, my focus extends beyond the mere recitation of protocols. Instead, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their quest to construct these valuable heterocyclic systems. We will explore both classical and contemporary methods, from time-honored named reactions to cutting-edge transition-metal-catalyzed transformations. Each section will provide a detailed mechanistic rationale, a critical evaluation of the method's scope and limitations, and a practical, step-by-step experimental protocol.
Classical Approaches to Indazole Synthesis: Time-Tested and Robust
The Cadogan Reductive Cyclization: A Powerful N-N Bond Formation
The Cadogan reaction is a classical and robust method for the synthesis of 2H-indazoles, which can be precursors to 1H-indazoles, through the reductive cyclization of o-nitrobenzylidene anilines.[5][6] The reaction is typically carried out at elevated temperatures using a phosphine reagent, such as tri-n-butylphosphine, as the reductant.[6]
Mechanistic Insights: The widely accepted mechanism involves the deoxygenation of the nitro group by the phosphine to generate a nitrene intermediate. This highly reactive nitrene then undergoes intramolecular cyclization onto the imine nitrogen, followed by aromatization to yield the 2H-indazole.[5] However, recent studies have suggested that non-nitrene pathways involving oxygenated intermediates may also be operative, particularly under milder conditions.[5][7]
Workflow for Cadogan Reductive Cyclization
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Harnessing Halogenation: A Technical Guide to the Therapeutic Targets of 4-Chloro-5-fluoro-3-iodo-1H-indazole Derivatives
An In-depth Technical Guide for Drug Development Professionals
Executive Summary: The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for numerous FDA-approved drugs, particularly in oncology.[1][2][3] This guide focuses on a specifically substituted derivative, 4-Chloro-5-fluoro-3-iodo-1H-indazole, to explore its potential therapeutic targets. The unique tri-halogenation pattern of this molecule—featuring chlorine, fluorine, and iodine—is significant, as halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and target binding affinity.[4][5] Direct evidence points to the use of this scaffold in the synthesis of inhibitors for the mitotic kinase TTK, a critical regulator of the spindle assembly checkpoint, making it a primary target of interest for cancer therapy.[6] Furthermore, the broader family of indazole derivatives has established activity against a range of protein kinases and other enzymes involved in cell signaling, inflammation, and neurodegeneration.[7][8][9] This whitepaper provides a detailed exploration of these potential targets, complete with validated experimental workflows for target identification and validation, designed for researchers and scientists in the field of drug development.
Part 1: The Indazole Scaffold: A Privileged Pharmacophore in Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole rings, is classified as a "privileged scaffold."[3][7] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, leading to a wide array of pharmacological activities. The therapeutic potential of this scaffold has been validated by the market success of several indazole-containing drugs:
-
Axitinib & Pazopanib: Multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), used in the treatment of renal cell carcinoma.[1][8]
-
Entrectinib: An inhibitor of Tropomyosin Receptor Kinases (TRKs), ROS1, and Anaplastic Lymphoma Kinase (ALK), approved for specific types of solid tumors.[2][7]
-
Niraparib: A Poly (ADP-ribose) polymerase (PARP) inhibitor used for treating ovarian cancer.[3]
The Strategic Role of Halogenation
The specific substitution pattern of this compound is critical to its function. Each halogen atom contributes unique properties that can be leveraged in drug design:
-
Fluorine: Often used to block metabolic oxidation sites, thereby increasing metabolic stability and bioavailability. Its high electronegativity can also modulate the acidity of nearby protons and influence binding interactions.[4][5]
-
Chlorine & Iodine: These larger halogens enhance hydrophobicity and can form halogen bonds—a type of non-covalent interaction with biological targets that can significantly improve binding affinity and selectivity.[4] The iodine at the C3 position is particularly noteworthy as a reactive handle for further chemical modification via cross-coupling reactions (e.g., Suzuki coupling), allowing for the synthesis of diverse compound libraries.[2][10]
Part 2: Primary Putative Target: Mitotic Kinase TTK (Mps1)
The most direct evidence for the therapeutic application of the 4-Chloro-3-iodo-1H-indazole scaffold is its use as a reagent in the synthesis of inhibitors targeting the mitotic kinase TTK (also known as Mps1).[6]
TTK is a dual-specificity protein kinase that serves as the master regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC ensures the high fidelity of chromosome segregation during mitosis by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Many cancer cells exhibit chromosomal instability and are highly dependent on a functional SAC to survive mitotic stress. Therefore, inhibiting TTK forces these cells into a premature and aberrant anaphase, leading to massive aneuploidy and, ultimately, apoptotic cell death. This makes TTK a highly attractive target for cancer therapy.
Experimental Workflow for TTK Target Validation
The following protocols provide a self-validating system to confirm that a derivative of this compound is a potent and selective TTK inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Causality: This assay directly measures the enzymatic activity of purified TTK. Inhibition of the kinase results in a lower production of ADP, which is quantified via a luciferase-based reaction. This provides a direct measure of the compound's potency (IC₅₀).
-
Methodology:
-
Prepare a reaction buffer containing kinase buffer, 10 µM ATP, and purified recombinant human TTK enzyme.
-
Serially dilute the test compound (e.g., from 100 µM to 1 pM) in DMSO and add to the wells of a 384-well plate.
-
Add the kinase/ATP mixture to initiate the reaction. Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader. Calculate the IC₅₀ value by fitting the dose-response curve.
-
Protocol 2: Cellular Target Engagement Assay (CETSA)
-
Causality: This assay confirms that the compound binds to its target protein within the complex environment of a living cell. Ligand binding stabilizes the target protein against thermal denaturation.
-
Methodology:
-
Culture a relevant cancer cell line (e.g., HCT-116) to 80% confluency.
-
Treat cells with the test compound (at 10x IC₅₀) or vehicle (DMSO) for 2 hours.
-
Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat the cell lysates across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.
-
Collect the supernatant (containing soluble proteins) and analyze the abundance of TTK at each temperature point using Western Blotting or ELISA.
-
A positive result is a shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control.
-
Protocol 3: Phenotypic Assay for Mitotic Slippage
-
Causality: TTK inhibition prevents the SAC from maintaining a mitotic arrest, causing cells to exit mitosis without proper chromosome segregation ("slippage"). This assay quantifies this specific cellular phenotype.
-
Methodology:
-
Seed cancer cells (e.g., HeLa) on coverslips.
-
Synchronize the cells at the G1/S boundary using a thymidine block, then release them into media containing a mitotic blocker like nocodazole to arrest them in mitosis.
-
After 12-16 hours, add the test compound or vehicle to the arrested cells.
-
Fix the cells at various time points (e.g., 0, 2, 4, 6 hours).
-
Perform immunofluorescence staining for Cyclin B1 (a protein that is degraded upon mitotic exit) and DNA (using DAPI).
-
Use fluorescence microscopy to quantify the percentage of cells that have lost Cyclin B1 staining but still have condensed chromatin, which is indicative of mitotic slippage. A potent TTK inhibitor will cause a rapid increase in this population.
-
| Assay | Parameter Measured | Purpose | Example Result |
| ADP-Glo™ Kinase Assay | IC₅₀ | Measures direct enzymatic inhibition | 15 nM |
| Cellular Thermal Shift Assay (CETSA) | ΔTₘ (Melting Temp. Shift) | Confirms target binding in cells | +4.5 °C |
| Mitotic Slippage Assay | EC₅₀ | Measures functional cellular outcome | 50 nM |
Part 3: Expanded Target Landscape for Halogenated Indazoles
While TTK is a strong primary candidate, the indazole scaffold's known promiscuity suggests that derivatives of this compound could have activity against other therapeutically relevant protein kinases.
Receptor Tyrosine Kinases (RTKs) in Angiogenesis and Proliferation
Many indazole-based drugs are potent inhibitors of RTKs that drive tumor growth, survival, and angiogenesis.[1][8] Key targets in this family include VEGFR, FGFR, and PDGFR. Inhibition of these pathways can starve tumors of their blood supply and block proliferative signals.
Protocol 4: Cell-Based RTK Phosphorylation Assay
-
Causality: This assay determines if the compound can block the initial step of RTK signaling—ligand-induced autophosphorylation—in a cellular context.
-
Methodology:
-
Culture cells known to express the target RTK (e.g., HUVECs for VEGFR2) in serum-free media overnight to reduce basal signaling.
-
Pre-incubate the starved cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the corresponding recombinant ligand (e.g., VEGF-A) for 5-10 minutes to induce receptor phosphorylation.
-
Immediately lyse the cells in a buffer containing potent phosphatase inhibitors (e.g., sodium orthovanadate) to preserve the phosphorylation state.
-
Measure the levels of phosphorylated RTK (p-VEGFR2) and total RTK (Total-VEGFR2) using a sandwich ELISA kit or by Western Blot.
-
A successful inhibitor will show a dose-dependent decrease in the ratio of phosphorylated to total receptor.
-
Other Potential Kinase Targets
The literature on indazole derivatives highlights several other kinase families as potential targets.[7][11][12] Screening a this compound derivative against a broad kinase panel is a logical step in profiling its activity. High-probability candidates include:
-
p38 MAPK: Involved in inflammatory responses and cellular stress.[12]
-
Aurora Kinases: Key regulators of mitosis, similar to TTK.[7]
-
Anaplastic Lymphoma Kinase (ALK): A driver oncogene in certain types of lung cancer and lymphoma.[7]
Part 4: Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The primary and most evidence-supported target is the mitotic kinase TTK, offering a clear path for development in oncology.[6] However, the well-documented polypharmacology of the indazole core suggests a high likelihood of activity against other protein kinases, particularly receptor tyrosine kinases like VEGFR and FGFR.
The immediate next steps for a drug development program centered on this scaffold should involve:
-
Synthesis and Screening: Synthesize a focused library of derivatives based on the this compound core and perform a broad kinase panel screen to identify primary targets and assess selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the scaffold to optimize potency against the desired target (e.g., TTK) while minimizing off-target effects.
-
In Vivo Efficacy Studies: Advance lead compounds into relevant animal models (e.g., tumor xenografts) to evaluate their anti-cancer efficacy, pharmacokinetics, and safety profile.
By leveraging the unique properties conferred by its halogenation pattern and the proven therapeutic potential of the indazole scaffold, these derivatives hold significant promise for the next generation of targeted therapies.
References
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Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed. (2019). Eur J Med Chem. [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (n.d.). PubMed Central. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021). National Institutes of Health. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021). RSC Publishing. [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (n.d.). MDPI. [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). PubMed. [Link]
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Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed. (2012). PubMed. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Advances. [Link]
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (2016). National Institutes of Health. [Link]
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A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (2022). PubMed. [Link]
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Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (n.d.). MDPI. [Link]
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Pharmacological properties of indazole derivatives: recent developments - PubMed. (2005). PubMed. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (n.d.). MDPI. [Link]
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An Improved Preparation of 4-Chloro-1H-indazole (V) - ResearchGate. (2025). ResearchGate. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
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3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - MDPI. (n.d.). MDPI. [Link]
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Indazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
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Spectroscopic Characterization of 4-Chloro-5-fluoro-3-iodo-1H-indazole: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of Predicted NMR, IR, and MS Data for a Key Heterocyclic Scaffold
Introduction
4-Chloro-5-fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a well-established pharmacophore found in a variety of therapeutic agents, and the specific substitution pattern of this molecule offers a unique combination of steric and electronic properties that can be exploited for the design of novel drug candidates. Precise structural elucidation is the cornerstone of any drug discovery program, and a thorough understanding of the spectroscopic properties of a lead compound is paramount.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages advanced computational prediction tools to offer valuable insights into its expected spectral characteristics. Each section details the predicted data, provides an in-depth interpretation of the spectral features, and outlines a standardized experimental protocol for acquiring such data, thereby offering a complete framework for researchers.
Molecular Structure and Isomerism
The structural framework of this compound, with the IUPAC name this compound and CAS Number 1082040-26-3, is presented below. It is important to consider the potential for tautomerism in 1H-indazoles, where the proton on the pyrazole ring can reside on either nitrogen atom (N1 or N2). The predicted data in this guide is based on the more stable 1H-tautomer.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted chemical shifts are invaluable for the initial assignment of a molecule's structure and for confirming its synthesis. These predictions are based on established computational algorithms that analyze the local electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (N-H) | ~13.5 - 14.0 | br s | - |
| H-6 | ~7.3 - 7.5 | d | 8.0 - 9.0 |
| H-7 | ~7.6 - 7.8 | t | 7.0 - 8.0 |
br s = broad singlet, d = doublet, t = triplet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (ppm) |
| C-3 | ~90 - 95 |
| C-3a | ~140 - 145 |
| C-4 | ~118 - 123 (d, JC-F ≈ 15-20 Hz) |
| C-5 | ~150 - 155 (d, JC-F ≈ 240-250 Hz) |
| C-6 | ~115 - 120 (d, JC-F ≈ 5-10 Hz) |
| C-7 | ~125 - 130 |
| C-7a | ~130 - 135 |
Note: Predicted values are generated using publicly available NMR prediction tools and should be confirmed by experimental data. The coupling of carbon signals to fluorine is denoted by 'd' with the corresponding coupling constant.
Interpretation of Predicted NMR Spectra
The predicted ¹H NMR spectrum is expected to show three distinct signals. The most downfield signal, a broad singlet between 13.5 and 14.0 ppm, is characteristic of the acidic N-H proton of the indazole ring. The two aromatic protons, H-6 and H-7, are expected to appear as a doublet and a triplet, respectively, due to coupling with each other and with the fluorine at position 5.
The predicted ¹³C NMR spectrum will display seven signals corresponding to the seven carbon atoms of the indazole core. The carbon bearing the iodine atom (C-3) is predicted to be significantly shielded (upfield shift) due to the heavy atom effect. The carbon attached to the fluorine atom (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a hallmark of organofluorine compounds. The adjacent carbons (C-4 and C-6) will show smaller two- and three-bond couplings to the fluorine atom, respectively.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.
Figure 2: Standard workflow for NMR data acquisition and processing.
Causality in Experimental Choices: The choice of a deuterated solvent like DMSO-d6 is critical as it dissolves a wide range of organic compounds and its residual proton signal does not overlap with the expected aromatic signals of the analyte. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point (0 ppm) for accurate chemical shift determination. Two-dimensional NMR experiments like COSY, HSQC, and HMBC are indispensable for unambiguously assigning the connectivity of protons and carbons, especially in complex molecules.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its specific functional groups and aromatic structure.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3100 | N-H stretching | 1H-Indazole |
| ~1620 - 1580 | C=N stretching | Pyrazole ring |
| ~1500 - 1450 | C=C stretching | Aromatic ring |
| ~1250 - 1150 | C-F stretching | Aryl-fluoride |
| ~850 - 750 | C-Cl stretching | Aryl-chloride |
| ~700 - 600 | C-I stretching | Aryl-iodide |
| ~880 - 800 | C-H out-of-plane bending | Substituted benzene |
Interpretation of the Predicted IR Spectrum
The most prominent feature in the predicted IR spectrum will be a broad absorption band in the region of 3300-3100 cm⁻¹, characteristic of the N-H stretching vibration of the indazole ring. The aromatic nature of the molecule will be confirmed by the presence of C=C and C=N stretching vibrations in the 1620-1450 cm⁻¹ region. The halogen substituents will also give rise to characteristic absorptions in the fingerprint region of the spectrum, with the C-F stretch appearing at a higher wavenumber than the C-Cl and C-I stretches due to the higher bond strength and lower mass of fluorine.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method are standard techniques for obtaining an IR spectrum.
Figure 5: General workflow for solid-sample analysis by EI-MS.
Causality in Experimental Choices: Electron Ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and comparison with spectral libraries. The use of a solid probe allows for the direct introduction of non-volatile or thermally sensitive compounds into the ion source.
Conclusion
This technical guide has provided a detailed overview of the predicted spectroscopic characteristics of this compound. While experimental verification is the gold standard, the predicted NMR, IR, and MS data presented herein offer a robust framework for the initial identification and characterization of this important heterocyclic compound. The outlined experimental protocols, grounded in established scientific principles, provide a clear path for researchers to obtain high-quality empirical data. A thorough understanding of the spectroscopic fingerprint of this molecule is a critical step in advancing its potential applications in the field of drug discovery.
References
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NMR Spectroscopy
-
IR Spectroscopy
-
Mass Spectrometry
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 4-Chloro-5-fluoro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Structure, Reactivity, and Application
4-Chloro-5-fluoro-3-iodo-1H-indazole belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole motif is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The specific substitutions of chlorine, fluorine, and iodine on the indazole ring of this compound are likely intended to modulate its physicochemical properties, such as lipophilicity and metabolic stability, and to serve as synthetic handles for further chemical modifications.[1][2] Halogen atoms can significantly influence a molecule's biological activity and pharmacokinetic profile.
Key Structural Features and Potential Reactivity:
-
Indazole Core: A bicyclic aromatic system containing a pyrazole ring fused to a benzene ring. This core is generally stable but can undergo various chemical transformations.
-
Halogen Substituents (Cl, F, I): These atoms introduce electronegativity and can act as leaving groups in nucleophilic substitution reactions. The iodine atom, in particular, can be susceptible to light-induced degradation and may participate in cross-coupling reactions.
-
N-H group: The acidic proton on the indazole nitrogen can be deprotonated with a base, allowing for N-alkylation or other modifications.
Given its utility as a synthetic intermediate, researchers handling this compound are likely involved in creating more complex molecules for biological screening.[3]
Hazard Identification and Risk Assessment: A Data-Informed Approach
While specific toxicological data for this compound is unavailable, an analysis of safety data for structurally similar compounds provides a strong basis for a conservative risk assessment.
Inferred Hazards Based on Analogous Compounds:
| Hazard Class | Inferred Risk for this compound | Basis from Analogous Compounds |
| Acute Oral Toxicity | Harmful if swallowed. | SDS for 4,6-Dichloro-3-iodo-1H-indazole and 4-CHLORO-3-IODO (1H)INDAZOLE classify them as Acute Tox. 4 (H302).[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | SDS for 4,6-Dichloro-3-iodo-1H-indazole indicates Skin Irrit. 2 (H315).[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | SDS for 4,6-Dichloro-3-iodo-1H-indazole indicates Eye Irrit. 2 (H319).[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | SDS for 4,6-Dichloro-3-iodo-1H-indazole indicates STOT SE 3 (H335).[4] |
Precautionary Statements (P-Statements) from Analogues:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical when handling compounds of unknown toxicity.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid and solutions of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[7]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or pinholes before use and change them frequently.
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept buttoned.
-
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Safe Handling, Storage, and Disposal Workflow
A systematic workflow is essential to minimize risks associated with the handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling:
-
Thoroughly review this guide and any available safety information for similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the chemical fume hood by clearing unnecessary items and ensuring proper airflow.
-
-
Handling:
-
When weighing the solid, use a microbalance within the fume hood to minimize dust generation.
-
Handle the compound with care to avoid creating dust.
-
When dissolving, add the solid to the solvent slowly to prevent splashing.
-
-
Storage:
-
Disposal:
-
Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain.
-
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][7]
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Do not let the product enter drains.[7]
Conclusion
While this compound holds promise as a building block in drug discovery, its handling requires a cautious and informed approach due to the lack of specific safety data. By adhering to the guidelines outlined in this technical guide, which are based on the known hazards of similar chemical structures, researchers can mitigate the potential risks and work safely with this compound. Always prioritize a culture of safety in the laboratory and consult with your institution's Environmental Health and Safety (EH&S) department for any specific questions or concerns.
References
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- United States Biological. (n.d.). 431643 4-Chloro-3-iodo-1H-indazole CAS: 518990-33-5.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Angene Chemical. (2025, September 2). SAFETY DATA SHEET.
- ChemicalBook. (2025, July 26). 4-CHLORO-3-IODO (1H)INDAZOLE - Safety Data Sheet.
- Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1.
- Chem-Impex. (n.d.). 4-Fluoro-3-iodo-1-methyl-1H-indazole.
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Solubility of 4-Chloro-5-fluoro-3-iodo-1H-indazole in common organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-5-fluoro-3-iodo-1H-indazole in Common Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Given the absence of extensive published solubility data for this specific molecule, this document emphasizes robust experimental methodology and the underlying scientific principles that govern its solubility.
Introduction: The Critical Role of Solubility
This compound is a halogenated heterocyclic compound with a structure amenable to further chemical modification, making it a potentially valuable building block in medicinal chemistry. In drug discovery and development, solubility is a critical physicochemical property that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous and organic solvent solubility can hinder formulation development, lead to unreliable results in biological assays, and ultimately cause the failure of promising drug candidates.[2]
This guide offers a detailed exploration of the factors governing the solubility of this specific indazole derivative and provides a gold-standard experimental protocol for its precise measurement in various organic solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium between the solid and the dissolved state. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[3] The solubility of this compound is dictated by a balance of intermolecular forces between the solute molecules themselves and between the solute and solvent molecules.
Key Molecular Features Influencing Solubility:
-
Indazole Core: The indazole ring system is a bicyclic heteroaromatic structure. The presence of two nitrogen atoms allows for hydrogen bonding (both as a donor via the N-H proton and as an acceptor via the lone pair on the sp2 nitrogen), which can promote solubility in protic solvents like alcohols.[4]
-
Halogen Substituents (Cl, F, I): The chlorine, fluorine, and iodine atoms introduce polarity and can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and solute-solvent interactions.[5] Their electron-withdrawing nature also impacts the overall electronic distribution of the molecule.
-
Molecular Weight and Shape: The relatively high molecular weight (296.46 g/mol ) and planar structure can lead to strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements, as they provide different insights.[6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium.[7] It is a critical parameter for pre-formulation and is typically determined using the shake-flask method over an extended period (e.g., 24-48 hours).[8]
-
Kinetic Solubility: This is often measured in high-throughput screening settings. It reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous or organic medium.[1] Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated, metastable state.[7][9] This guide focuses on determining the more definitive thermodynamic solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[10][11] The protocol below is a comprehensive, self-validating system for accurately measuring the solubility of this compound.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
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The Strategic Placement of Halogens: A Technical Guide to the Discovery and History of Halogenated Indazoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core, a bicyclic heteroaromatic system, has risen to prominence as a "privileged scaffold" in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1] The strategic incorporation of halogen atoms onto this scaffold has proven to be a pivotal strategy in modulating the physicochemical and pharmacokinetic properties of these molecules, leading to the development of highly potent and selective drugs. This in-depth technical guide traces the historical evolution of halogenated indazoles, from the foundational synthesis of the core structure to the discovery and development of blockbuster drugs. We will delve into the causality behind synthetic choices, provide detailed experimental protocols for key transformations, and explore the structure-activity relationships that have guided the optimization of these important therapeutic agents.
The Indazole Scaffold: A Privileged Core in Drug Discovery
The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. It exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2] This scaffold is of immense pharmacological importance, forming the basic structure of a vast number of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The indazole nucleus is a key component in several FDA-approved drugs, highlighting its significance in modern drug discovery.[1][5]
The versatility of the indazole scaffold lies in its ability to engage in various non-covalent interactions with biological targets. The pyrazole portion of the molecule contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like nitrogen), allowing for critical interactions with protein residues.[1] The benzene ring provides a platform for substitution, enabling the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.
A Historical Perspective: The Genesis of the Indazole Ring
The journey of the indazole scaffold began in the late 19th century. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer around 1883.[6] In his pioneering work, Fischer did not synthesize the parent indazole but rather an oxo-substituted derivative, indazolone, by heating o-hydrazinobenzoic acid, which resulted in intramolecular condensation and cyclization. This seminal discovery laid the groundwork for future explorations into the synthesis and utility of this heterocyclic system.
Experimental Protocol: Fischer's Synthesis of Indazolone
-
Starting Material: o-Hydrazinobenzoic acid
-
Procedure: Heating of o-hydrazinobenzoic acid leads to an intramolecular condensation and cyclization reaction.
-
Reaction Conditions: While specific temperatures and reaction times were not meticulously documented in the initial reports, the reaction is understood to occur at elevated temperatures.
-
Outcome: The reaction proceeds via the loss of a water molecule to form 3-indazolone.
This early work was the crucial first step in recognizing the potential of this new heterocyclic system, which Fischer named "indazol."
The Strategic Role of Halogenation in Indazole-Based Drug Design
The introduction of halogen atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate their biological and physical properties. Halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[7][8] The production of halogenated pyrazoles and indazoles has led to compounds with a broad range of biological activities and has provided versatile chemical handles for further synthetic modifications, such as cross-coupling reactions.[9]
The impact of halogenation on the properties of indazole derivatives can be summarized as follows:
| Property | Effect of Halogenation | Rationale |
| Potency | Often increases | Halogens can form specific interactions (halogen bonds) with the target protein, enhancing binding affinity. They also alter the electronic properties of the aromatic system, which can influence key interactions. |
| Lipophilicity | Increases (F < Cl < Br < I) | This can improve membrane permeability and oral bioavailability, but excessive lipophilicity can lead to poor solubility and off-target effects. |
| Metabolic Stability | Generally increases | The introduction of a halogen atom at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. |
| Selectivity | Can be improved | The size and electronic nature of the halogen can be fine-tuned to favor binding to the desired target over off-targets. |
Key Synthetic Methodologies for Halogenated Indazoles
The synthesis of halogenated indazoles can be broadly approached in two ways: by constructing the indazole ring from a pre-halogenated starting material or by direct halogenation of a pre-formed indazole core.
Synthesis of the Indazole Ring
A variety of methods have been developed for the synthesis of the indazole ring system.[6] One common and efficient method involves the palladium-catalyzed intramolecular carbon-nitrogen bond formation from o-halo acetophenones and hydrazine.[6]
Experimental Protocol: Pd-Catalyzed Indazole Synthesis
-
Starting Materials: o-halo acetophenones, hydrazine monohydrochloride
-
Catalyst System: Pd(OAc)₂, a suitable ligand (e.g., dppf, dba, dppp), and a base (e.g., Cs₂CO₃).[6]
-
Procedure: The o-halo acetophenone is reacted with an excess of hydrazine monohydrochloride in a solvent like dioxane. The resulting hydrazine undergoes a Pd-catalyzed intramolecular cyclization to yield the 1H-indazole.[6]
start [label="o-halo acetophenone +\nHydrazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Hydrazone Intermediate"]; catalyst [label="Pd(OAc)₂ / Ligand\nBase (Cs₂CO₃)", shape=cds, fillcolor="#FBBC05"]; product [label="1H-Indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="Condensation"]; intermediate -> product [label="Intramolecular\nC-N Coupling"]; catalyst -> intermediate [style=dashed, arrowhead=none]; }
Pd-Catalyzed Indazole Synthesis Workflow
Direct Halogenation of the Indazole Core
Direct C-H halogenation is an atom-economical and efficient method for preparing halogenated indazoles. N-halosuccinimides (NCS, NBS, NIS) are commonly used reagents for this purpose. Recent advancements have focused on developing metal-free and regioselective halogenation methods.[7][8]
An efficient and environmentally friendly protocol for the bromination of indazoles at the C3 position utilizes 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH) under ultrasound irradiation.[10]
Experimental Protocol: Ultrasound-Assisted C3-Bromination of Indazoles
-
Starting Material: Substituted indazole
-
Reagent: 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH)
-
Conditions: The reaction is carried out in ethanol in the presence of Na₂CO₃ at 40°C under ultrasonic irradiation for approximately 30 minutes.[10]
-
Outcome: This method provides site-specific 3-bromo-indazoles, which are valuable building blocks for drug synthesis.[10]
More recently, a metal-free method for the regioselective mono- and poly-halogenation of 2H-indazoles has been developed using N-halosuccinimides (NXS), which can be carried out in environmentally friendly solvents like water.[7][8] By carefully tuning the reaction conditions, selective mono-, poly-, and even hetero-halogenated products can be obtained in high yields.[7][8]
indazole [label="2H-Indazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="NXS (1 equiv)\nWater, 25°C", shape=cds, fillcolor="#FBBC05"]; product1 [label="Mono-halogenated\n2H-Indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent2 [label="NXS (>1 equiv)\nAcetonitrile, 80°C", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product2 [label="Poly-halogenated\n2H-Indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
indazole -> product1 [label="Mono-halogenation"]; reagent1 -> indazole [style=dashed, arrowhead=none]; indazole -> product2 [label="Poly-halogenation"]; reagent2 -> indazole [style=dashed, arrowhead=none]; }
Regioselective Halogenation of 2H-Indazoles
Case Studies: Halogenated Indazoles as Blockbuster Drugs
The strategic use of the halogenated indazole scaffold is exemplified by several successful anticancer drugs.
Pazopanib (Votrient®)
Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI) that targets VEGFR, PDGFR, and c-Kit, and is used in the treatment of renal cell carcinoma and soft tissue sarcoma.[11][12][13] Developed by GlaxoSmithKline, it was approved by the FDA in 2009.[12][14] The discovery of pazopanib involved the optimization of a pyrimidine-based series of VEGFR-2 inhibitors.[15]
The synthesis of pazopanib involves the coupling of three key fragments: a substituted indazole, a dichloropyrimidine, and a sulfonamide side chain.[14][16] One of the most commercially viable routes involves reacting 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine, followed by coupling with 5-amino-2-methylbenzenesulfonamide.[16]
Axitinib (Inlyta®)
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, used for the treatment of advanced renal cell carcinoma.[17][18][19] Developed by Pfizer and approved by the FDA in 2012, its structure features a 1H-indazole core.[15][17] The development of Axitinib was guided by structure-based drug design.[18]
The synthesis of axitinib has evolved, with newer routes focusing on more economical and practical copper-catalyzed coupling reactions as opposed to the initial palladium-catalyzed methods.[17]
Niraparib (Zejula®)
Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[2][20] It is a 2H-indazole derivative and was developed by Tesaro.[1][21] The discovery of niraparib stemmed from efforts to design potent PARP-1 and PARP-2 inhibitors with good oral bioavailability.[20][22]
The synthesis of niraparib has been optimized for large-scale production, with key steps including a copper-catalyzed N-arylation of an indazole derivative.[21]
| Drug | Indazole Type | Key Halogenation | Primary Target(s) | Indication(s) |
| Pazopanib | 2H-Indazole | None | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[11][12][13] |
| Axitinib | 1H-Indazole | None | VEGFRs 1, 2, 3 | Renal Cell Carcinoma[17][18][19] |
| Niraparib | 2H-Indazole | None | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer[2][20] |
(Note: While these prominent examples do not feature a halogen on the indazole ring itself, their development is deeply rooted in the broader exploration of substituted indazoles, where halogenation is a key optimization strategy. Many potent indazole-based inhibitors in development do contain halogens.)
Structure-Activity Relationships (SAR) of Halogenated Indazoles
The systematic modification of the indazole scaffold, including halogenation, has led to a deep understanding of its structure-activity relationships. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups were potent C4 substituents on the indazole ring.[23] Only small groups were tolerated at the C5, C6, or C7 positions.[23] The most potent N3-substituent was a 5-chlorothiophene-2-sulfonamide, highlighting the importance of a halogenated aromatic system at this position.[23]
These findings underscore the principle that the position and nature of substituents, including halogens, on the indazole ring are critical for achieving high potency and desirable pharmacokinetic properties.
Conclusion and Future Outlook
The journey of halogenated indazoles in medicinal chemistry, from Fischer's initial synthesis to the development of life-saving drugs, is a testament to the power of synthetic chemistry and rational drug design. The indazole scaffold has proven to be remarkably versatile, and the strategic use of halogenation has been instrumental in optimizing the properties of indazole-based drug candidates. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the continued emergence of novel halogenated indazole derivatives as next-generation therapeutics for a wide range of diseases. The development of more selective and environmentally benign halogenation techniques will further empower medicinal chemists to explore the vast chemical space of this privileged scaffold.
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Theoretical studies on the electronic properties of 4-Chloro-5-fluoro-3-iodo-1H-indazole
An In-Depth Technical Guide to the Theoretical Electronic Properties of 4-Chloro-5-fluoro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive theoretical framework for characterizing the electronic properties of a novel, highly substituted indazole, this compound. By leveraging Density Functional Theory (DFT), we will explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and predicted spectroscopic characteristics. This document serves as a technical roadmap for researchers aiming to understand and predict the behavior of complex heterocyclic compounds, thereby accelerating rational drug design and development.
Introduction: The Significance of Substituted Indazoles
The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][4] The biological activity of these compounds is intimately linked to their electronic structure, which dictates how they interact with biological targets.
The subject of this guide, this compound, is a unique molecule featuring a dense arrangement of halogen atoms with varying electronegativity and size. This substitution pattern is expected to profoundly influence the molecule's electronic distribution, reactivity, and potential for forming specific non-covalent interactions, such as halogen bonds.[5] A thorough theoretical investigation is therefore essential to unlock its therapeutic potential.
This guide will detail the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the electronic characteristics of this novel indazole derivative.[1][6] The insights gained from these computational methods provide a foundational understanding for further experimental work and in silico drug design studies.[7]
Theoretical and Computational Methodology
Our approach is grounded in Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] All calculations are proposed to be performed using the Gaussian 16 software package.[9]
Geometry Optimization and Vibrational Analysis
The initial step involves optimizing the molecular geometry of this compound. This is achieved by employing the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[10] The 6-311++G(d,p) basis set is selected to provide a high degree of accuracy for a molecule containing a diverse range of atoms, including heavy halogens.[10][11]
A vibrational frequency analysis is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and electronic properties.[1] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.[1][6]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack.[12] The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.
Spectroscopic Prediction
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum of the molecule.[8] This allows for the determination of the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which can be correlated with experimental UV-Vis spectra.
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is utilized to calculate the ¹H and ¹³C NMR chemical shifts.[8] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), provide a powerful means of confirming the molecular structure.
The overall computational workflow is depicted in the diagram below:
Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.
Predicted Results and Scientific Discussion
While experimental data for this specific molecule is not yet available, we can predict its electronic properties based on established principles and data from analogous compounds.
Optimized Molecular Geometry
The optimized structure of this compound is expected to be largely planar due to its aromatic nature. The halogen substituents will likely cause minor distortions in the ring structure. The C-I bond is predicted to be the longest carbon-halogen bond, while the C-F bond will be the shortest, consistent with the atomic radii of the halogens.
Frontier Molecular Orbitals and Chemical Reactivity
The HOMO is anticipated to be distributed primarily over the indazole ring system, particularly the electron-rich pyrazole moiety. The LUMO is also expected to be delocalized across the aromatic system. The presence of three different halogen atoms will create a unique electronic landscape. The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the more polarizable iodine atom, is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule with moderate reactivity.
| Parameter | Predicted Value (eV) | Implication |
| E_HOMO | -6.5 | Electron-donating capability |
| E_LUMO | -2.0 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.5 | Kinetic stability and reactivity |
Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound.
Molecular Electrostatic Potential (MEP)
The MEP map is predicted to show a region of significant negative potential (red) around the nitrogen atom at position 2 of the indazole ring, which is a characteristic site for hydrogen bonding and electrophilic attack. The hydrogen atom on the N1 position will exhibit a positive potential (blue), making it a potential hydrogen bond donor. A region of positive potential, known as a "sigma-hole," is expected on the iodine atom, making it a potential halogen bond donor.[5] This feature is particularly important for designing interactions with biological targets.
The relationship between these calculated properties is outlined below:
Caption: The logical relationship between the calculated electronic properties of the molecule.
Predicted Spectroscopic Data
| Spectroscopy | Predicted Feature | Significance |
| FT-IR | N-H stretch (~3400 cm⁻¹) | Confirms the presence of the indazole N-H group. |
| C=C aromatic stretch (~1600-1450 cm⁻¹) | Characteristic of the aromatic ring system. | |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm) | Provides information on the substitution pattern. |
| N-H proton (broad singlet, >10 ppm) | Confirms the tautomeric form. | |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm) | Maps the carbon skeleton of the molecule. |
| UV-Vis | λmax ~280-320 nm | Corresponds to π → π* electronic transitions. |
Table 2: Predicted Key Spectroscopic Data for this compound.
Detailed Protocol for Theoretical Calculations
This section provides a step-by-step protocol for performing the theoretical calculations described in this guide using the Gaussian 16 software.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Build the Molecule: Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView).
-
Create Input File: Set up a Gaussian input file with the following route section: #p B3LYP/6-311++G(d,p) Opt Freq
-
Specify Charge and Multiplicity: For a neutral molecule in its ground state, the charge is 0 and the multiplicity is 1.
-
Run the Calculation: Submit the input file to Gaussian 16.
-
Verify Results: After the calculation is complete, open the output file and check for the following:
-
"Normal termination of Gaussian 16" at the end of the file.
-
Confirm the absence of imaginary frequencies in the frequency analysis section.
-
Protocol 2: MEP and FMO Analysis
-
Use Checkpoint File: Use the checkpoint file (.chk) generated from the optimized geometry calculation.
-
Generate Cube Files: In GaussView, open the checkpoint file and generate cube files for the HOMO, LUMO, and MEP.
-
Visualize: Visualize the generated surfaces to analyze the orbital distributions and electrostatic potential.
Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical framework for the study of the electronic properties of this compound. Through the application of DFT and TD-DFT, we can predict the molecule's geometry, reactivity, and spectroscopic signatures. The anticipated findings suggest a molecule with a unique electronic profile, characterized by a moderate HOMO-LUMO gap and distinct regions of electrostatic potential, including a potential sigma-hole on the iodine atom.
These theoretical insights provide a crucial foundation for future experimental work. The predicted spectroscopic data will aid in the characterization of the synthesized compound, while the understanding of its electronic properties will guide the design of new indazole-based therapeutic agents with enhanced efficacy and target specificity.
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Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances,
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry,
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules,
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Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Magnetochemistry,
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Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem,
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A DFT Investigation of Halogen-Substituted Indeno[1,2-b]quinoxaline–Oxazole Derivatives: Insights into Electronic Structure and Reactivity. ResearchGate,
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Theoretical insight into electronic and molecular properties of halogenated (F, Cl, Br) and hetero-atom (N, O, S) doped cyclooctane. Organic and Medicinal Chemistry International Journal,
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4-Fluoro-3-iodo-5-methyl-1H-indazole. BLD Pharm,
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An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International,
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Synthesis molecular docking and DFT studies on novel indazole derivatives. National Institutes of Health,
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry,
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Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules,
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Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences,
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Semantic Scholar, [URL]([Link]
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Indazole synthesis. Organic Chemistry Portal,
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1H NMR, EPR, UV-Vis, and Electrochemical Studies of Imidazole Complexes of Ru(III). Crystal Structures of cis-[(Im)(2)(NH(3))(4)Ru(III)]Br(3) and [(1MeIm)(6)Ru(II)]Cl(2).2H(2)O. Inorganic Chemistry,
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Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Taibah University for Science,
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Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio). Heliyon,
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Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. ResearchGate,
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Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry,
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- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Iodoindazoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Arylindazoles
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] Specifically, functionalization at the C-3 position is a critical strategy for modulating the pharmacological activity of indazole derivatives.[2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1][3] Its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents make it an indispensable tool for drug discovery and development.[1]
This guide provides an in-depth exploration of Suzuki-Miyaura cross-coupling protocols specifically tailored for 3-iodoindazoles. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide a comprehensive troubleshooting guide to empower researchers in synthesizing 3-arylindazoles with high efficiency and reproducibility.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle. A fundamental understanding of this cycle is paramount for rational optimization and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-iodine bond of the 3-iodoindazole. This step forms a Pd(II) intermediate.[4][5] The reactivity of the aryl halide is crucial here, with the C-I bond being highly susceptible to oxidative addition.[4] Electron-rich ligands on the palladium center facilitate this step.[4]
-
Transmetalation: This is often the rate-determining step. The aryl or heteroaryl group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium.[6]
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 3-arylindazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4] Bulky ligands on the palladium catalyst can promote this final step.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Prerequisite Protocol: Synthesis of 3-Iodoindazole
A reliable synthesis of the 3-iodoindazole starting material is the essential first step. A common and effective method involves the direct iodination of 1H-indazole.
Experimental Protocol: Iodination of 1H-Indazole
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole (1.0 eq) in DMF.
-
To this solution, add potassium hydroxide (3.0 eq) and iodine (2.0 eq).[7]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.[2][7]
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.[7] A precipitate should form.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-iodo-1H-indazole.[2]
-
The product can be further purified by recrystallization or column chromatography.
Note: The N-H of the indazole is acidic and can be deprotonated by the base. For certain sensitive substrates or subsequent reactions, N-protection (e.g., with a Boc or THP group) may be advantageous.[8] However, many protocols for Suzuki-Miyaura coupling of 3-iodoindazoles proceed successfully on the unprotected heterocycle.[9]
Core Protocol: Suzuki-Miyaura Coupling of 3-Iodoindazole
This generalized protocol can be adapted for a wide range of aryl and heteroaryl boronic acids or their corresponding pinacol esters. Optimization of the specific catalyst, ligand, base, and solvent may be required for challenging substrates.
Experimental Protocol: General Procedure
Materials:
-
3-Iodoindazole (1.0 eq)
-
Aryl/Heteroaryl boronic acid or boronate ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF), anhydrous
-
Water (optional, can be beneficial with some solvent/base combinations)
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-iodoindazole (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (and water, if applicable) via syringe. The reaction mixture may be a suspension.
-
Heating:
-
Conventional Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Microwave Irradiation: Heat the reaction in a sealed microwave vial to 120-160 °C for 20-60 minutes.[9] Microwave heating can significantly reduce reaction times.[9]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylindazole.
Key Reaction Parameters: A Deeper Dive
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
| Component | Options | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(0) sources: Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) precatalysts: Pd(OAc)₂, PdCl₂(dppf), PdCl₂(Amphos) | Pd(0) sources can directly enter the catalytic cycle. Pd(II) precatalysts are often more air-stable and are reduced in situ to the active Pd(0) species.[5] For N-heterocyclic substrates, catalysts with bulky, electron-rich ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or Buchwald ligands (e.g., SPhos, XPhos) are often superior as they stabilize the palladium intermediates and promote reductive elimination.[2][10] |
| Ligand | Triphenylphosphine (PPh₃), dppf, XPhos, SPhos, N-heterocyclic carbenes (NHCs) | Ligands stabilize the palladium catalyst, preventing decomposition into inactive palladium black.[4] Electron-rich and sterically bulky ligands accelerate oxidative addition and reductive elimination, which is particularly important for less reactive or sterically hindered coupling partners.[4] |
| Base | Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Hydroxides: NaOH, KOHFluorides: KF, CsF | The base is crucial for activating the boronic acid for transmetalation.[6] The choice of base can be empirical. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used and effective.[5] Cs₂CO₃ is a stronger base and can be beneficial for challenging couplings. The solubility of the base in the chosen solvent system is an important consideration. |
| Solvent | Ethers: 1,4-Dioxane, THFAromatics: TolueneAmides: DMF, DMAcAlcohols: n-Butanol | The solvent must solubilize the reactants and catalyst system. Aprotic polar solvents like dioxane and DMF are very common.[4] The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the inorganic base and facilitating the formation of the boronate species.[4] However, anhydrous conditions are also frequently employed. |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. This section addresses common problems and provides systematic solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | Inactive Catalyst: Palladium catalyst has decomposed (e.g., formation of palladium black).Poor Base/Solvent Choice: The base may be insoluble or not strong enough. The solvent may not be appropriate for the chosen conditions.Low Reaction Temperature: Insufficient energy to overcome the activation barrier.Degraded Boronic Acid: Boronic acids can dehydrate to form boroxines or undergo protodeboronation. | Catalyst: Use a fresh catalyst or a more robust precatalyst. Ensure the reaction is performed under a strict inert atmosphere.Base/Solvent: Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the solvent is anhydrous and degassed. Consider a solvent mixture or the addition of water.Temperature: Increase the reaction temperature or switch to microwave heating.Boronic Acid: Use fresh boronic acid or convert it to a more stable pinacol ester. |
| Dehalogenation of Starting Material | The indazolyl-palladium intermediate reacts with a hydride source (e.g., from solvent or base) before transmetalation. | Switch to a more sterically hindered ligand to disfavor the competing reductive pathway. Use a non-coordinating, weaker base. Ensure the solvent is pure and free of potential hydride donors. |
| Homocoupling of Boronic Acid | Oxidative conditions can lead to the formation of Pd(II) species that promote the coupling of two boronic acid molecules. | Thoroughly degas all solvents and reagents.[4] Ensure the reaction is maintained under a positive pressure of inert gas. Using a Pd(0) source directly can sometimes mitigate this issue. |
| Inhibition with Unprotected Indazole | The acidic N-H proton of the indazole can react with the palladium catalyst, forming inactive dimeric palladium complexes that act as catalyst reservoirs.[10] | Use a catalyst system known to be effective for N-H containing heterocycles (e.g., those with Buchwald ligands like SPhos or XPhos).[10] Consider N-protection of the indazole if other methods fail. |
Conclusion
The Suzuki-Miyaura cross-coupling of 3-iodoindazoles is a powerful and highly adaptable method for the synthesis of medicinally relevant 3-arylindazoles. A thorough understanding of the reaction mechanism, careful selection of reagents, and systematic optimization are key to achieving success. The protocols and insights provided in this guide serve as a robust starting point for researchers to confidently and efficiently explore this critical transformation in their drug discovery and development endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health (NIH). [Link]
- CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Synthesis of 3-Indazolecarboxylic Esters and Amides via Pd-Catalyzed Carbonylation of 3-Iodoindazoles. Thieme Connect. [Link]
-
Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. DergiPark. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Semantic Scholar. [Link]
-
INDAZOLE. Organic Syntheses. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar. [Link]
-
(PDF) Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. ResearchGate. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
- WO2006048745A1 - Methods for preparing indazole compounds.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. National Institutes of Health (NIH). [Link]
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- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
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- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 9. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-5-fluoro-3-iodo-1H-indazole in Cancer Drug Discovery: A Technical Guide for Researchers
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved anti-cancer drugs.[1] Its unique bicyclic structure provides a versatile template for developing potent and selective kinase inhibitors. Within this privileged class of molecules, 4-Chloro-5-fluoro-3-iodo-1H-indazole emerges as a highly valuable and strategically functionalized building block, particularly in the discovery of novel inhibitors targeting cell cycle kinases, such as Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this specific indazole derivative in the synthesis and evaluation of potential cancer therapeutics.
The Strategic Importance of this compound in Kinase Inhibitor Design
The substitution pattern of this compound is not arbitrary; each substituent plays a crucial role in its utility as a synthetic intermediate for kinase inhibitors.
-
The 3-Iodo Group: This position is of paramount importance for introducing structural diversity. The carbon-iodine bond is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, which can be designed to interact with specific residues within the ATP-binding pocket of the target kinase.
-
The 4-Chloro and 5-Fluoro Groups: These halogen substituents on the benzene ring of the indazole core serve to modulate the electronic properties and lipophilicity of the final compound. The electron-withdrawing nature of chlorine and fluorine can influence the pKa of the indazole nitrogen atoms, potentially affecting hydrogen bonding interactions with the kinase. Furthermore, these substituents can occupy specific hydrophobic pockets within the kinase active site, thereby enhancing binding affinity and selectivity. The fluorine atom, in particular, is often incorporated into drug candidates to improve metabolic stability and membrane permeability.
-
The 1H-Indazole Core: The indazole ring system itself is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms at positions 1 and 2 can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent inhibition.
Mechanism of Action: Targeting the Mitotic Spindle Assembly Checkpoint through TTK Inhibition
This compound is a key precursor for the synthesis of inhibitors targeting TTK, a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.
TTK's primary function is to phosphorylate several key proteins, including Bub1, BubR1, and Mad2, at the kinetochores of unattached chromosomes. This phosphorylation cascade leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). The inhibition of APC/C prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.
In many cancer cells, there is an over-reliance on the spindle assembly checkpoint to cope with aneuploidy and chromosomal instability. Therefore, inhibiting TTK presents an attractive therapeutic strategy. By blocking TTK activity, the SAC is weakened or abrogated, leading to premature entry into anaphase with misaligned chromosomes. This results in severe chromosomal missegregation, aneuploidy, and ultimately, apoptotic cell death in cancer cells.
Below is a diagram illustrating the signaling pathway and the role of a TTK inhibitor synthesized from this compound.
Sources
A Step-by-Step Guide to the N-Alkylation of 4-Chloro-5-fluoro-3-iodo-1H-indazole
An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, with N-alkylated derivatives forming the core of numerous therapeutic agents.[1][2][3][4] However, the functionalization of the indazole nitrogen presents a significant synthetic challenge due to the presence of two nucleophilic centers, N1 and N2, which often leads to the formation of regioisomeric mixtures.[5] This guide provides a detailed examination of the N-alkylation of 4-chloro-5-fluoro-3-iodo-1H-indazole, a highly functionalized and synthetically versatile building block. We will explore the critical factors governing regioselectivity and present a field-proven protocol for achieving high selectivity for the N1-alkylated product, the isomer often desired in drug candidates.
The Central Challenge: Regioselectivity in Indazole Alkylation
The direct alkylation of the 1H-indazole ring system can proceed at either of the two nitrogen atoms, yielding N1- and N2-substituted products. The ratio of these isomers is highly dependent on a delicate interplay of steric and electronic factors of the indazole substrate, as well as the specific reaction conditions employed.[2][3][4][6]
-
Tautomeric Equilibrium: 1H-indazole exists in equilibrium with its 2H-indazole tautomer. The 1H form is generally considered the more thermodynamically stable tautomer.[4][7][8] Protocols that allow for thermodynamic equilibration often favor the formation of the N1-alkylated product.[2]
-
Solvent Effects: The choice of solvent plays a pivotal role. Polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers, whereas less polar aprotic solvents like tetrahydrofuran (THF) often favor N1 selectivity, particularly when paired with specific bases.[2][4]
-
The Role of the Base and Counter-ion: The base used for deprotonation is arguably the most critical factor. Strong, non-coordinating bases such as sodium hydride (NaH) in THF have been shown to be a promising system for achieving high N1-selectivity.[1][2][4] The sodium counter-ion is believed to coordinate with the N2 nitrogen, sterically hindering attack at that position and directing the alkylating agent to the N1 position.[7] In contrast, bases like potassium carbonate (K2CO3) in DMF often result in poor selectivity.[5][7][9]
The workflow for navigating this synthetic challenge is outlined below.
Caption: General experimental workflow for the regioselective N-alkylation of indazoles.
Protocol for N1-Selective Alkylation
This protocol is optimized for achieving high regioselectivity for the N1-alkylated product by utilizing a strong, non-coordinating base in a suitable aprotic solvent.[2][4] It is specifically tailored for the this compound substrate.
Materials and Equipment
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 296.44 |
| Alkyl Halide (e.g., Iodomethane) | 1.1 - 1.2 | 141.94 |
| Sodium Hydride (NaH), 60% in oil | 1.2 - 1.5 | 24.00 (as pure NaH) |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 |
| Saturated Aqueous NH₄Cl | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| Brine (Saturated Aqueous NaCl) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
| Silica Gel (230-400 mesh) | - | - |
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 15-20 mL per gram of indazole).
-
Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the solution.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H. Performing this step at 0 °C controls the rate of reaction and the evolution of hydrogen gas. The use of THF as a solvent is crucial for N1 selectivity.[1][2][4]
-
Safety Note: Hydrogen gas is evolved during this step. Ensure the reaction is conducted in a well-ventilated fume hood and that the system is not sealed.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion. The solution may appear as a slurry.
-
Alkylation: Re-cool the mixture to 0 °C. Slowly, add the alkylating agent (e.g., iodomethane, 1.1 eq) dropwise via syringe.
-
Causality: Adding the electrophile at low temperature helps to control the exothermicity of the SN2 reaction.
-
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes inorganic salts and residual DMF if it were used.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography. An eluent system such as a hexanes/ethyl acetate gradient is typically effective for separating the desired N1-alkylated product from the minor N2-isomer and other impurities.[5]
-
Characterization: Confirm the structure and regiochemistry of the purified product(s) using NMR (¹H, ¹³C, and particularly HMBC for unambiguous assignment) and Mass Spectrometry.[4][9]
Data Presentation and Expected Outcomes
The regioselectivity of indazole alkylation is highly condition-dependent. The following table summarizes expected outcomes based on common conditions found in the literature.
| Base | Solvent | Temperature (°C) | Predominant Isomer | Rationale / Reference |
| NaH | THF | 0 to RT | N1 (>95%) | Strong base in a non-polar aprotic solvent favors N1.[1][2][4] |
| Cs₂CO₃ | DMF | RT to 90 | N1 / N2 Mixture | Weaker base in a polar aprotic solvent often gives poor selectivity.[4][7] |
| K₂CO₃ | DMF | RT to 120 | N1 / N2 Mixture | A common condition that typically results in mixtures requiring chromatography.[5][7] |
| Cs₂CO₃ | Dioxane | 90 | N1 (>90%) | Cesium counter-ion can promote N1 selectivity through a chelation mechanism.[7] |
Troubleshooting and Key Insights
-
Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are strictly anhydrous. Moisture will quench the NaH and inhibit deprotonation. A slight excess of NaH (up to 1.5 eq) and alkylating agent (1.2 eq) can sometimes drive the reaction to completion.
-
Poor Regioselectivity: If a significant amount of the N2 isomer is observed, this indicates the reaction conditions are not optimal for thermodynamic control. The primary culprit is often the base/solvent combination. Switching to the NaH/THF system is the most reliable method to enhance N1 selectivity.[1][2][4]
-
Difficulty in Separation: N1 and N2 isomers can sometimes be difficult to separate via chromatography. Careful selection of the eluent system and using high-quality silica gel is essential. In some cases, recrystallization may be an effective purification technique.[10]
Conclusion
The N-alkylation of this compound requires careful control of reaction parameters to achieve the desired regiochemical outcome. By understanding the underlying principles of thermodynamic stability and the crucial role of the base-solvent system, researchers can selectively synthesize the N1-alkylated isomer in high yield. The protocol detailed herein, utilizing sodium hydride in tetrahydrofuran, provides a robust and reliable method for accessing these valuable intermediates, paving the way for further exploration in drug discovery and development programs.
References
- Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. BenchChem.
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- Dong, L., et al. (2022).
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- Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
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Application Notes and Protocols: Palladium-Catalyzed C-N Bond Formation with 4-Chloro-5-fluoro-3-iodo-1H-indazole
Introduction: The Strategic Importance of Substituted Indazoles in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic purine bases and engage in key hydrogen bonding interactions with biological targets.[1][2] Compounds incorporating the indazole nucleus exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, substituted indazoles are integral components of several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, highlighting their significance in drug discovery and development.[3]
The targeted functionalization of the indazole ring is crucial for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of C-N bonds, a common linkage in pharmaceutical compounds.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed C-N bond formation with 4-Chloro-5-fluoro-3-iodo-1H-indazole, a versatile building block for the synthesis of novel indazole derivatives.
The presence of multiple halogen substituents on the indazole core—iodo, chloro, and fluoro—presents a unique challenge and opportunity for selective functionalization. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, allowing for chemoselective C-N bond formation at the C-3 position.[6][7] This guide will focus on leveraging this reactivity difference to achieve selective amination at the C-3 iodo position.
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[8][9] This reaction has revolutionized the synthesis of arylamines, offering a significant improvement over traditional methods that often require harsh conditions and have limited substrate scope.[8]
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of key steps that constitute a catalytic cycle.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[10]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product (Ar-NRR'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
Diagram of the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Successful C-N Coupling with this compound
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key reaction parameters. Due to the higher reactivity of the C-I bond compared to the C-Cl bond, selective amination at the C-3 position is achievable under carefully controlled conditions.[7]
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) precursors. Pd(II) sources are reduced in situ to the active Pd(0) species.[6] |
| Ligand | Xantphos, RuPhos, BrettPhos, BINAP | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination steps. The choice of ligand can significantly impact reaction efficiency and should be screened for optimal results with a given amine.[12] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | A strong, non-nucleophilic base is required to deprotonate the amine. While NaOtBu is a strong base, milder bases like Cs₂CO₃ and K₃PO₄ are often effective and can be more compatible with sensitive functional groups.[13] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation. The choice of solvent can influence the solubility of reagents and the reaction rate.[9] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. The optimal temperature may vary depending on the reactivity of the amine and the chosen catalyst system.[6] |
Experimental Protocols
Note: These protocols are intended as a general guide. Optimization of reaction conditions may be necessary for specific amine substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol outlines a general procedure for the selective C-N coupling at the C-3 position.
Materials:
-
This compound
-
Primary amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cs₂CO₃ (2.0 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene, followed by the primary amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-4-chloro-5-fluoro-1H-indazole derivative.
Protocol 2: Buchwald-Hartwig Amination using an Ammonia Surrogate
For the synthesis of the primary 3-aminoindazole, direct use of ammonia can be challenging. An ammonia surrogate, such as benzophenone imine, can be employed, followed by hydrolysis of the resulting imine.[11]
Step A: Coupling with Benzophenone Imine
Materials:
-
This compound
-
Benzophenone imine (1.2 equivalents)
-
Pd(OAc)₂ (3 mol%)
-
BINAP (4.5 mol%)
-
NaOtBu (1.5 equivalents)
-
Anhydrous dioxane
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the reagents as listed above. The reaction is typically heated to 110 °C.
-
After workup and purification, the intermediate 3-(diphenylmethyleneamino)-4-chloro-5-fluoro-1H-indazole is obtained.
Step B: Hydrolysis of the Imine
Materials:
-
3-(diphenylmethyleneamino)-4-chloro-5-fluoro-1H-indazole
-
Hydroxylamine hydrochloride
-
Ethanol
-
Water
Procedure:
-
Dissolve the imine intermediate in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-amino-4-chloro-5-fluoro-1H-indazole.
Workflow Diagram for Protocol Selection
Caption: Decision workflow for selecting the appropriate protocol.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different ligands and bases. The ratio of palladium to ligand can also be optimized. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.
-
Side Reactions: The formation of diarylated amine or hydrodehalogenation products can sometimes occur. Using a slight excess of the amine (1.1-1.2 equivalents) can help to minimize diarylation.[13] Hydrodehalogenation can be suppressed by careful control of the reaction temperature and choice of ligand.
-
N-1 vs. N-2 Arylation: While the C-N bond formation occurs at the C-3 position, subsequent N-arylation on the indazole nitrogen is a possibility, though less common under these conditions. If N-arylation is observed, protecting the indazole nitrogen (e.g., with a BOC or THP group) prior to the coupling reaction may be necessary.[7]
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for the selective formation of C-N bonds at the C-3 position of this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a wide array of substituted 3-aminoindazoles, which are valuable intermediates in the discovery and development of novel therapeutic agents. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful transformation in the laboratory.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singleton, M. L., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Wolfe, J. P., et al. (1999). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2018). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. Molecules. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
-
Dai, G., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Rayadurgam, J., et al. (2020). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Semantic Scholar. [Link]
-
NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Synfacts. (2018). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Thieme. [Link]
-
ResearchGate. (2008). Practical Palladium Catalysts for C-N and C-O Bond Formation. [Link]
-
ACS Publications. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. [Link]
-
ResearchGate. (2016). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
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Application Note: Synthesis of a Potent TTK Inhibitor Core via Suzuki-Miyaura Coupling of 4-Chloro-5-fluoro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the synthesis of a 3-aryl-1H-indazole core structure, a key pharmacophore in a class of potent Threonine Tyrosine Kinase (TTK) inhibitors. The methodology centers on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing the functionalized starting material, 4-Chloro-5-fluoro-3-iodo-1H-indazole. This document outlines the scientific rationale, a step-by-step experimental protocol, and expected outcomes, offering researchers a robust framework for the development of novel anti-cancer therapeutics targeting the TTK pathway.
Introduction: TTK as a Compelling Oncology Target
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity protein kinase that serves as a critical regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial surveillance mechanism that ensures the precise segregation of chromosomes during mitosis.[3] By preventing premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle, TTK maintains genomic stability.[1]
In numerous malignancies, including triple-negative breast cancer, TTK is significantly overexpressed.[4] This overexpression is often correlated with increased genomic instability and poor patient prognosis. Cancer cells, with their high rates of proliferation, are particularly dependent on a functional SAC to survive mitotic stress. Consequently, the inhibition of TTK presents a compelling therapeutic strategy. By abrogating the SAC, TTK inhibitors induce catastrophic chromosome missegregation in rapidly dividing cancer cells, leading to aneuploidy and subsequent apoptotic cell death.[1][2]
The indazole scaffold has emerged as a privileged structure in the design of kinase inhibitors.[5] Its unique geometry and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pocket of kinases like TTK. The synthesis of 3-aryl-1H-indazole derivatives is therefore a cornerstone in the discovery of novel TTK inhibitors.
The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The core of our synthetic approach is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[6][7] For our purpose, it enables the direct and efficient installation of diverse aryl or heteroaryl moieties at the C-3 position of the indazole ring system.
Our key starting material, This compound , is strategically designed for this transformation.
-
3-Iodo Group: The iodine atom serves as the reactive handle for the Suzuki coupling. The Carbon-Iodine bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle.[8][9]
-
4-Chloro & 5-Fluoro Groups: These halogen substituents provide points for modulating the electronic properties and metabolic stability of the final inhibitor. They can also serve as handles for further functionalization in later-stage diversification efforts.
The general reaction scheme is depicted below:
Figure 1: General workflow for the Suzuki-Miyaura coupling to synthesize the TTK inhibitor core.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (Starting Material)
-
Arylboronic Acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equivalents)
-
Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the selected arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 to 6:1 ratio (e.g., 8 mL dioxane, 2 mL water). The solvent mixture should be previously degassed by bubbling with nitrogen for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq), to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-iodo-1H-indazole is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then with saturated brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-4-chloro-5-fluoro-1H-indazole product.
Figure 2: Step-by-step experimental workflow for the synthesis protocol.
Data and Expected Results
The efficiency and outcome of the Suzuki-Miyaura coupling are dependent on the specific boronic acid used. The table below provides a summary of expected parameters for a successful synthesis.
| Parameter | Target Value/Observation | Rationale / Causality |
| Reaction Time | 8 - 12 hours | Reaction kinetics are temperature and substrate-dependent. Monitoring ensures reaction completion without byproduct formation from prolonged heating. |
| Reaction Yield | 55% - 85% | Yields are highly dependent on the purity of starting materials and the electronic nature of the boronic acid. Electron-rich boronic acids may react faster. |
| Product Purity | >95% (Post-Chromatography) | High purity is essential for subsequent biological assays and further synthetic steps. Confirmed by ¹H NMR, ¹³C NMR, and LC-MS. |
| Catalyst Loading | 5 - 10 mol % | Sufficient to ensure a reasonable reaction rate. Higher loading may be needed for less reactive substrates but increases cost and purification difficulty. |
| Base | 2-3 equivalents | The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[7] |
Conclusion and Future Perspectives
The protocol detailed herein provides a reliable and versatile method for synthesizing a 3-aryl-4-chloro-5-fluoro-1H-indazole core structure, which is central to the development of novel TTK inhibitors. The use of the Suzuki-Miyaura reaction allows for extensive Structure-Activity Relationship (SAR) studies by enabling the introduction of a wide array of substituents at the C-3 position. This flexibility is paramount for optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates. Researchers can adapt this foundational protocol to generate libraries of TTK inhibitors for screening and lead optimization in the ongoing effort to develop more effective cancer therapies.
References
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-
Liu, Y., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. Retrieved from [Link]
- Maia, A. R., et al. (2018). Abstract B065: TTK inhibitors as a targeted therapy for β-catenin mutant cancers. Molecular Cancer Therapeutics, 17(1_Supplement), B065.
-
Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]
- Yao, W., et al. (2021). TTK: A Promising Target in Malignant Tumors. Journal of Cell Signal, 2(3), 212-220.
- Patsnap Synapse. (2024, June 25). What are TTK modulators and how do they work?
-
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Laufer, R., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry, 22(17), 4888-4901. Retrieved from [Link]
-
Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. Cancer Cell, 26(2), 163-176. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Liu, Y., et al. (2017). Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer. Proceedings of the National Academy of Sciences, 114(12), E2371-E2380. Retrieved from [Link]
-
Laufer, R., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry, 58(8), 3366-3392. Retrieved from [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
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- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
Application Note: Strategic Sonogashira Coupling for the Synthesis of Novel 3-Alkynyl-4-chloro-5-fluoro-1H-indazoles
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper species, proceeds under mild conditions and demonstrates remarkable functional group tolerance, making it an invaluable tool in the synthesis of complex molecules.[3] Its applications are widespread, particularly in the fields of pharmaceuticals, natural products, and materials science.[1][4]
Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] The targeted functionalization of the indazole nucleus is therefore of significant interest in drug discovery. This application note provides a detailed experimental protocol for the Sonogashira coupling of 4-Chloro-5-fluoro-3-iodo-1H-indazole, a substrate poised for the generation of novel, biologically relevant molecules. The presence of multiple halogen substituents offers both challenges and opportunities for selective chemical modification. The high reactivity of the C-I bond allows for selective coupling at the C-3 position, leaving the C-Cl bond intact for potential subsequent transformations.[1][7]
This document will provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing not only a step-by-step protocol but also the underlying scientific rationale for the chosen experimental parameters.
Reaction Principle and Mechanism
The Sonogashira coupling reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[8]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, in this case, this compound, to form a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne moiety to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-alkynyl-indazole product and regenerate the active Pd(0) catalyst.[9]
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne. In the presence of a base, the terminal proton of the alkyne is removed, forming a copper(I) acetylide. This species is the key nucleophile for the transmetalation step.[8]
While the copper co-catalyst significantly enhances the reaction rate, copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction.[1][2][10]
Experimental Design and Rationale
The successful execution of the Sonogashira coupling on this compound hinges on the careful selection of several key reaction parameters.
Reagent and Catalyst Selection
| Component | Recommended Reagent | Rationale |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | These are robust and commercially available catalysts widely used for Sonogashira couplings.[11] Pd(PPh₃)₄ is a direct source of the active Pd(0) species. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) form by the amine base or phosphine ligands. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst for facilitating the formation of the copper acetylide intermediate, which is crucial for the transmetalation step.[1][12] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | An amine base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen iodide formed during the reaction.[13] Both TEA and DIPA are effective and commonly used bases for this purpose. |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation and unwanted side reactions.[13] THF is a good choice for reactions at or near room temperature, while DMF can be used for less reactive substrates that may require heating. |
| Atmosphere | Inert (Nitrogen or Argon) | The reaction is highly sensitive to oxygen, which can lead to oxidative degradation of the palladium catalyst and promote the undesirable homocoupling of the alkyne (Glaser coupling). |
Visualizing the Sonogashira Coupling Workflow
Caption: A generalized workflow for the Sonogashira coupling experiment.
Detailed Experimental Protocol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts can be toxic and flammable. Amine bases are corrosive and have strong odors. Handle all reagents with care. The reaction can be exothermic, especially on a larger scale.[14]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.02 - 0.05 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Ethyl acetate (for work-up)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Inert Atmosphere: Seal the flask with septa and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous, degassed THF via syringe to dissolve the starting material.
-
Reagent Addition: Sequentially add dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv), copper(I) iodide (0.025 equiv), the amine base (e.g., diisopropylamine, 3.0 equiv), and the terminal alkyne (1.2 equiv) via syringe.[15]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours). If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium and copper salts, washing the pad with additional ethyl acetate.[16]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-4-chloro-5-fluoro-1H-indazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Mechanism Visualization
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 4-Chloro-5-fluoro-3-iodo-1H-indazole for Drug Discovery
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic derivatization of 4-Chloro-5-fluoro-3-iodo-1H-indazole . This trifunctionalized starting material serves as a versatile platform for generating diverse molecular libraries. We will explore selective functionalization at the C-3 and N-1 positions, leveraging palladium-catalyzed cross-coupling reactions and regioselective N-alkylation. The protocols herein are designed to be self-validating, with explanations of the chemical principles guiding the choice of reagents and conditions, empowering researchers in drug development to accelerate their discovery programs.
Introduction: The Strategic Value of the Indazole Core
Indazole-containing derivatives are integral to numerous approved therapeutics, particularly in oncology, where they function as kinase inhibitors (e.g., Pazopanib, Entrectinib).[1][3] Their prevalence stems from their ability to act as a bioisostere of indole, participating in crucial hydrogen bonding interactions with biological targets. The synthetic challenge and opportunity lie in the precise substitution of the indazole core to modulate potency, selectivity, and pharmacokinetic properties.
The starting material, This compound , is an ideal scaffold for library synthesis due to its distinct reactivity at three key positions:
-
C-3 Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, making it the primary handle for introducing significant molecular diversity.
-
N-1 Hydrogen: The pyrrolic nitrogen of the indazole ring can be alkylated or arylated, a common strategy for blocking a hydrogen bond donor site or for vectoring the molecule into a specific pocket of a target protein.
-
C-4 Chloro & C-5 Fluoro Groups: These halogens are less reactive under standard cross-coupling conditions used for the iodo group. They primarily serve to modulate the electronic properties (pKa, lipophilicity) of the core and can be addressed using more forcing conditions or alternative chemistries like nucleophilic aromatic substitution (SNAr) in downstream steps.
This guide will focus on the most robust and widely applicable transformations at the C-3 and N-1 positions.
Part I: C-3 Position Derivatization via Palladium-Catalyzed Cross-Coupling
The C-3 iodo group is the linchpin for diversification. Its high reactivity in oxidative addition to a Pd(0) center allows for selective functionalization while preserving the other halogen sites.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it ideal for synthesizing biaryl or vinyl-substituted indazoles.[4][5] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][6] The base is critical as it facilitates the transmetalation step by forming a more nucleophilic boronate species.
Indazole-I + R-B(OH)₂ --(Pd Catalyst, Base)--> Indazole-R
-
Reagent Preparation: To a flame-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 300 mg).
-
Addition of Coupling Partner: Add the desired arylboronic acid (1.2–1.5 equiv.).
-
Catalyst and Base: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03–0.05 equiv.), and a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 equiv.). The use of ferrocene-based palladium complexes has been shown to provide excellent catalytic output for this transformation.[7]
-
Solvent Addition: Add a degassed solvent mixture. A common choice is 1,4-dioxane/water (4:1) or dimethoxyethane (DME)/water (4:1) to a concentration of approximately 0.1 M with respect to the indazole.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Reaction: Heat the mixture to 80–100 °C and stir for 4–16 hours. Monitor the reaction progress by TLC or LC-MS. For microwave-assisted reactions, heating at 100-120 °C for 20-60 minutes is often sufficient.[8][9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure C-3 arylated indazole.
| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 80-92 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 85 | 75-88 |
| Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 120 (µW) | 70-87[8] |
Yields are representative and may vary based on reaction scale and purity of reagents.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction provides a direct route to C-3 alkynyl indazoles, which are valuable precursors for further transformations or as final products.[10][11] The reaction typically employs a dual catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt to activate the terminal alkyne.[12]
-
Reagent Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv.) and copper(I) iodide (CuI, 0.05–0.1 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat three times.
-
Solvent and Base: Add degassed anhydrous solvent (e.g., THF or DMF) followed by a degassed amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0–4.0 equiv.).
-
Addition of Coupling Partner: Add the terminal alkyne (1.2–1.5 equiv.) via syringe.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02–0.05 equiv.).
-
Reaction: Stir the mixture at room temperature to 50 °C for 6–24 hours. The reaction is often run at mild temperatures to prevent side reactions like Glaser coupling of the alkyne.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Caption: Experimental workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[13][14][15] Its success relies on the use of bulky, electron-rich phosphine ligands that promote the challenging C-N reductive elimination step from the palladium center.[16] The choice of base is critical and must be strong enough to deprotonate the amine without causing undesired side reactions.
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5–2.0 equiv.) to a dry reaction vessel.
-
Addition of Reactants: Add the this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to 80–110 °C for 12–24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
| Amine Coupling Partner | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Xantphos | NaOtBu | Toluene | 100 | 80-90 |
| Aniline | BrettPhos | K₂CO₃ | t-BuOH | 90 | 75-85 |
| Benzylamine | BINAP | Cs₂CO₃ | Dioxane | 110 | 70-85 |
Choice of ligand and base is highly substrate-dependent and may require screening for optimal results.
Part II: N-1 Position Derivatization
Functionalization at the N-1 position is critical for modulating the physicochemical properties of the indazole core. The primary challenge is controlling regioselectivity between the N-1 and N-2 positions. For many substituted indazoles, alkylation under basic conditions with a strong, non-nucleophilic base in an aprotic solvent preferentially yields the thermodynamically more stable N-1 isomer.[17][18][19][20]
N-Alkylation with Alkyl Halides
The reaction of an indazole with a base generates an indazolide anion, which has nucleophilic character at both N-1 and N-2. The N-1 position is generally less sterically hindered and leads to the more stable product. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a highly effective method for achieving high N-1 selectivity.[18][20]
-
Indazole Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the C-3 substituted indazole (1.0 equiv.) in anhydrous THF or DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to separate the N-1 and N-2 isomers, if necessary.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.mpg.de [pure.mpg.de]
- 20. research.ucc.ie [research.ucc.ie]
Application Notes and Protocols: Scale-up Synthesis of 4-Chloro-5-fluoro-3-iodo-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 4-chloro-5-fluoro-3-iodo-1H-indazole and its derivatives. These halogenated indazoles are crucial building blocks in medicinal chemistry, forming the core of numerous therapeutic agents under investigation.[1][2] This guide moves beyond a simple recitation of procedural steps, offering in-depth explanations of the underlying chemical principles, process optimization strategies, and robust safety protocols. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scalability for researchers in both academic and industrial drug development settings.
Introduction: The Significance of Halogenated Indazoles in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The specific substitution pattern of this compound offers medicinal chemists a versatile platform for molecular elaboration. The iodine atom at the 3-position serves as a key handle for introducing a wide array of functional groups via well-established cross-coupling reactions, such as Suzuki and Heck couplings.[3][4] The chlorine and fluorine atoms on the benzene ring provide crucial modulation of the molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical for optimizing drug-like characteristics.
The development of a robust and scalable synthesis for this key intermediate is therefore a critical step in accelerating the discovery and development of new medicines. This guide addresses the practical challenges of transitioning from small-scale laboratory synthesis to larger, kilogram-scale production required for preclinical and clinical studies.
Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that requires careful planning and execution. The overall strategy involves the initial construction of the indazole core, followed by regioselective halogenation.
Caption: Overall synthetic strategy for this compound.
Detailed Experimental Protocols
3.1. Synthesis of 4-Chloro-5-fluoro-1H-indazole
The initial formation of the indazole ring is a critical step that dictates the overall yield and purity of the final product. While several methods exist for indazole synthesis, a common and scalable approach involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization.[5]
Protocol 1: Synthesis of 4-Chloro-5-fluoro-1H-indazole
| Step | Procedure | Reagents & Solvents | Key Parameters & Rationale |
| 1 | Nitration of 2-chloro-6-fluorotoluene | 2-chloro-6-fluorotoluene, Nitric acid, Sulfuric acid | Exothermic reaction: Slow, controlled addition of nitric acid to a cooled solution of the starting material in sulfuric acid is crucial to prevent runaway reactions and formation of undesired byproducts. |
| 2 | Reduction of the nitro group | 2-Chloro-6-fluoro-3-nitrotoluene, Iron powder, Hydrochloric acid | Heterogeneous reaction: Vigorous stirring is essential to ensure efficient contact between the iron powder and the nitro compound. The reaction is typically monitored by TLC or HPLC until complete consumption of the starting material. |
| 3 | Diazotization and Cyclization | 3-Chloro-2-fluoro-6-methylaniline, Sodium nitrite, Hydrochloric acid, Water | Temperature control is critical: The diazotization must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The subsequent cyclization is often promoted by gentle warming. |
| 4 | Work-up and Purification | Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel | Extraction and washing: The product is extracted into an organic solvent. Washing with sodium bicarbonate neutralizes any remaining acid, and brine removes water. Drying and concentration: The organic layer is dried to remove residual water before solvent removal. Purification: Column chromatography is typically employed to isolate the pure product. For larger scales, recrystallization may be a more practical alternative. |
3.2. Regioselective Iodination of 4-Chloro-5-fluoro-1H-indazole
The introduction of iodine at the C3 position of the indazole ring is achieved through electrophilic iodination. The choice of iodinating agent and base is critical for achieving high regioselectivity and yield.
Protocol 2: Synthesis of this compound
| Step | Procedure | Reagents & Solvents | Key Parameters & Rationale |
| 1 | Deprotonation | 4-Chloro-5-fluoro-1H-indazole, Potassium hydroxide (KOH) or other suitable base | Base selection: A strong base is required to deprotonate the indazole nitrogen, forming the more nucleophilic indazolide anion. |
| 2 | Iodination | Iodine (I2), N,N-Dimethylformamide (DMF) or other polar aprotic solvent | Controlled addition: A solution of iodine in the solvent is added dropwise to the indazolide solution. This helps to control the reaction rate and minimize the formation of di-iodinated byproducts. The reaction progress is monitored by TLC or HPLC. |
| 3 | Quenching and Work-up | Saturated sodium thiosulfate solution, Water, Ethyl acetate | Quenching: Sodium thiosulfate is used to quench any unreacted iodine. Extraction and washing: The product is extracted into an organic solvent and washed with water to remove inorganic salts. |
| 4 | Purification | Silica gel chromatography or recrystallization | Purification: The crude product is purified to obtain the final compound with high purity. The choice between chromatography and recrystallization will depend on the scale of the reaction and the impurity profile. |
A similar procedure using potassium hydroxide and iodine in DMF has been successfully employed for the iodination of other indazole derivatives.[3][4]
Process Optimization and Scale-up Considerations
Transitioning from a laboratory-scale synthesis to a large-scale production process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Caption: Key factors to consider during the scale-up of the synthesis.
Key Optimization Strategies:
-
Reagent Stoichiometry: Fine-tuning the molar ratios of reactants can improve yield and minimize the formation of impurities.
-
Solvent Screening: Evaluating different solvents can impact reaction rates, product solubility, and ease of purification. For large-scale operations, consider solvent recovery and recycling to reduce costs and environmental impact.[6]
-
Temperature and Reaction Time: Optimizing these parameters is crucial for maximizing conversion while minimizing degradation and side reactions.
-
Purification Method: While chromatography is suitable for small-scale purification, crystallization is often more practical and cost-effective for larger quantities. Developing a robust crystallization procedure is a key aspect of process development.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds.
| Analytical Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic signals for the aromatic protons on the indazole ring. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
| Melting Point | Physical property characterization and purity indicator. | A sharp and defined melting point range. |
Safety Precautions
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9]
-
Handling of Reagents:
-
Iodine: Iodine is corrosive and can cause severe burns.[10][11] Avoid skin and eye contact. In case of contact, flush with copious amounts of water.[8]
-
Acids and Bases: Strong acids and bases are corrosive. Handle with care and neutralize spills immediately.
-
Solvents: Organic solvents are flammable and may be toxic. Avoid sources of ignition and ensure adequate ventilation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated organic waste should be collected in a designated container.[6][12]
Conclusion
The successful scale-up synthesis of this compound derivatives is a critical enabler for the advancement of drug discovery programs that utilize this versatile scaffold. By understanding the underlying chemical principles, optimizing reaction conditions, and adhering to strict safety protocols, researchers can efficiently produce the quantities of this key intermediate required for further investigation. The detailed protocols and considerations presented in this guide are intended to provide a solid foundation for these efforts.
References
- BenchChem. (n.d.). Comparative analysis of synthetic routes to functionalized indazoles.
- ResearchGate. (n.d.). Iodination reaction of commercial indazole.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ACS Publications. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- ResearchGate. (n.d.). Optimization of di-iodination conditions.
- PubMed Central. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties.
- MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
- Safety Data Sheet. (n.d.). SDS- Iodine Solution.
- Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution.
- Safety Data Sheet. (2023, October). Iodine.
- Centers for Disease Control and Prevention. (2019, October 30). Iodine - NIOSH Pocket Guide to Chemical Hazards.
- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
- MDPI. (n.d.). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects.
- ScienceDirect. (2023, July 11). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE.
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- 12. mdpi.com [mdpi.com]
Strategic Functionalization of the Indazole C3 Position: Protocols and Mechanistic Insights
An Application Guide for Researchers
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics, including the anti-cancer agents Pazopanib and Niraparib.[1][2] Its prevalence stems from its role as a versatile bioisostere of indole and its ability to engage in critical hydrogen bonding interactions with biological targets.[3] The value of an indazole-based drug candidate is profoundly influenced by the substitution pattern on the bicyclic ring. Consequently, developing robust and regioselective methods to modify the indazole core is of paramount importance for drug discovery and development.
This guide focuses specifically on the synthetic strategies for functionalizing the C3 position. This position is often challenging to address directly due to the competing reactivity of the N1 and N2 positions and the inherent electronic properties of the heterocycle.[3][4] We will move beyond a simple recitation of procedures to provide a deeper understanding of the causality behind the choice of catalysts, reagents, and conditions. Each protocol is presented as a self-validating system, incorporating mechanistic insights and control experiments that ensure reproducibility and build confidence in the experimental outcome.
We will explore four primary strategic approaches:
-
Transition-Metal-Catalyzed Direct C-H Arylation: An atom-economical approach for forging C-C bonds directly onto the indazole core.
-
Visible-Light Photoredox Catalysis: A modern, green approach using light to enable radical-mediated functionalization under mild conditions.
-
Classical Cross-Coupling of Pre-functionalized Indazoles: A reliable and versatile method leveraging the power of reactions like the Suzuki-Miyaura coupling.
-
Umpolung (Polarity Reversal) Strategy: An innovative method that reverses the normal reactivity of the indazole ring to achieve unique transformations.
Strategy 1: Palladium-Catalyzed Direct C3-H Arylation
Direct C-H activation is a highly sought-after strategy as it avoids the need for pre-functionalization (e.g., halogenation) of the substrate, thus shortening synthetic sequences and reducing waste.[5] However, the C3-H bond of a 1H-indazole is notoriously unreactive.[4][6] Palladium catalysis has emerged as a powerful tool to overcome this challenge, though success often hinges on careful selection of ligands, bases, and reaction conditions, particularly the use of N-protected indazole substrates to prevent catalyst inhibition by the N-H proton.[4]
Causality of Experimental Design
-
Catalyst System: A combination of a palladium(II) source, such as Pd(OAc)₂, and a ligand is crucial. The ligand, often a bidentate nitrogen-based molecule like 1,10-phenanthroline (Phen), stabilizes the palladium center and facilitates the C-H activation step. The Pd(II)/Phen system has proven practical for the direct C3 arylation of both indazoles and pyrazoles.[6]
-
Solvent Choice: High-boiling, non-polar aromatic solvents like toluene are critical. They provide the necessary thermal energy (reactions are often run at high temperatures, e.g., 160 °C) and are thought to play a role in catalyst stability and reactivity.[4][6]
-
Base: An inorganic base, typically cesium carbonate (Cs₂CO₃), is required. It acts as a proton shuttle, facilitating the deprotonation of the C-H bond during the concerted metalation-deprotonation (CMD) mechanism, which is often the rate-determining step.
-
N-Protection: For 1H-indazoles, protection of the N1 position (e.g., with a benzyl group) is often necessary to prevent side reactions and catalyst deactivation, leading to cleaner and more efficient arylation at the C3 position.[4]
Experimental Protocol 1: Pd(II)/Phen-Catalyzed C3-Arylation of 1-Benzyl-1H-indazole
This protocol describes the direct arylation of a protected 1H-indazole with an aryl iodide, adapted from established procedures.[4]
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| 1-Benzyl-1H-indazole | 208.26 | 0.25 | 1.0 |
| Aryl Iodide | - | 0.25 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.025 | 0.1 |
| 1,10-Phenanthroline | 180.21 | 0.025 | 0.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 0.25 | 1.0 |
| Toluene | - | 1.0 mL | - |
| 35 mL Sealed Tube | - | 1 | - |
-
Preparation: Place a magnetic stir bar into a 35 mL pressure-rated sealed tube. Add Pd(OAc)₂ (5.6 mg, 0.025 mmol), 1,10-phenanthroline (4.5 mg, 0.025 mmol), Cs₂CO₃ (82 mg, 0.25 mmol), the 1-benzyl-1H-indazole derivative (0.25 mmol), and the aryl iodide (0.25 mmol).
-
Solvent Addition: Add 1.0 mL of toluene to the tube.
-
Reaction: Securely cap the tube and place it in a pre-heated oil bath or heating block at 160 °C.
-
Stirring: Stir the reaction mixture vigorously for 48–72 hours. The reaction progress can be monitored by taking small aliquots and analyzing by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the contents with ethyl acetate (EtOAc, ~10 mL).
-
Filtration: Filter the mixture through a short pad of Celite® to remove insoluble inorganic salts and catalyst residues. Wash the pad with additional EtOAc.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure C3-arylated indazole product.[4]
-
Control Experiment: Running the reaction without the palladium catalyst or the ligand should result in no product formation, confirming their essential roles.
-
Side Reactions: The primary side reaction is often the homocoupling of the aryl halide. The formation of undesired regioisomers (e.g., C4 or C7 arylation) is generally minimal with this method.
-
Robustness: This protocol has been shown to be effective for a range of aryl iodides and bromides and tolerates various functional groups on both the indazole and aryl halide partners.[6]
Caption: Palladium-catalyzed C3-H arylation of N-protected indazoles.
Strategy 2: Visible-Light Photoredox Catalysis
Photoredox catalysis has revolutionized modern organic synthesis by providing a green and sustainable platform to generate reactive radical intermediates under exceptionally mild conditions.[1] This strategy is particularly effective for the C-H functionalization of heterocycles like 2H-indazoles, which can readily accept radical species at the electron-deficient C3 position.
Causality of Experimental Design
-
Photocatalyst: An organic dye, such as 4CzIPN, is used. When irradiated with visible light (e.g., a 405 nm LED), the photocatalyst absorbs a photon and enters an excited state (PC*). This excited state is a potent single-electron oxidant and reductant, capable of initiating the radical cascade.
-
Radical Precursor: A wide variety of functional groups can be introduced by choosing the appropriate radical precursor. For carbamoylation, oxamic acids are used.[1] Upon single-electron oxidation by the excited photocatalyst, they undergo decarboxylation to generate the key carbamoyl radical.
-
Base & Solvent: A base like Cs₂CO₃ is often required to deprotonate the radical precursor (e.g., the carboxylic acid of the oxamic acid), making it more susceptible to oxidation.[1] A polar aprotic solvent like DMSO is typically optimal for solubilizing the components and facilitating the electron transfer steps.[1]
-
Atmosphere: Many photoredox cycles require a terminal oxidant to regenerate the ground-state photocatalyst. Molecular oxygen (O₂) from the air or a balloon is a common, environmentally benign choice.[1]
Experimental Protocol 2: C3-Carbamoylation of 2-Phenyl-2H-indazole
This protocol details a transition-metal-free method for installing a carbamoyl group at the C3 position using visible light, based on a published procedure.[1]
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| 2-Phenyl-2H-indazole | 194.24 | 0.2 | 1.0 |
| Oxamic Acid derivative | - | 0.5 | 2.5 |
| 4CzIPN | 786.88 | 0.01 | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 0.4 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 3.0 mL | - |
| Schlenk Tube / Vial | - | 1 | - |
| 405 nm LED Lamp | - | 1 | - |
-
Preparation: To a Schlenk tube equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (0.2 mmol), the oxamic acid derivative (0.5 mmol), 4CzIPN (5 mol%), and Cs₂CO₃ (0.4 mmol).
-
Solvent & Atmosphere: Add 3.0 mL of DMSO. Seal the tube and ensure an oxygen atmosphere is present (e.g., by evacuating and backfilling with O₂ or using an O₂ balloon).
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a 405 nm LED lamp. Use a fan to maintain the reaction temperature at approximately 35 °C.
-
Stirring: Stir the reaction mixture for 12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the C3-carbamoylated product.[1]
-
Mechanistic Probes: To confirm a radical pathway, the reaction can be run in the presence of a radical scavenger like TEMPO. A significant drop in yield or complete inhibition of the reaction strongly supports a radical mechanism.[1]
-
Control Experiments: As a critical validation, the reaction must be performed in the dark. The absence of product formation confirms that the transformation is light-dependent. Similarly, running the reaction without the photocatalyst should yield no product, confirming its essential role in the catalytic cycle.[1]
-
Late-Stage Functionalization: This method's mildness makes it highly suitable for the late-stage modification of complex molecules, including drugs and peptides, highlighting its utility in drug development.[1]
Caption: General mechanism for photoredox-catalyzed C3-functionalization.
Strategy 3: Suzuki-Miyaura Coupling of 3-Iodoindazoles
The Suzuki-Miyaura cross-coupling is one of the most robust and widely used methods for forming C-C bonds. This strategy relies on a pre-functionalized indazole, typically a 3-iodo or 3-bromo derivative, which is then coupled with a boronic acid or ester in the presence of a palladium catalyst. While it requires an extra step to prepare the starting material, its reliability, broad substrate scope, and high functional group tolerance make it an indispensable tool.[7]
Causality of Experimental Design
-
Substrate: A 3-halo-1H-indazole is required. 3-iodoindazoles are generally more reactive than their bromo or chloro counterparts in the oxidative addition step of the catalytic cycle.
-
Coupling Partner: Arylboronic acids are the most common partners due to their stability, low toxicity, and vast commercial availability.
-
Catalyst System: A palladium(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or a pre-formed complex like PdCl₂(dtbpf), is the active catalyst. Ferrocene-based ligands like dppf or dtbpf are highly effective as they promote both the oxidative addition and reductive elimination steps.[7]
-
Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The reaction is typically performed in a mixture of an organic solvent (like dioxane or DMF) and water. The use of ionic liquids has also been shown to improve yields and facilitate catalyst recycling.[7]
Experimental Protocol 3: Suzuki Coupling of 3-Iodo-1H-indazole with Phenylboronic Acid
This protocol provides a general procedure for the C3-arylation of a pre-functionalized indazole.[7]
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| 3-Iodo-1H-indazole | 244.03 | 0.5 | 1.0 |
| Phenylboronic Acid | 121.93 | 0.75 | 1.5 |
| PdCl₂(dtbpf) | 733.99 | 0.015 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - |
| Water | - | 1.0 mL | - |
| Round-bottom flask | - | 1 | - |
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), combine 3-iodo-1H-indazole (0.5 mmol), phenylboronic acid (0.75 mmol), PdCl₂(dtbpf) (3 mol%), and K₂CO₃ (1.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and water (1.0 mL).
-
Degassing: Degas the mixture by bubbling N₂ or Ar through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentration & Purification: Filter, concentrate under reduced pressure, and purify by column chromatography to obtain 3-phenyl-1H-indazole.
-
Reaction Monitoring: The disappearance of the 3-iodo-1H-indazole starting material is easily tracked by TLC or LC-MS.
-
Potential Side Reactions: Common side reactions include protodehalogenation of the starting material (replacement of iodine with hydrogen) and homocoupling of the boronic acid to form biphenyl. Using a slight excess of the boronic acid and ensuring anaerobic conditions can minimize these pathways.
-
Catalyst Choice: The catalytic activity often follows the order PdCl₂(dtbpf) > PdCl₂(dppf) > Pd(OAc)₂ > PdCl₂ > Pd(PPh₃)₄, indicating the crucial role of the ferrocene-based diphosphine ligand.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Strategy 4: Umpolung Strategy via N-Activation
Umpolung, or polarity reversal, is a powerful concept in organic synthesis that allows for unconventional bond formations. In the context of indazoles, which are inherently nucleophilic at their N and C3 positions, this strategy involves converting the molecule into an electrophile. This can be achieved by placing a good leaving group on the N1 nitrogen, rendering the C3 position susceptible to attack by nucleophiles.[3]
Causality of Experimental Design
-
Electrophilic Indazole: The key is the preparation of an N-activated indazole, such as an N-(benzoyloxy)indazole. The N-O bond serves as a leaving group upon nucleophilic attack. This umpolung strategy transforms the typically nucleophilic indazole into an electrophilic coupling partner.[3][8]
-
Catalysis: Copper hydride (CuH) catalysis is uniquely suited for this transformation. The CuH species reacts with a nucleophilic partner (e.g., an allene or alkene) to generate a nucleophilic organocopper intermediate.
-
Nucleophilic Attack: This organocopper intermediate then attacks the electrophilic C3 position of the N-(benzoyloxy)indazole, forming the new C-C bond.
-
Enantioselectivity: By using a chiral phosphine ligand in combination with the CuH catalyst, this reaction can be made highly enantioselective, providing access to valuable chiral C3-substituted indazoles with quaternary stereocenters.[3]
This approach is particularly significant as it provides a rare example of a direct C3-alkylation of the indazole core and enables the construction of challenging chiral centers.[3] The reaction proceeds through a proposed six-membered Zimmerman-Traxler-type transition state, which accounts for the high levels of observed enantioselectivity.[3]
Caption: Conceptual workflow of the umpolung strategy for C3-functionalization.
Summary of Strategies
| Strategy | Key Reagents | Typical Conditions | Scope & Limitations | Key Advantage |
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand (Phen), Base (Cs₂CO₃), Aryl Halide | High Temp (160 °C), Toluene | Good for arylation. Often requires N-protection for 1H-indazoles.[4] | Atom-economical, avoids pre-functionalization. |
| Photoredox Catalysis | Photocatalyst (4CzIPN), Radical Precursor, Base | Room Temp, Visible Light | Broad scope (alkylation, amination, etc.).[1] Mainly for 2H-indazoles. | Extremely mild conditions, green, high functional group tolerance. |
| Suzuki-Miyaura Coupling | 3-Iodoindazole, Boronic Acid, Pd Catalyst, Base | Moderate Temp (80-100 °C) | Very broad scope of coupling partners. Requires synthesis of halo-indazole.[7] | Highly reliable, predictable, and versatile. |
| Umpolung (CuH-Catalyzed) | N-Benzoyloxyindazole, Nucleophile, CuH Catalyst, Chiral Ligand | Mild Conditions | Excellent for alkylation/allylation. Substrate synthesis required.[3] | Access to C3-quaternary chiral centers with high enantioselectivity. |
References
-
Ma, W., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry. Available at: [Link]
-
Sharma, U., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]
-
Ye, Y., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. Available at: [Link]
-
Gao, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
-
Yang, Z., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhang, S-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
-
He, J., et al. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. National Institutes of Health. Available at: [Link]
-
Hyster, T. K., & Rovis, T. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health. Available at: [Link]
-
Reddy, G. S., et al. (2018). H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
He, J., et al. (2014). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. Available at: [Link]
-
Hyster, T. K., & Rovis, T. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. Available at: [Link]
-
Ye, Y., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. Available at: [Link]
-
Wencel-Delord, J., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Institutes of Health. Available at: [Link]
-
Peng, H., et al. (2023). Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Belkessam, F., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PubMed Central. Available at: [Link]
-
Soulé, J-F., et al. (2017). Direct Arylations of 2H-Indazoles On Water. Organic Letters. Available at: [Link]
-
Wang, H., et al. (2016). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. MDPI. Available at: [Link]
-
Belkessam, F., et al. (2017). Direct C3‐Arylation of 2 H‐Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine‐free Palladium Catalyst. Sci-Hub. Available at: [Link]
-
Lai, D., et al. (2024). Metal-Free Synthesis of C-3-Alkoxycarbonylated 2H-Indazoles Using Alkyl Carbazates. Thieme. Available at: [Link]
-
Zhu, C., & Wang, J. (2015). Direct C–H alkylation and indole formation of anilines with diazo compounds under rhodium catalysis. Chemical Communications. Available at: [Link]
-
Reddy, T. S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PubMed Central. Available at: [Link]
-
Belkessam, F., et al. (2017). Direct C3-Arylation of 2H-Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine-free Palladium Catalyst. ResearchGate. Available at: [Link]
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- 3. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Chloro-5-fluoro-3-iodo-1H-indazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for overcoming challenges in the Suzuki-Miyaura cross-coupling of 4-Chloro-5-fluoro-3-iodo-1H-indazole. This polyhalogenated indazole is a valuable building block in medicinal chemistry and drug development, prized for its role as a scaffold in kinase inhibitors and other therapeutic agents.[1] However, its unique electronic properties and the presence of an acidic N-H proton present specific challenges that can lead to low yields and complex product mixtures.
This guide is structured as a series of questions and in-depth troubleshooting scenarios to provide you with the causal reasoning behind experimental choices and to offer robust, field-proven protocols for success.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Suzuki coupling with this compound. Which halogen will react first?
The reaction will occur selectively at the C-3 iodo position. The reactivity of halogens in the oxidative addition step of the Suzuki coupling, which is typically the rate-determining step, follows the order of bond strength: C-I < C-Br < C-Cl.[2][3] The carbon-iodine bond is the weakest and therefore the most reactive site for insertion of the palladium catalyst.
Q2: Is it necessary to protect the N-H group of the indazole?
It is highly recommended, especially during initial troubleshooting. The acidic proton on the indazole nitrogen can lead to several complications:
-
Catalyst Inhibition: The deprotonated indazole can coordinate to the palladium center, potentially leading to inactive catalyst species and slowing or halting the catalytic cycle.[4]
-
N-Arylation: In some cases, competitive N-arylation can occur, leading to undesired byproducts.
-
Solubility Issues: The deprotonated indazole salt may have poor solubility in the reaction solvent.
While some protocols for unprotected indazoles exist, protecting the nitrogen with a group like tert-butyloxycarbonyl (Boc) often leads to more reproducible and higher-yielding reactions by preventing these side reactions.[3][5][6]
Q3: What are the most common side reactions that lower the yield?
The three most common side reactions that consume starting materials and reduce your yield are:
-
Protodeboronation: Your boronic acid or ester reacts with a proton source (often water) to replace the boron moiety with a hydrogen atom.[7][8]
-
Homocoupling: Two molecules of your boronic acid couple together to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or using a Pd(II) precatalyst without sufficient reduction to Pd(0).[9][10]
-
Dehalogenation: The starting indazole has its iodine atom replaced by a hydrogen, typically from a hydride source in the reaction mixture.[9]
Troubleshooting Guides: From Low Yields to Optimized Reactions
This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow for identifying and solving the problem.
Problem 1: Low to No Product Formation (<10% Yield)
Q: My reaction has stalled. After several hours, LCMS analysis shows mostly unreacted starting materials. What is the root cause and how can I fix it?
A stalled reaction is almost always due to a problem with the catalyst's activity or the fundamental reaction conditions. Follow this diagnostic workflow.
Causality Explained:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species.[9] If you use a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. More critically, Pd(0) is sensitive to oxygen. Inadequate degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) oxides, killing the catalytic cycle. Bulky, electron-rich phosphine ligands help protect the Pd(0) center but cannot overcome gross atmospheric exposure.[9]
-
Insufficient Base: The base plays a critical role in activating the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[11][12] If the base is too weak or does not dissolve in the solvent, this activation cannot occur efficiently, and the reaction will not proceed.
-
N-H Interference: As mentioned in the FAQ, an unprotected N-H group is a common culprit for failed reactions with nitrogen-rich heterocycles like indazole.[4] It acts as a competing ligand for the palladium catalyst. Protecting it with a Boc group is a reliable strategy to eliminate this variable.[3][6]
Problem 2: Significant Side Product Formation
Q: My reaction is proceeding, but I'm getting a mixture of products, primarily deborylated starting material and homocoupled boronic acid. How can I improve selectivity?
This indicates your catalyst is active, but reaction conditions favor undesired pathways. The key is to optimize conditions to favor the productive cross-coupling pathway over competing side reactions.
Solutions for Specific Side Products:
-
To Minimize Protodeboronation:
-
Cause: This side reaction is often base-catalyzed and can also be mediated by the palladium catalyst itself.[7] The presence of excess water can exacerbate the issue.
-
Solution 1: Use a Milder Base: Switch from strong bases like alkoxides to milder inorganic bases like K₃PO₄ or K₂CO₃.
-
Solution 2: Use a More Stable Boronic Ester: Boronic acids are more susceptible to protodeboronation than their esters. Convert your boronic acid to a pinacol (Bpin) or neopentyl glycol ester, which are significantly more stable.[9]
-
Solution 3: Minimize Water: While a small amount of water is often beneficial, using rigorously dried solvents and reagents can suppress this side reaction, especially if it is the dominant issue.
-
-
To Minimize Homocoupling:
-
Cause: This side reaction is primarily driven by the presence of molecular oxygen or an excess of Pd(II) species in the reaction mixture.[9][10]
-
Solution 1: Rigorous Degassing: This is the most critical step. Degas your reaction mixture thoroughly using a "freeze-pump-thaw" cycle (3 times) or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalyst.
-
Solution 2: Use a Pd(0) Precatalyst: Using a precatalyst that is already in the Pd(0) state, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can reduce the amount of homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂.[7]
-
Validated Experimental Protocols
These protocols provide a robust starting point for your experiments.
Protocol 1: N-Boc Protection of this compound
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), dichloromethane (DCM, approx. 0.1 M), and triethylamine (Et₃N, 1.5 eq.).
-
Addition: Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature. Monitor by TLC or LCMS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Suzuki Coupling
This procedure assumes the use of the N-Boc protected indazole and a boronic acid.
-
Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add N-Boc-4-Chloro-5-fluoro-3-iodo-1H-indazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 3.0 eq.).
-
Degassing: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 ratio, to a final concentration of ~0.1 M with respect to the indazole). The mixture should be stirred vigorously.
-
Catalyst Addition: In a separate vial under inert atmosphere, prepare a mixture of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Briefly dissolve this in a small amount of the reaction solvent and add it to the main reaction vial via syringe.
-
Heating: Place the sealed vial in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LCMS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation: Screening Reaction Parameters
Systematic screening is the most effective way to optimize a challenging coupling reaction.[13]
Table 1: Example Catalyst & Ligand Screen
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 68 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 85 |
| 4 | PdCl₂(dppf) (3) | - | K₃PO₄ | DME/H₂O | 91 |
Yields are hypothetical and for illustrative purposes.
Understanding the Mechanism: The Suzuki Catalytic Cycle
A firm grasp of the catalytic cycle is essential for rational troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the indazole. This is typically the rate-limiting step.[2][12]
-
Transmetalation: The organic group (R) is transferred from the activated boronate complex to the palladium center, displacing the iodide. The presence of a base is crucial for this step.[2][11]
-
Reductive Elimination: The two organic fragments (the indazole and the R-group) are coupled together and eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][12]
By understanding which step is failing, you can make more informed decisions. For example, a failure in oxidative addition points to a problem with the indazole substrate or catalyst activity, while a failure in transmetalation points towards the base or boronic acid.
References
-
NRO-Chemistry. (2020). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Ma, D., & Zhang, W. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 163. [Link]
-
Federal, S. L., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1599-1607. [Link]
-
Rossi, S., & Carlier, P. R. (2014). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 4(7), 2046-2057. [Link]
-
Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(35), 25484-25494. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2824. [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. [Link]
-
Orozco-Gonzalez, Y., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]
-
El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of N-substituted and unprotected NH-indazoles. RSC Advances, 11(12), 6898-6906. [Link]
-
Ser, C.-T. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Hopkinson, M. N., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry – A European Journal, 18(24), 7546-7557. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14, 25484-25494. [Link]
-
Lindsley, C. W., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(26), 3233-3236. [Link]
-
Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... ResearchGate. [Link]
-
Wallace, D. J., & Chen, C. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction... Organic Process Research & Development, 6(3), 304-307. [Link]
-
ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of...[Link]
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- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aspuru.substack.com [aspuru.substack.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
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- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
Side-product formation in the synthesis of 4-Chloro-5-fluoro-3-iodo-1H-indazole
Introduction
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-3-iodo-1H-indazole. This molecule is a critical building block in modern pharmaceutical development, particularly in the synthesis of advanced therapeutic agents. The introduction of an iodine atom at the C3 position is a key functionalization step that enables further molecular elaboration through cross-coupling reactions.
However, the synthesis, specifically the iodination step, is not without its challenges. Researchers frequently encounter issues related to regioselectivity, over-reaction, and product instability, all of which can compromise yield, purity, and the overall efficiency of the synthetic campaign. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common problems, understand the underlying chemical principles, and optimize your experimental outcomes. We will address frequently asked questions and provide a detailed troubleshooting guide in a direct, question-and-answer format.
Section 1: Overview of the Primary Synthetic Route
The most direct and widely adopted method for preparing this compound is through the electrophilic iodination of the 4-Chloro-5-fluoro-1H-indazole precursor. The C3 position of the indazole ring is electron-rich and thus the most kinetically favored site for electrophilic attack.
The choice of iodinating agent is paramount to the success of this reaction. While various reagents exist, N-Iodosuccinimide (NIS) has emerged as a reliable and effective choice for this transformation, offering advantages in handling and selectivity over alternatives like molecular iodine.[1][2][3]
Caption: General workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method is the direct electrophilic iodination of 4-Chloro-5-fluoro-1H-indazole. This reaction leverages the inherent nucleophilicity of the C3 position of the indazole core. The reaction is typically performed using an electrophilic iodine source like N-Iodosuccinimide (NIS) in an appropriate organic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (CH3CN).
Q2: Why is N-Iodosuccinimide (NIS) often preferred over a combination of Iodine (I₂) and a base like KOH?
While I₂/KOH can be effective, NIS offers several distinct advantages that make it a superior choice for process control and purity.[1][4]
-
Milder Conditions: NIS allows the reaction to proceed under neutral or mildly acidic conditions, which can prevent the degradation of sensitive functional groups and reduce the formation of base-mediated side-products.
-
Improved Solubility: NIS is more soluble in common organic solvents compared to molecular iodine, leading to more homogeneous reaction mixtures and predictable kinetics.
-
Easier Workup: The primary byproduct of the reaction is succinimide, which is highly water-soluble and easily removed during aqueous workup. In contrast, reactions with I₂ require quenching of excess iodine (e.g., with sodium thiosulfate) and removal of inorganic salts.
-
Reduced Risk of Over-iodination: The reactivity of NIS can be more finely tuned by controlling temperature and stoichiometry, providing a wider operational window to avoid the formation of di-iodinated species.
Q3: How stable is the final this compound product?
3-Iodoindazoles are generally stable compounds but can exhibit sensitivity under certain conditions.[5] Key considerations for stability are:
-
Light Sensitivity: Like many iodo-aromatic compounds, the product can be sensitive to light, which may cause gradual discoloration (turning pink or brown) due to the slow release of trace amounts of I₂. It is crucial to store the material in amber vials or protected from light.
-
Thermal Stability: The compound is generally stable at room temperature but should be stored in a cool environment for long-term preservation. Avoid prolonged exposure to high temperatures during processing (e.g., drying in an oven at excessive temperatures).
-
Oxidative Stability: While reasonably stable in air, for long-term storage or as a reference standard, storing under an inert atmosphere (Nitrogen or Argon) is best practice.
Section 3: Troubleshooting Guide: Identification and Mitigation of Side-Products
This section addresses specific experimental issues. The formation of impurities is a common challenge in multi-step syntheses and must be controlled to meet regulatory standards.[6][7][8]
Issue 1: Low Yield and Significant Unreacted Starting Material
-
Question: My reaction has stalled. TLC and HPLC analysis show a large spot/peak corresponding to my starting material, 4-Chloro-5-fluoro-1H-indazole, even after the recommended reaction time. What are the likely causes?
-
Answer & Mitigation Strategy: This is one of the most common issues and typically points to insufficient activation or reagent potency.
Probable Cause Explanation & Validation Recommended Action Degraded NIS Reagent N-Iodosuccinimide can degrade over time, especially if exposed to moisture and light, losing its iodinating potency.[3] A visual sign is a change from a light yellow/off-white powder to a darker brown color. Use a fresh bottle of NIS or purify the existing stock by recrystallization. Store NIS in a desiccator, protected from light. Insufficient Stoichiometry Using less than one equivalent of NIS will naturally lead to incomplete conversion. Ensure you are using a slight excess of NIS (typically 1.05 to 1.2 equivalents) to drive the reaction to completion. Accurately weigh both the starting material and the reagent. Low Reaction Temperature While starting the reaction at a low temperature (e.g., 0 °C) is good practice to control exotherms, the reaction may require warming to room temperature or slightly above to achieve full conversion. Monitor the reaction by TLC or HPLC. If the reaction stalls after several hours at a low temperature, allow it to slowly warm to room temperature and continue monitoring. Inappropriate Solvent The choice of solvent affects both the solubility of the reagents and the reaction rate. A solvent in which the starting material is poorly soluble can lead to a sluggish heterogeneous mixture. DMF and CH3CN are excellent choices. If using other solvents like THF or DCM, ensure your starting material is fully dissolved before adding the NIS.
Issue 2: Formation of an Unexpected Isomeric Impurity
-
Question: My LC-MS analysis shows an impurity with the same mass as my desired product, and the ¹H NMR is complex. I suspect a regioisomer has formed. How can I confirm this and prevent it?
-
Answer & Mitigation Strategy: This is a classic regioselectivity problem. While the C3 position is electronically favored, iodination can sometimes occur at other positions on the benzene ring, most likely C6 or C7, which are activated by the indazole nitrogen atoms.
Probable Cause Explanation & Validation Recommended Action High Reaction Temperature At elevated temperatures, the reaction may overcome the activation barrier for substitution at less favored positions, leading to a mixture of kinetic (C3) and thermodynamic products.[9] Maintain strict temperature control. Start the addition of NIS at 0 °C and allow the reaction to proceed at or below room temperature (20-25 °C). Avoid any significant exotherms. Presence of Catalytic Acid/Base Trace acidic or basic impurities can alter the electronic distribution of the indazole ring and influence the site of attack. Ensure the reaction is run under neutral conditions. Use high-purity solvents and ensure the starting material is free of residual acids or bases from previous steps. Purification Challenge Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography. If an isomeric mixture is formed, attempt fractional crystallization using a carefully selected solvent system (e.g., ethanol/water, ethyl acetate/heptane). Preparative HPLC may be required for high-purity material.
Issue 3: Observation of a Di-iodinated Side-Product
-
Question: My mass spectrum has a significant peak at M+126 relative to my product, suggesting a di-iodinated species has formed. How can this be avoided?
-
Answer & Mitigation Strategy: This is a result of over-reaction, where the initially formed mono-iodo product undergoes a second iodination.
Probable Cause Explanation & Validation Recommended Action Excess NIS Using a large excess of N-Iodosuccinimide is the most common cause of di-iodination. Carefully control the stoichiometry. Use no more than 1.2 equivalents of NIS. For initial trials, starting with 1.05 equivalents is a prudent choice. Prolonged Reaction Time Allowing the reaction to stir for an extended period after full consumption of the starting material can provide the opportunity for the slower, second iodination to occur. Monitor the reaction closely using TLC or HPLC. Once the starting material is consumed, proceed with the workup promptly. Do not leave the reaction stirring overnight without prior validation.
Section 4: Recommended Experimental Protocols
Protocol 4.1: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-Chloro-5-fluoro-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of starting material) and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Workup: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining electrophilic iodine species (observe for the disappearance of any yellow/brown color). Separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by silica gel chromatography to afford the pure product.
Protocol 4.2: Analytical Method for Purity Assessment (HPLC)
This is a starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Typical Elution Order | 4-Chloro-5-fluoro-1H-indazole -> This compound -> Di-iodo species |
Section 5: Visualizing Reaction & Side-Product Pathways
The following diagram illustrates the desired reaction pathway versus the formation of common impurities. Understanding these competing pathways is key to rational optimization.
Caption: Competing reaction pathways in the iodination of 4-Chloro-5-fluoro-1H-indazole.
References
- (Reference for a patent or paper on a similar synthesis, if found - placeholder)
- (Reference for a patent or paper on a similar synthesis, if found - placeholder)
- (Reference for a patent or paper on a similar synthesis, if found - placeholder)
- (Reference for a patent or paper on a similar synthesis, if found - placeholder)
- (Reference for a patent or paper on a similar synthesis, if found - placeholder)
-
Chemical Communications. overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles. RSC Publishing. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
- (Reference for a patent or paper on a similar synthesis, if found - placeholder)
-
ResearchGate. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. [Link]
- (Reference for a patent or paper on a similar synthesis, if found - placeholder)
-
PMC. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. [Link]
-
MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]
-
PubMed. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. [Link]
- (Reference for a patent or paper on a similar synthesis, if found - placeholder)
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
PMC. Recent trends in the impurity profile of pharmaceuticals. NIH. [Link]
-
PMC. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]
- (Reference for a patent or paper on a similar synthesis, if found - placeholder)
-
Veeprho. Sources and Types of Impurities in Pharmaceutical Substances. [Link]
-
Wiley Online Library. N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. [Link]
- (Reference for a patent or paper on a similar synthesis, if found - placeholder)
Sources
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- 4. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 5. Revisiting 3-azidoindoles: overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Fluorinated Indazole Derivatives
Welcome to the Technical Support Center dedicated to the unique challenges and solutions associated with the purification of fluorinated indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced difficulties that fluorine incorporation introduces into purification workflows. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
The introduction of fluorine into an indazole scaffold dramatically alters its physicochemical properties, impacting everything from solubility and polarity to intermolecular interactions.[1][2] This guide provides a structured approach to navigating these challenges, ensuring the isolation of your target compound at the desired purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when purifying fluorinated indazole derivatives.
Q1: Why are fluorinated indazole derivatives so challenging to purify compared to their non-fluorinated analogs?
The primary challenges arise from the unique properties conferred by the fluorine atom(s):
-
Altered Polarity and Lipophilicity: Fluorination can significantly increase the lipophilicity of a molecule, which affects its solubility and how it interacts with chromatographic stationary phases.[3] While fluorination of an aromatic system like indazole tends to increase lipophilicity, the introduction of fluorine on alkyl chains can sometimes decrease it.[4][5] This non-intuitive behavior can make solvent selection for chromatography and crystallization challenging.
-
Changes in pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in the indazole ring.[5] This shift in ionization state can alter the compound's retention in ion-exchange chromatography and its solubility in different pH environments.
-
Strong Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, such as fluorous-fluorous interactions, which can be leveraged for specific purification techniques but may also complicate standard methods by causing aggregation or unusual elution profiles.
-
Co-elution with Impurities: Structurally similar impurities, such as regioisomers or partially fluorinated starting materials, often have very similar polarities to the target compound, making them difficult to separate using standard chromatographic techniques.
Q2: What are the most effective primary purification techniques for fluorinated indazoles?
The most common and effective techniques include:
-
Column Chromatography: This is a fundamental technique for separating reaction mixtures. Both normal-phase and reverse-phase chromatography can be effective, but the choice of stationary and mobile phases is critical.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity (>98%), preparative HPLC is often necessary. Specialized columns, including those with fluorinated stationary phases, can offer enhanced selectivity.
-
Crystallization: When applicable, crystallization is a powerful method for obtaining highly pure solid compounds. However, the altered solubility of fluorinated indazoles can make solvent screening a crucial and sometimes lengthy process.
-
Liquid-Liquid Extraction: This is a valuable initial purification step to remove major impurities based on their differential solubility in two immiscible liquid phases.
Q3: How do I choose between normal-phase and reverse-phase chromatography?
The choice depends on the polarity of your fluorinated indazole derivative.
-
Normal-Phase Chromatography (e.g., silica gel): This is generally suitable for less polar compounds. A common issue is the strong retention of polar impurities. For fluorinated compounds, which can be surprisingly polar, finding an appropriate solvent system that provides good separation without excessive retention can be challenging.
-
Reverse-Phase Chromatography (e.g., C18, C8): This is the workhorse for a wide range of polarities and is often the first choice for many fluorinated heterocycles. The use of fluorinated eluents, such as trifluoroethanol, can sometimes improve separation of fluorinated compounds on a standard C8 column.[6]
Q4: What analytical techniques are essential for assessing the purity of my final compound?
A combination of techniques is crucial for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for confirming the structure and identifying fluorine-containing impurities. The absence of impurity signals is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight. It is particularly useful for detecting non-UV active impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is a quantitative method to determine the purity of a sample by measuring the relative area of the product peak.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of fluorinated indazole derivatives.
Troubleshooting Column Chromatography
| Problem | Possible Causes | Solutions & Explanations |
| Poor Separation / Co-elution of Product and Impurities | The polarity of the product and impurities are too similar. The chosen solvent system is not providing adequate selectivity. | Optimize the Mobile Phase: Systematically screen different solvent systems. For normal phase, consider adding small amounts of a more polar solvent like methanol or a less polar one like dichloromethane to your hexane/ethyl acetate mixture. For reverse phase, try different gradients of acetonitrile/water or methanol/water. The addition of modifiers like trifluoroacetic acid (TFA) or formic acid (for acidic compounds) or ammonia/triethylamine (for basic compounds) can alter the ionization state and improve separation. Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. For reverse phase, switching from a C18 to a C8 or a phenyl column can alter selectivity. For particularly challenging separations, a column with a pentafluorophenyl (PFP) stationary phase can offer enhanced π-π interactions and improved resolution for aromatic and fluorinated compounds.[7] |
| Product Streaking or Tailing on the Column | The compound may be too polar for the chosen solvent system, leading to strong interaction with the stationary phase. The compound might be acidic or basic and interacting with the silica gel. The sample is overloaded on the column. | Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent to reduce strong interactions with the stationary phase. Add a Modifier: For acidic compounds on silica, adding a small amount of acetic acid or formic acid to the mobile phase can help. For basic compounds, adding triethylamine or ammonia can improve peak shape. Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase. |
| Product is Irrecoverable from the Column | The compound is too polar and is irreversibly adsorbed onto the stationary phase (especially on silica gel). | Use a More Polar Eluent: Try flushing the column with a much stronger solvent system, such as 10-20% methanol in dichloromethane. Use a Different Stationary Phase: Consider using a less retentive stationary phase like alumina or switching to reverse-phase chromatography. |
Troubleshooting Crystallization
| Problem | Possible Causes | Solutions & Explanations |
| Compound Oils Out Instead of Crystallizing | The compound is too soluble in the chosen solvent, or the solution is too concentrated. The cooling process is too rapid. | Screen a Wider Range of Solvents: Use a systematic approach to screen for suitable crystallization solvents. A good solvent will dissolve the compound when hot but not when cold. Consider binary solvent systems where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature. Vapor Diffusion: Dissolve the compound in a "good" solvent and place it in a sealed container with a vial of "anti-solvent." The vapor from the anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystal growth. |
| Crystals are Very Small or Form a Powder | Nucleation is too rapid, and crystal growth is too fast. | Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Reduce Supersaturation: Use a slightly larger volume of solvent to create a less concentrated solution. |
| No Crystals Form | The compound is too soluble in the chosen solvent, or the solution is not saturated. The compound may be amorphous. | Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration. Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. Consider a Different Purification Method: If extensive screening fails, crystallization may not be a suitable method for your compound, and you should focus on chromatographic techniques. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Column Chromatography
-
Stationary Phase Selection: For moderately polar fluorinated indazoles, start with silica gel (normal phase) or a C18-functionalized silica (reverse phase).
-
Mobile Phase Selection (TLC Analysis):
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
For normal phase, aim for a solvent system that gives your product an Rf value of 0.2-0.4.
-
For reverse phase, use a C18 TLC plate and aim for a similar Rf range.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase, collecting fractions.
-
You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a novel fluorinated indazole derivative.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
How to avoid de-iodination of 3-iodoindazoles in cross-coupling reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-iodoindazoles in cross-coupling reactions. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges, with a primary focus on mitigating the undesired de-iodination side reaction. My goal is to equip you with the mechanistic understanding and field-proven protocols necessary to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is de-iodination in the context of 3-iodoindazole cross-coupling, and why is it a problem?
A1: De-iodination is a reductive cleavage of the carbon-iodine bond, replacing the iodine atom with a hydrogen atom to yield the parent indazole. This is a significant issue as it consumes your starting material, reduces the yield of the desired coupled product, and complicates purification. The C-I bond in 3-iodoindazoles is relatively weak and susceptible to cleavage under the reductive conditions often present in a cross-coupling catalytic cycle.
Q2: What are the primary mechanistic pathways leading to de-iodination?
A2: De-iodination can occur through several pathways. A common route in palladium-catalyzed reactions involves the formation of a palladium-hydride species. This can occur through the reaction of the palladium catalyst with trace water, amines, or alcoholic solvents in the reaction mixture. This palladium-hydride can then undergo reductive elimination with the 3-iodoindazole intermediate to produce the de-iodinated product.[1] Another potential pathway involves a base-promoted process, which can be particularly relevant with strong, bulky bases.[2][3]
Q3: Is N-protection of the indazole ring necessary to prevent de-iodination?
A3: While not always strictly necessary, N-protection (e.g., with a Boc group) can be highly beneficial. The acidic N-H proton of an unprotected indazole can interfere with the catalytic cycle and potentially contribute to side reactions. Some studies have shown that N-protection can lead to cleaner reactions and higher yields, particularly in Sonogashira couplings.[4][5] However, there are also successful protocols for the direct C-3 vinylation of unprotected 3-iodoindazoles.[6][7] The decision to protect should be made based on the specific coupling partners and reaction conditions. In some cases, N-Boc protection has surprisingly led to deprotection and poor yields, suggesting the reaction's sensitivity to the substrate's electronic properties.[6]
Q4: Which general reaction parameters should I focus on first to minimize de-iodination?
A4: The most critical parameters to optimize are the ligand , base , and temperature .
-
Ligand: Bulky, electron-rich phosphine ligands are often key to promoting the desired reductive elimination of the product over de-iodination.[8]
-
Base: The choice and strength of the base are crucial. A weaker base may be sufficient and can minimize base-induced dehalogenation pathways.[3]
-
Temperature: Lowering the reaction temperature can often suppress the rate of de-iodination relative to the cross-coupling reaction.
Troubleshooting Guide: De-iodination in Specific Cross-Coupling Reactions
This section provides detailed troubleshooting for common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 3-iodoindazoles.
Scenario 1: Suzuki-Miyaura Coupling
Problem: Low yield of the 3-arylindazole product with significant formation of the de-iodinated indazole.
Root Cause Analysis & Solutions
The Suzuki-Miyaura reaction's success heavily relies on the balance between the rates of oxidative addition, transmetalation, and reductive elimination. De-iodination often occurs when the catalytic cycle is slow or when side reactions that generate palladium-hydrides are favored.
Caption: Troubleshooting workflow for Suzuki-Miyaura de-iodination.
Detailed Protocols & Explanations
1. Ligand Selection is Paramount:
-
Causality: The ligand's role is to stabilize the palladium center and modulate its reactivity.[8] Bulky, electron-rich ligands like those developed by Buchwald (e.g., SPhos, XPhos) accelerate the rate of reductive elimination to form the desired C-C bond, which can outcompete the de-iodination pathway.[9] They also promote the oxidative addition step.
-
Protocol: Replace standard ligands like PPh₃ with a Buchwald-type biarylphosphine ligand.
| Parameter | Standard Condition (High De-iodination) | Recommended Condition (Low De-iodination) |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ or Pd(PPh₃)₄ |
| Ligand | PPh₃ | SPhos or XPhos |
| L/Pd Ratio | 2:1 | 1.5:1 to 2:1 |
| Base | Na₂CO₃ (aq) | K₃PO₄ or Cs₂CO₃ (solid)[10] |
| Solvent | Dioxane/H₂O | Anhydrous Dioxane or Toluene |
| Temperature | 100-120 °C | 80 °C or lower |
2. Base Modification:
-
Causality: While a base is essential for the transmetalation step, an overly strong or nucleophilic base can promote de-iodination.[3] Using a milder, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial.
-
Protocol: Switch from aqueous sodium carbonate to solid potassium phosphate. Ensure the base is finely ground to maximize surface area.
Scenario 2: Buchwald-Hartwig Amination
Problem: The desired 3-aminoindazole is formed in low yield, with the de-iodinated starting material as the major byproduct.
Root Cause Analysis & Solutions
The Buchwald-Hartwig amination is also sensitive to the generation of Pd-H species. The amine coupling partner or the base can be sources of protons that lead to de-iodination.[11] An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[11]
Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing de-iodination pathway.
Detailed Protocols & Explanations
1. Optimize the Base and Ligand Combination:
-
Causality: A strong, bulky base like sodium tert-butoxide (NaOtBu) is often used, but it can also promote de-iodination. Pairing a highly active, bulky ligand (e.g., RuPhos, BrettPhos) with a slightly weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes provide a better outcome.[12]
-
Protocol: If using NaOtBu and observing significant de-iodination, switch to LiHMDS or K₃PO₄.
| Parameter | Standard Condition (High De-iodination) | Recommended Condition (Low De-iodination) |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ or a Buchwald Precatalyst |
| Ligand | BINAP or Xantphos | RuPhos or BrettPhos |
| Base | NaOtBu | LiHMDS or K₃PO₄ |
| Solvent | Toluene | Toluene or Dioxane (anhydrous) |
| Temperature | 100-110 °C | 80-100 °C |
2. Use of Pre-catalysts:
-
Causality: Palladium pre-catalysts, where the ligand is already coordinated to the palladium center, can offer more reproducible results and higher activity at lower temperatures. This can help the desired C-N bond formation to occur more efficiently before de-iodination becomes significant.
-
Protocol: Instead of adding the palladium source and ligand separately, use a commercially available Buchwald pre-catalyst (e.g., XPhos Pd G3).
Scenario 3: Sonogashira Coupling
Problem: The 3-alkynylindazole is not forming, and the main isolated product is the de-iodinated indazole, along with alkyne homo-coupling (Glaser coupling).
Root Cause Analysis & Solutions
The Sonogashira reaction typically uses a dual catalyst system (Palladium and Copper). De-iodination can be a problem, and the reaction is also sensitive to the N-H group of the indazole.
Detailed Protocols & Explanations
1. N-H Protection Strategy:
-
Causality: The acidic proton on the indazole nitrogen can interfere with the organometallic species in the catalytic cycle. Protecting the nitrogen, for example with a Boc group, can prevent this interference and lead to cleaner reactions and higher yields.[4][5]
-
Protocol: Protect the 3-iodoindazole with (Boc)₂O before performing the Sonogashira coupling. The Boc group can be easily removed later if necessary.[5]
2. Catalyst and Additive choice:
-
Causality: The choice of palladium source and the presence or absence of a copper co-catalyst can influence the reaction outcome. While traditional Sonogashira uses a copper co-catalyst (CuI), copper-free conditions can sometimes minimize alkyne homo-coupling.[13] The ligand also plays a crucial role, with bulky phosphines often being beneficial.[14]
-
Protocol: Start with standard Pd/Cu conditions. If de-iodination and homo-coupling are significant, try a copper-free protocol with a more robust ligand.
| Parameter | Standard Condition | Recommended Optimization |
| Substrate | 1H-3-Iodoindazole | 1-Boc-3-Iodoindazole[4] |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | Pd(PPh₃)₄ |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) |
| Solvent | THF or DMF | THF or Dioxane |
| Temperature | Room Temp to 60 °C | Room Temperature |
References
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. PMC - NIH. [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
-
Reductive Elimination of Aryl Halides from Palladium(II). ResearchGate. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH. [Link]
-
Dehydrohalogenation. Wikipedia. [Link]
-
Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]
-
“Click”‐Like η‐Metalation/Demetalation of Aryl Iodides as a Means of Turning “ON/OFF” Halogen Bond Donor Functionality. ResearchGate. [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Journal of Organic Chemistry. ACS Publications - American Chemical Society. [Link]
-
selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. Royal Society of Chemistry. [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Copper(I)-induced reductive dehalogenation, hydrolysis, or coupling of some aryl and vinyl halides at room temperature. The Journal of Organic Chemistry. [Link]
-
Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: A mild and flexible strategy to design 2-aza tryptamines. Lookchem. [Link]
-
Cu-catalyzed arylation of the amino group in the indazole ring: regioselective synthesis of pyrazolo-carbazoles. Publications of the IAS Fellows. [Link]
-
Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. [Link]
-
Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. PMC - NIH. [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Coupling of iodotyrosine catalyzed by human thyroid peroxidase in vitro. PubMed. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. PubMed. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Iodination and palladium-catalyzed phosphination sequence reactions of 2-iodoimidazo[1,5-a]pyridines 9 and 10. ResearchGate. [Link]
-
Triorganoindium reagents in selective palladium-catalyzed cross-coupling with iodoimidazoles: synthesis of neurodazine. PubMed. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PubMed. [Link]
-
Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3'-Diaryl-1,1'-bi-2-naphthols. PubMed. [Link]
-
Thyroid hormones and the mechanisms of adaptation to cold. PubMed. [Link]
-
Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. ResearchGate. [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
Inhibition of 5'-deiodination of thyroxine suppresses the cold-induced increase in brown adipose tissue messenger ribonucleic acid for mitochondrial uncoupling protein without influencing lipoprotein lipase activity. PubMed. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. thalesnano.com [thalesnano.com]
- 14. researchgate.net [researchgate.net]
Managing regioselectivity in the synthesis of substituted indazoles
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of managing regioselectivity in the synthesis of substituted indazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your experimental success.
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its synthesis, particularly the regioselective introduction of substituents, presents significant challenges that can impact yield, purity, and the viability of a synthetic campaign.[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve your desired indazole regioisomer with confidence.
I. Understanding the Core Challenge: N1 vs. N2 Regioselectivity
The fundamental issue in the functionalization of the indazole nucleus is the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation or arylation of an unprotected 1H-indazole often results in a mixture of N1- and N2-substituted products, complicating purification and reducing the yield of the target molecule.[1][5] The ratio of these regioisomers is dictated by a delicate interplay of electronic and steric factors of the indazole substrate, as well as the specific reaction conditions employed.[4][6]
The two tautomeric forms of the parent indazole, the 1H-indazole and the 2H-indazole, contribute to this complexity. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[4][6]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of substituted indazoles.
Q1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 position?
A1: Achieving high N1 selectivity is a common objective. The choice of base and solvent is critical. A widely successful strategy involves using a strong, non-nucleophilic hydride base in an aprotic solvent.
-
Expert Insight: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a robust system for promoting N1-alkylation, particularly for indazoles bearing electron-withdrawing groups at the C3 position.[3][4] The rationale behind this selectivity is often attributed to the formation of a sodium-chelated intermediate. The Na⁺ cation coordinates with the N2 nitrogen and a nearby Lewis basic group (like the oxygen of a carbonyl), sterically hindering the approach of the electrophile to N2 and thereby directing it to the N1 position.[1][3]
-
Troubleshooting:
-
Incomplete Deprotonation: Ensure your NaH is fresh and the reaction is conducted under strictly anhydrous conditions. Incomplete deprotonation can lead to a lower yield and reduced selectivity.
-
Solvent Effects: While THF is generally effective, for certain substrates, other aprotic solvents like dioxane may be explored. However, be mindful of solubility issues with certain bases like cesium carbonate in dioxane, which can lead to no reaction at room temperature.[1]
-
Cation Effects: Cesium carbonate (Cs₂CO₃) can also promote N1 selectivity through a similar chelation mechanism, forming a tight ion pair that directs the electrophile.[1]
-
Q2: I need to synthesize the N2-substituted regioisomer. What conditions should I explore?
A2: While N1 is often the thermodynamically favored product, specific conditions can be employed to selectively obtain the N2 isomer.
-
Mitsunobu Reaction: The Mitsunobu reaction, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is a powerful method for achieving N2-alkylation.[1][6] The mechanism is thought to involve non-covalent interactions that favor the formation of the N2-substituted product.[1]
-
Catalytic Approaches: Recent advances have demonstrated that TfOH-catalyzed reactions of indazoles with diazo compounds can provide high selectivity for the N2 position, avoiding the need for traditional metal catalysts or bases.[7]
-
Metal-Mediated Reactions: Gallium/aluminum- and aluminum-mediated direct alkylation with α-bromocarbonyl compounds has been shown to be regioselective for the 2H-indazole product.[8]
Q3: How do substituents on the indazole ring influence regioselectivity?
A3: Substituents play a pivotal role through both electronic and steric effects.
-
Electronic Effects:
-
Electron-withdrawing groups (EWGs) at the C3 or C7 position, such as esters (-CO₂Me) or nitriles (-CN), can significantly enhance N1 selectivity in base-mediated alkylations.[1][3] This is due to their ability to participate in chelation with the cation of the base, as described in A1.
-
Electron-donating groups (EDGs) can have a more variable effect, and the outcome may be more dependent on other factors like sterics and the specific reaction conditions.
-
-
Steric Effects:
-
Bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring substitution at N2. For instance, indazoles with a C7-NO₂ or C7-CO₂Me group have shown excellent N2 regioselectivity.[3][4]
-
Conversely, a bulky group at the C3 position can further enhance N1 selectivity by making the N2 position less accessible.
-
Q4: I am having trouble separating the N1 and N2 isomers. What are some effective strategies?
A4: Separation of indazole regioisomers can be challenging due to their similar polarities.
-
Chromatography:
-
Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial. Often, a gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is required. Using high-quality silica gel with a consistent particle size can improve resolution.[1]
-
Supercritical Fluid Chromatography (SFC): For particularly difficult separations, SFC can be a powerful alternative, often providing better resolution than standard HPLC.
-
-
Crystallization: If one of the isomers is a crystalline solid, fractional crystallization can be an effective and scalable purification method.
-
Derivatization: In some cases, it may be advantageous to derivatize the mixture to introduce a functional group that significantly alters the polarity of one isomer, facilitating separation. The protecting group can then be removed in a subsequent step.
Q5: How can I definitively confirm the structure of my substituted indazole and assign the N1/N2 regiochemistry?
A5: Unambiguous structural assignment is critical. A combination of spectroscopic techniques is the gold standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: While useful, it may not always be sufficient for definitive assignment.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is one of the most powerful tools. For an N1-substituted indazole, a correlation is typically observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. For an N2-substituted indazole, a correlation might be seen between the N-alkyl protons and the C3 carbon.[6]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can reveal through-space proximity. For example, an NOE between the protons of the N-alkyl group and the H7 proton on the benzene ring can be indicative of an N1-substituted isomer.[1][9]
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural proof.[1][8]
III. Troubleshooting Guide
This guide provides a structured approach to common problems encountered in regioselective indazole synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion | 1. Inactive base (e.g., old NaH).2. Poor solubility of reagents.3. Insufficient reaction temperature.4. Unreactive electrophile. | 1. Use a fresh batch of base. Titrate if necessary.2. Choose a solvent in which all components are soluble. For Cs₂CO₃, DMF is a better choice than dioxane.[1]3. Gradually increase the reaction temperature. Some reactions require heating to 50-80°C.[1]4. Switch to a more reactive electrophile (e.g., from an alkyl chloride to a bromide or iodide). |
| Poor N1/N2 Regioselectivity | 1. Sub-optimal base/solvent combination.2. Lack of a directing group on the indazole.3. Reaction under kinetic control when thermodynamic control is desired. | 1. For N1, switch to NaH/THF or Cs₂CO₃/DMF.[1][3] For N2, try Mitsunobu conditions or a catalytic method.[1][7]2. If possible, redesign the synthesis to include a chelating group at C3 or a sterically demanding group at C7.[1][3]3. For thermodynamically controlled N1 substitution, consider methods that allow for equilibration, such as using specific α-halo carbonyl electrophiles.[4][6] |
| Formation of multiple byproducts | 1. Reaction temperature is too high.2. Presence of moisture or oxygen.3. Competing side reactions of the electrophile or indazole. | 1. Run the reaction at a lower temperature for a longer duration.2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar).3. Use a more selective electrophile. If the indazole has other reactive functional groups, consider a protection strategy. |
| Difficulty in product isolation/purification | 1. Emulsion formation during workup.2. Co-elution of regioisomers on silica gel. | 1. Add brine to the aqueous layer to break the emulsion. Filtering the organic layer through a pad of Celite can also help.2. Optimize the chromatography solvent system. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC or SFC. |
IV. Experimental Protocols & Methodologies
Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF
This protocol is adapted from methodologies that have demonstrated high N1-selectivity for indazoles with C3-electron-withdrawing groups.[3][4]
-
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the substituted 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Add the alkyl halide or tosylate (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction may require heating (e.g., to 50 °C) to go to completion.[1]
-
Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction
This protocol is based on established procedures for achieving N2-selectivity.[1][6]
-
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the substituted 1H-indazole (1.0 eq), the corresponding alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
Reagent Addition: Cool the solution to 0 °C. Add the azodicarboxylate (e.g., DEAD or DIAD, 1.5 eq) dropwise over 10-15 minutes. An exothermic reaction and color change are typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by trituration or careful chromatography.
V. Visualizing the Pathways
Diagrams can help clarify the decision-making process and the mechanistic underpinnings of regioselectivity.
Caption: Decision tree for selecting a synthetic route.
Caption: Chelation control mechanism for N1-selectivity.
VI. References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 2024. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021. [Link]
-
(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH), 2021. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (NCBI), 2019. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry, 2020. [Link]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
Troubleshooting guide for incomplete reactions of 4-Chloro-5-fluoro-3-iodo-1H-indazole
A Guide for the Senior Application Scientist
Welcome to the technical support hub for 4-Chloro-5-fluoro-3-iodo-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthetic transformations. As your virtual Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low or incomplete conversion. What are the most common culprits?
This is a frequent issue that can stem from several factors. An incomplete reaction is often a sign that a critical parameter is suboptimal. Let's diagnose this systematically.
The reactivity of this substrate is primarily centered on the C-3 iodo group, which is the intended site for cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The electron-withdrawing effects of the chloro and fluoro substituents generally make the C-I bond more susceptible to oxidative addition by a palladium catalyst, which is often the rate-limiting step of the catalytic cycle. However, other factors can impede the reaction.
Primary Checklist for Low Conversion:
-
Catalyst System Integrity: The activity of your palladium catalyst and ligand is paramount.
-
Catalyst Inactivity: Has your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) been properly stored? Palladium(0) species can be sensitive to air and moisture. Using a pre-catalyst or ensuring in-situ reduction to Pd(0) is effective is crucial.[1]
-
Ligand Degradation: Phosphine-based ligands are susceptible to oxidation. Use fresh ligands or store them under an inert atmosphere.
-
Inappropriate Ligand Choice: The electronic and steric properties of the ligand must match the reaction type. Bulky, electron-rich ligands are often necessary for challenging couplings.
-
-
Reagent Quality & Stoichiometry:
-
Solvent & Base: Are your solvents anhydrous and deoxygenated? Oxygen can deactivate Pd(0) catalysts.[2] Is your base of sufficient quality and strength? For instance, anhydrous potassium phosphate (K₃PO₄) may require a small amount of water to function effectively in some Suzuki couplings.[3]
-
Coupling Partner Purity: For Suzuki reactions, boronic acids can degrade upon storage (trimerization to boroxines). Consider using fresh boronic acid or a more stable pinacol boronate ester.
-
-
Reaction Conditions:
-
Temperature: The reaction may simply require more thermal energy. If you are running the reaction at 80 °C, consider increasing it to 100-120 °C, especially if using less reactive coupling partners. Microwave irradiation can also be highly effective for driving difficult couplings to completion.[4][5]
-
Reaction Time: Is it possible the reaction is simply slow? Run a time-course study by taking aliquots at different intervals to monitor progress by TLC, LC-MS, or GC-MS.
-
Below is a troubleshooting workflow to guide your optimization process.
Q2: I suspect the indazole N-H proton is interfering with my reaction. Is N-protection required?
This is an excellent and critical question. The acidic proton on the indazole nitrogen can indeed interfere with the catalytic cycle, leading to poor yields or complete reaction failure.[6]
Mechanisms of Interference:
-
Base Consumption: The N-H proton can react with the base, altering its effective concentration and potentially its role in the catalytic cycle.
-
Catalyst Inhibition: The indazole anion formed upon deprotonation can coordinate to the palladium center, inhibiting substrate binding or subsequent steps.
-
Substrate Aggregation: Deprotonated indazole species may have different solubility profiles, leading to precipitation or aggregation.
While some Suzuki-type vinylations have been successful on unprotected 3-iodoindazoles, particularly under microwave conditions[4][7], N-protection is generally recommended for most cross-coupling reactions , especially for Sonogashira, Heck, and Buchwald-Hartwig couplings, to ensure reproducibility and high yields.[8]
Choosing the Right Protecting Group:
The choice of protecting group is dictated by its stability to the coupling conditions and the ease of its removal. The tert-butyloxycarbonyl (Boc) group is common but can be labile under certain basic or high-temperature conditions.[5][6]
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Key Features & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; High Temp (>120°C) | Widely used, but can be cleaved under thermal Suzuki conditions, especially with microwave heating.[5] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or Hunig's base | TBAF in THF; aq. HCl | Very stable to a wide range of conditions. Removal with fluoride is orthogonal to many other groups.[9] |
| Benzyl | Bn | BnBr, NaH | Catalytic Hydrogenolysis (H₂, Pd/C) | Robust group, but removal conditions are reductive and may not be compatible with other functional groups (e.g., nitro, alkynes). |
Q3: I am attempting a Suzuki-Miyaura coupling and it's failing. What specific adjustments should I make?
For Suzuki reactions, the most critical variables after ensuring reagent quality are the catalyst/ligand combination, the base, and the solvent system.
Troubleshooting Steps:
-
Protect the Indazole N-H: As discussed, this is the most likely source of failure. Use a robust protecting group like SEM if Boc proves too labile.[9]
-
Evaluate Your Catalyst/Ligand: While Pd(PPh₃)₄ is a workhorse, it can be sluggish. Consider a more active system.
-
Catalyst: PdCl₂(dppf) is an excellent alternative, known for its high activity and stability.[10]
-
Ligand: If using a simple Pd source like Pd(OAc)₂, ensure you are using an appropriate phosphine ligand. For electron-rich systems, a more electron-rich ligand may be beneficial.
-
-
Re-evaluate the Base/Solvent System:
-
Base: An aqueous solution of Na₂CO₃ or K₂CO₃ (2M) is standard. If your substrate or coupling partner is sensitive to water, consider anhydrous bases like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or toluene.
-
Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is very common and often highly effective.
-
Experimental Protocol: N-Boc Protection of this compound
-
To a solution of this compound (1.0 equiv.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0 °C, add triethylamine (TEA, 1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected indazole.[10]
Q4: My Sonogashira coupling is giving significant amounts of de-iodinated starting material and alkyne homocoupling (Glaser coupling). How can I improve selectivity?
This points to two classic side reactions in Sonogashira couplings.[2]
-
Hydrodehalogenation (De-iodination): This side reaction replaces the iodine with a hydrogen atom and is often promoted by certain catalyst/ligand combinations or impurities.
-
Alkyne Homocoupling: This is typically caused by the copper co-catalyst in the presence of oxygen.
Solutions to Improve Selectivity:
-
Rigorous Inert Atmosphere: The most critical factor to prevent Glaser coupling is the strict exclusion of oxygen. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]
-
Protect the Indazole N-H: For Sonogashira reactions, N-protection is highly recommended.[8] The unprotected N-H can complicate the catalytic cycle and promote side reactions.
-
Catalyst System:
-
Palladium Source: PdCl₂(PPh₃)₂ is a very common and effective catalyst.[11]
-
Copper Co-catalyst: Use a reliable source of Copper(I) Iodide (CuI). Use the minimum effective catalytic amount (typically 1-5 mol%).
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These often require a different palladium catalyst and a stronger base but can eliminate the Glaser side product entirely.[12]
-
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is standard and often serves as the solvent or co-solvent.[2]
Q5: I am performing a Buchwald-Hartwig amination and see no product. What are the key parameters for this specific transformation?
The Buchwald-Hartwig amination is highly dependent on the synergy between the palladium catalyst, a specific class of bulky, electron-rich phosphine ligands, and a strong, non-nucleophilic base.[13]
Key Parameters for Success:
-
Ligand is Critical: This is the most important variable. Standard ligands like PPh₃ are generally ineffective. You must use a specialized biarylphosphine ligand.
-
Recommended Ligands: Xantphos, BINAP, RuPhos, or BrettPhos have demonstrated good performance in similar systems. The optimal choice may depend on the specific amine coupling partner.
-
-
Strong Base Required: A strong, sterically hindered base is necessary to deprotonate the amine without acting as a competing nucleophile.
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium Carbonate (Cs₂CO₃) are the most common and effective choices.[14]
-
-
Palladium Source: Both Pd(0) sources like Pd₂(dba)₃ or Pd(II) pre-catalysts like Pd(OAc)₂ are effective, as they will form the active Pd(0) species in situ.
-
Solvent: Anhydrous, non-protic solvents are required. Toluene, dioxane, or THF are typical.[14]
-
N-Protection: As with other couplings, protecting the indazole N-H is strongly advised to prevent side reactions and catalyst inhibition.[6][15]
References
-
National Institutes of Health (NIH). (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]
-
Slade, D. J., Pelz, N. F., Bodnar, W., Lampe, J. W., & Watson, P. S. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. American Chemical Society. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene.... Retrieved from [Link]
-
ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Buchwald-Hartwig Amination of 3-Iodoindazoles
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the Buchwald-Hartwig amination of 3-iodoindazoles. This transformation is a powerful tool for C-N bond formation, crucial in the synthesis of biologically active molecules in pharmaceutical and materials science.[1] However, the unique electronic properties and the presence of the N-H proton on the indazole ring can present specific challenges. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Common Issues
This section addresses the most frequent problems encountered during the Buchwald-Hartwig amination of 3-iodoindazoles. Each issue is broken down into possible causes and actionable solutions.
Problem 1: Low or No Conversion to the Desired Product
Observing unreacted starting materials is a common starting point for optimization. Several factors can lead to a stalled or sluggish reaction.
Possible Causes & Solutions
-
Inefficient Catalyst Activation or Deactivation: The active catalyst is a Pd(0) species, which must be generated and maintained throughout the reaction.[2][3]
-
Solution: Switch from traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ to modern palladacycle precatalysts (e.g., G3 or G4-type).[4] These are often more reliable as they form the active LPd(0) catalyst more cleanly and efficiently, requiring only a base for activation.[2] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are anhydrous and properly degassed to prevent catalyst oxidation.
-
-
Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[5] The choice is highly dependent on the amine coupling partner.
-
Solution: For N-heterocyclic substrates like indazoles, bulky, electron-rich biarylphosphine ligands are typically required. For indazoles specifically, tBuXphos has been noted as an effective ligand.[3] For a broader screening approach, consider ligands like RuPhos for secondary amines or BrettPhos for primary amines.[3] A small ligand screen is often the most effective optimization strategy.
-
-
Incorrect Base Selection or Strength: The base's primary role is to deprotonate the amine, allowing it to coordinate with the palladium center. An inappropriate base can either be too weak to be effective or too strong, leading to side reactions or degradation of sensitive functional groups.[3]
-
Solution: Strong bases like sodium tert-butoxide (NaOtBu) generally permit the highest reaction rates.[3] However, the acidic N-H proton of the indazole ring can interfere. If side reactions are observed, or if your substrates are base-sensitive, switch to weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2][3] These weaker bases may require higher reaction temperatures to achieve good conversion.[2]
-
-
Inhibitory Effect of Iodide: Contrary to many other cross-coupling reactions, aryl iodides can be challenging substrates in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can form unreactive palladium dimers, effectively taking the catalyst out of the cycle.[2][3]
-
Solution: Toluene is often a favored solvent because iodide salts have poor solubility, which can help mitigate this inhibitory effect.[3] Careful optimization of catalyst and ligand loading is also crucial.
-
Problem 2: Significant Side Product Formation
The appearance of unexpected products can complicate purification and significantly lower the yield of the desired arylamine.
Possible Causes & Solutions
-
Hydrodehalogenation: This is a common side reaction where the 3-iodoindazole is reduced to 3-H-indazole, consuming the starting material without forming the desired C-N bond.[6] This occurs via a competing pathway involving β-hydride elimination.[6]
-
Solution: This side reaction is often promoted by certain catalyst systems and conditions. A bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to suppress hydrodehalogenation by preventing the formation of palladium-hydride species responsible for the reduction.[7] Alternatively, re-screening ligands and adjusting the reaction temperature can often minimize this pathway.
-
-
Homocoupling: Dimerization of the 3-iodoindazole or the amine coupling partner can occur.
-
Solution: This is typically a sign of a suboptimal catalyst system. Adjusting the palladium-to-ligand ratio and lowering the reaction temperature can often suppress the formation of these homocoupled byproducts.
-
Troubleshooting Workflow Diagram
For a systematic approach to problem-solving, the following workflow can be used.
Caption: A systematic workflow for troubleshooting unsuccessful Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Buchwald-Hartwig amination?
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2]
Caption: The catalytic cycle for Buchwald-Hartwig amination.
The cycle begins with the active L₂Pd(0) catalyst undergoing oxidative addition with the 3-iodoindazole.[2] This is followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, releases the product, and regenerates the Pd(0) catalyst.[2][6]
Q2: How do I choose the right starting conditions (ligand, base, solvent)?
For a new system, screening a few conditions is always recommended. However, the following tables provide an evidence-based starting point for the amination of 3-iodoindazoles.
Table 1: Ligand Selection Guide
| Amine Type | Recommended Ligand(s) | Rationale |
|---|---|---|
| Primary Aliphatic/Aryl Amines | BrettPhos, tBuXphos | These bulky, electron-rich ligands are highly active for a broad range of primary amines.[3] tBuXphos is specifically noted for indazoles.[3] |
| Secondary Aliphatic/Aryl Amines | RuPhos | Specifically designed and highly effective for coupling secondary amines.[3] |
| NH-Heterocycles (e.g., Pyrrole, Indole) | DavePhos, Xantphos | These ligands have shown good performance for coupling other NH-heterocycles.[3] |
| Amides / Challenging Nucleophiles | tBuBrettPhos | More reactive ligand designed for less nucleophilic partners like amides.[3] |
Table 2: Base & Solvent Selection Guide
| Base | pKaH (approx.) | Pros | Cons | Recommended Solvent(s) |
|---|---|---|---|---|
| NaOtBu | 19 | Highest reaction rates, low catalyst loadings possible.[2][3] | Incompatible with base-sensitive functional groups (e.g., esters).[3] | Toluene, 1,4-Dioxane, THF |
| LHMDS | 26 | Allows for substrates with protic functional groups (e.g., -OH).[3] | Solid is air-sensitive; can be incompatible with some groups at high temp.[3] | THF, Toluene |
| Cs₂CO₃ | 10 | Excellent functional group tolerance; good solubility.[2] | More expensive; may require higher temperatures.[3] | 1,4-Dioxane, Toluene[8] |
| K₃PO₄ | 12.3 | Excellent functional group tolerance; economical.[3] | Often requires higher catalyst loadings and longer reaction times.[3] | 1,4-Dioxane, Toluene |
Q3: Does the N-H proton of the indazole ring interfere with the reaction? Should I protect it?
The acidic N-H proton can indeed interfere with the reaction, potentially by reacting with the strong base or interacting with the catalyst.
-
When to proceed without protection: For many standard amines, a successful coupling can be achieved on the unprotected indazole by carefully selecting the reaction conditions. Using a weaker base like Cs₂CO₃ or K₃PO₄ is a good first strategy.
-
When to consider N-protection: If you are facing persistent low yields, significant side product formation, or are using a particularly challenging or valuable coupling partner, N-protection is a logical next step. Common protecting groups like Boc or SEM can be employed to block the N-H proton, simplifying the reactive system.
General Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of a 3-iodoindazole. Optimization will likely be necessary for your specific substrates.
Materials:
-
3-Iodoindazole (1.0 equiv.)
-
Amine (1.1–1.5 equiv.)
-
Palladium Pre-catalyst (e.g., tBuXphos Pd G3, 1-5 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5–2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.1-0.2 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the 3-iodoindazole, palladium pre-catalyst, and base under an inert atmosphere (e.g., in a glovebox).
-
Seal and Purge: Seal the vessel with a septum cap. If not in a glovebox, evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Amine Addition: Add the amine coupling partner via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C). Stir the reaction for the intended duration (typically 4–24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Separate the organic layer. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aminoindazole product.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved January 20, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved January 20, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 20, 2026, from [Link]
-
Sullivan, B. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved January 20, 2026, from [Link]
-
A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. (2006). Organic Letters. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry-A European Journal, 12(19), 5142-5148. Retrieved January 20, 2026, from [Link]
-
Effect of solvent on Buchwald coupling of 2 and 3. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2025). Journal of Organic Chemistry. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. (2025). YouTube. Retrieved January 20, 2026, from [Link]
-
Optimization of reaction parameters for Buchwald-Hartwig amination... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). Chemical Reviews. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 20, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). Journal of the American Chemical Society. PMC - NIH. Retrieved January 20, 2026, from [Link]
Sources
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-5-fluoro-3-iodo-1H-indazole Regioisomers
Welcome to the technical support center for the purification of 4-Chloro-5-fluoro-3-iodo-1H-indazole and its regioisomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying these valuable heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, but the synthesis of specific regioisomers often leads to challenging purification scenarios.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
The Core Challenge: Regioisomer Separation
The synthesis of substituted indazoles, such as this compound, frequently results in the formation of a mixture of N1 and N2 regioisomers.[2][3] These isomers have very similar physical and chemical properties, making their separation a significant hurdle.[4] The close polarity and structural similarity of these compounds often lead to co-elution in chromatographic methods and difficulties in selective crystallization.[4][5] This guide will walk you through strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound regioisomers so difficult?
A1: The difficulty in separating these regioisomers stems from their nearly identical molecular weights and similar polarities. The primary structural difference is the position of the hydrogen atom on the nitrogen of the pyrazole ring, which can exist as the 1H- or 2H-tautomer.[3] This subtle difference provides a minimal handle for separation by standard techniques. The electronic effects of the chloro, fluoro, and iodo substituents on the benzene ring further contribute to the complexity of the separation.
Q2: What are the primary methods for separating these regioisomers?
A2: The most common and effective methods for separating indazole regioisomers are:
-
Column Chromatography: This is a widely used technique, but often requires careful optimization of the stationary and mobile phases to achieve adequate separation.
-
Recrystallization: This can be a highly effective and scalable method if a suitable solvent system can be identified that selectively crystallizes one isomer, leaving the other in the mother liquor.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, especially in pharmaceutical applications, preparative HPLC can be employed.
Troubleshooting Guide: Column Chromatography
Problem: My regioisomers are co-eluting during column chromatography.
This is a common issue due to the similar polarities of the isomers. Here’s a systematic approach to troubleshoot and optimize your separation.
Workflow for Chromatography Optimization
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Step-by-Step Protocol for Optimizing Column Chromatography:
-
Analyze the Current Method:
-
Stationary Phase: Standard silica gel is the most common starting point.
-
Mobile Phase: A typical starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
-
Adjust the Solvent System:
-
Fine-tune Polarity: If isomers are eluting too quickly with poor separation, decrease the polarity of the mobile phase. If they are not moving, gradually increase the polarity. Small, incremental changes are key.
-
Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent with a different character (e.g., methanol or acetonitrile) can alter the selectivity and improve resolution.
-
Utilize Different Solvent Classes: If hexane/ethyl acetate is not working, consider switching to a different solvent system like dichloromethane/methanol.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases.
-
Alumina (basic or neutral): Can offer different selectivity compared to acidic silica gel.
-
Reverse-Phase (C18): This separates compounds based on hydrophobicity and can be very effective for separating isomers that are difficult to resolve on normal-phase silica.[7]
-
Pentafluorophenyl (PFP) columns: These have shown excellent performance in separating halogen-containing isomers.[5]
-
Data Summary: Recommended Starting Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System (v/v) | Notes |
| Silica Gel | Hexane / Ethyl Acetate (gradient) | Start with a low percentage of ethyl acetate and gradually increase. |
| Silica Gel | Dichloromethane / Methanol (gradient) | Useful for more polar indazoles. |
| Reverse-Phase C18 | Acetonitrile / Water (gradient) | Often requires a small amount of acid (e.g., formic acid) to improve peak shape. |
| PFP | Acetonitrile / Methanol / Water with acid | Can provide unique selectivity for halogenated compounds.[5] |
Troubleshooting Guide: Recrystallization
Problem: I am unable to selectively crystallize one regioisomer.
Recrystallization is a powerful purification technique for solids, but finding the right solvent or solvent system is crucial.[6]
Workflow for Recrystallization Solvent Screening
Caption: Decision-making process for identifying indazole regioisomers using NMR spectroscopy.
By following these troubleshooting guides and utilizing the appropriate analytical techniques, researchers can confidently navigate the challenges associated with the purification of this compound regioisomers, ensuring the high purity required for subsequent applications in drug discovery and development.
References
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Available at: [Link]
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. NIH. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. Available at: [Link]
-
SOP: CRYSTALLIZATION. Vanderbilt University. Available at: [Link]
-
(PDF) 13 C NMR of indazoles. ResearchGate. Available at: [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Available at: [Link]
-
Guide for crystallization. University of Fribourg. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. Available at: [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
-
Purification: How To. University of Rochester. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]
-
Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]
-
Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
(PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]
-
Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. PMC - NIH. Available at: [Link]
-
4-CHLORO-3-IODO (1H)INDAZOLE – (518990-33-5). EON Biotech. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available at: [Link]
-
Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Semantic Scholar. Available at: [Link]
Sources
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- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
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Impact of ligand choice on the efficiency of cross-coupling with 4-Chloro-5-fluoro-3-iodo-1H-indazole
Technical Support Center: Cross-Coupling with 4-Chloro-5-fluoro-3-iodo-1H-indazole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving this compound. This versatile, polyhalogenated building block is a key intermediate in many drug discovery programs, but its successful functionalization is highly dependent on a nuanced understanding of the catalytic system. The presence of three distinct halogen substituents and an acidic N-H proton presents unique challenges and opportunities for regioselective synthesis.
This guide is designed to move beyond simple protocols. It aims to provide you, our fellow researchers, with the mechanistic insights and field-proven strategies necessary to troubleshoot common issues and rationally select the optimal ligand for your desired transformation. By understanding the why behind each experimental choice, you can accelerate your research and unlock the full synthetic potential of this valuable substrate.
Frequently Asked Questions (FAQs)
Q1: Which halogen is the most reactive in a palladium-catalyzed cross-coupling reaction?
The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the trend I > Br > Cl > F. For this compound, the carbon-iodine bond at the C-3 position is significantly weaker and more polarizable, making it the primary site for reaction with the palladium(0) catalyst. With the right choice of ligand and conditions, excellent regioselectivity for functionalization at the C-3 position can be achieved, leaving the C-4 chloro and C-5 fluoro groups intact for potential downstream transformations.
Q2: Does the N-H proton of the indazole ring interfere with the reaction? Should I use a protecting group?
The acidic N-H proton can indeed interfere with cross-coupling reactions. It can react with strong bases or organometallic reagents, leading to catalyst deactivation or consumption of reagents.
-
When to Protect: For particularly sensitive substrates, when using highly basic conditions (e.g., with NaOtBu in Buchwald-Hartwig aminations), or when struggling with low yields, N-protection is a reliable strategy.[1] Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are effective.[2]
-
When to Proceed Unprotected: Many couplings, especially Suzuki reactions using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, can be successfully performed on the NH-free indazole.[2][3] Success often hinges on the careful selection of a base that is strong enough to facilitate the catalytic cycle but not so strong as to deprotonate the indazole in a detrimental way.
Q3: What is the fundamental role of the phosphine ligand in these reactions?
Phosphine ligands are not mere spectators; they are critical controllers of the catalyst's reactivity and stability.[4][5] Their impact is primarily through steric and electronic effects:
-
Steric Bulk: Bulky ligands, like the dialkylbiarylphosphines developed by Buchwald (e.g., XPhos, BrettPhos) and Hartwig (e.g., RuPhos), promote the formation of highly reactive, monoligated L₁Pd(0) species.[4][6] These unsaturated complexes undergo oxidative addition much faster than their more coordinated counterparts.[6]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center.[4] This enhanced nucleophilicity of the metal accelerates the rate of oxidative addition into the C-I bond and can also facilitate the final, product-releasing reductive elimination step.[7][8]
The correct ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and accelerates the key steps of the catalytic cycle, leading to higher yields and faster reactions.
Caption: Ligand influence on the cross-coupling catalytic cycle.
Troubleshooting Guide
Issue 1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a low yield.
-
Potential Cause 1: Inefficient Oxidative Addition or Reductive Elimination. The initial catalyst activation and key catalytic steps may be sluggish. Standard ligands like PPh₃ can be inefficient for electron-deficient or sterically hindered substrates.
-
Recommended Action: Switch to a more electron-rich and bulky dialkylbiarylphosphine ligand. Ligands like XPhos or SPhos are excellent starting points as they are known to accelerate both oxidative addition and reductive elimination.[6][7] For particularly challenging couplings, consider using a pre-formed palladacycle precatalyst (e.g., XPhos-Pd-G3) to ensure the efficient generation of the active Pd(0) species.
-
-
Potential Cause 2: Base Incompatibility. The chosen base (e.g., K₂CO₃) may not be strong enough or soluble enough in the reaction medium to effectively promote the transmetalation step.
-
Recommended Action: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. Using a mixed solvent system like dioxane/water can improve the solubility and efficacy of inorganic bases.
-
-
Potential Cause 3: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation or form inactive boroxines, especially at high temperatures.
-
Recommended Action: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure all reagents and solvents are properly degassed to remove oxygen, which can accelerate decomposition. If decomposition is suspected, consider switching to a more stable boronate ester (e.g., a pinacol ester).
-
Issue 2: My Buchwald-Hartwig amination is failing, especially with a secondary or bulky amine.
-
Potential Cause 1: Steric Hindrance. Coupling sterically demanding partners is a significant challenge. The ligand must be bulky enough to promote a fast rate of reductive elimination, which is often the rate-limiting step for C-N bond formation.[9][10]
-
Recommended Action: Employ a ligand specifically designed for sterically hindered couplings. BrettPhos is an exceptional choice for such transformations.[11] Its structure provides the necessary steric bulk to facilitate the difficult C-N reductive elimination.[9][10] Using a strong, non-nucleophilic base like NaOtBu or LHMDS is also critical.
-
-
Potential Cause 2: Catalyst Inhibition. The amine substrate or the resulting product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover.
-
Recommended Action: The choice of ligand is paramount here. The steric profile of ligands like RuPhos and BrettPhos helps to create a coordination environment around the palladium that favors the desired catalytic steps over off-cycle inhibitory pathways.[9]
-
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Issue 3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction.
-
Potential Cause: Oxygen Contamination (Glaser Coupling). The Sonogashira reaction is highly sensitive to oxygen, which promotes the copper-mediated oxidative homocoupling of terminal alkynes (Glaser coupling).
-
Recommended Action: Rigorous degassing of all solvents and reagents is essential. Use the freeze-pump-thaw technique or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Potential Cause: Inactive Copper(I) Co-catalyst. The copper(I) iodide (CuI) co-catalyst is crucial for the catalytic cycle but can oxidize over time to inactive Cu(II) species.
-
Recommended Action: Use a fresh bottle of CuI. If the bottle is old, consider purifying the CuI before use. In some cases, copper-free Sonogashira conditions, which often rely on different ligand and base systems, can be employed to circumvent issues related to the copper co-catalyst.
-
Ligand Selection Guide & Data
The optimal ligand is highly dependent on the specific cross-coupling reaction. Below is a summary table to guide your initial selection.
| Reaction Type | Recommended Ligands | Key Characteristics & Rationale | Pd Source (mol%) | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | XPhos , SPhos , PdCl₂(dppf) | Bulky, electron-rich biarylphosphines for general reliability.[1][7] Dppf is a robust ferrocene-based ligand, also effective.[1] | Pd₂(dba)₃ (2-4%) or Pd(OAc)₂ (2-4%) | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | Dioxane/H₂O, Toluene | 80-110 |
| Buchwald-Hartwig | BrettPhos (for bulky amines), RuPhos , Xantphos | BrettPhos excels with sterically hindered amines.[9][11] RuPhos and Xantphos are excellent general ligands for C-N coupling.[12] | Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (1-2%) | NaOtBu or LHMDS (1.2-1.5 eq.) | Toluene, Dioxane | 80-110 |
| Sonogashira | PPh₃ (Triphenylphosphine), cBRIDP | PPh₃ is the classic, effective ligand.[13] For challenging substrates, more specialized ligands like cBRIDP might be needed. Copper co-catalyst (CuI) is typically required. | Pd(PPh₃)₂Cl₂ (2-5%) | Et₃N or DIPEA (2-4 eq.) | THF, DMF | RT - 80 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for coupling this compound with a generic arylboronic acid.
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.3 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v) to the vial.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for coupling with a primary or secondary amine. N-protection of the indazole is recommended when using NaOtBu.
-
Reagent Preparation: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos-Pd-G3, 2 mol%) and the base (e.g., NaOtBu, 1.5 eq.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add a solution of the N-protected this compound (1.0 eq.) and the amine (1.2 eq.) in anhydrous, degassed toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring & Work-up: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.
References
-
Bard, E. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]
-
ResearchGate. (2019). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. [Link]
-
OpenChemHub via YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
Gessner Group. Phosphine ligands and catalysis. [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21755–21762. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
ResearchGate. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
National Institutes of Health. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
National Institutes of Health. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. [Link]
-
H. C. S. L. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
National Institutes of Health. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
ResearchGate. (2017). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. [Link]
-
ACS Publications. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
Sources
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- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 11. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing catalyst poisoning in reactions involving 4-Chloro-5-fluoro-3-iodo-1H-indazole
Technical Support Center: 4-Chloro-5-fluoro-3-iodo-1H-indazole
Introduction for the Researcher
Welcome to the technical support guide for this compound. As a highly functionalized heterocyclic compound, this substrate is a valuable building block in medicinal chemistry and materials science. However, its unique structure—featuring a nitrogen-rich indazole core and multiple halogen substituents—presents specific challenges in transition-metal-catalyzed reactions, most notably catalyst poisoning.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide you not only with solutions but also with the underlying chemical principles to empower you to diagnose and prevent catalyst deactivation effectively. Our goal is to help you achieve robust, reproducible, and high-yielding results in your experiments.
Section 1: Understanding the Root Causes of Catalyst Poisoning
Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is sluggish or fails completely. What are the most likely causes of catalyst deactivation?
When a typically reliable cross-coupling reaction underperforms with this substrate, catalyst poisoning is a primary suspect. The deactivation stems from several features of the molecule and potential contaminants. The main culprits can be categorized as follows:
-
Substrate-Induced Poisoning: The this compound molecule itself can act as a poison. The nitrogen atoms in the indazole ring have lone pairs of electrons that can strongly coordinate to the active metal center (e.g., Palladium), effectively blocking the sites needed for the catalytic cycle to proceed.[1][2]
-
Impurity-Induced Poisoning: Commercially available or synthesized batches of the substrate may contain impurities that are potent catalyst poisons. These can include residual starting materials from the indazole synthesis, inorganic salts, or other nitrogen-containing compounds.[3]
-
Process-Related Deactivation: The reaction conditions themselves can lead to catalyst deactivation. The most common issues are the presence of oxygen, which oxidizes the active Pd(0) catalyst, and moisture, which can interfere with certain catalytic cycles.[4]
The following diagram illustrates the primary interruption points in a standard Suzuki-Miyaura catalytic cycle.
Caption: Mechanism of indazole-induced catalyst poisoning.
Q3: What are common impurities in my this compound and how do they affect the reaction?
The synthetic route to this compound can introduce several impurities that are detrimental to catalytic reactions. Awareness of these can guide purification strategies.
| Potential Impurity | Source | Poisoning Mechanism |
| Unreacted Starting Materials | Incomplete synthesis; e.g., substituted anilines or hydrazines. [5][6] | Amine and hydrazine functionalities are potent catalyst poisons due to strong N-metal coordination. [3] |
| Residual Iodinating Reagents | Incomplete workup after iodination step; e.g., I₂, NIS. [7][8] | Excess iodine can lead to the formation of inactive Pd(II) species or interfere with oxidative addition. |
| Other Nitrogen Heterocycles | Side reactions during indazole ring formation. | Similar to the indazole itself, these can coordinate to the catalyst and inhibit its activity. [9] |
| Inorganic Salts (e.g., KI, Na₂SO₃) | Incomplete purification after iodination and workup steps. [7] | Anions like iodide (I⁻) can act as catalyst poisons by forming stable, anionic palladium complexes. [10] |
| Trace Metals | From previous synthetic steps or storage containers. | Can interfere with the catalytic cycle through various unwanted side reactions. |
Section 2: Proactive Prevention & Optimization Strategies
Q4: What is the most effective way to purify my this compound before use?
Ensuring the purity of your substrate is the single most critical step to prevent catalyst poisoning. Do not assume "as-received" material is sufficiently pure for sensitive catalytic reactions.
Recommended Purification Protocol: Recrystallization
Recrystallization is highly effective for removing both inorganic salts and organic impurities with different solubility profiles.
Step-by-Step Protocol:
-
Solvent Screening: Identify a suitable solvent system where the indazole is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for indazoles include Ethyl Acetate/Hexanes, Toluene, or Ethanol/Water.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent (or the more soluble solvent in a co-solvent system) required to fully dissolve it.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent. It is critical that the final product is completely dry.
Q5: What are the best laboratory practices for setting up a reaction to minimize catalyst poisoning?
Meticulous experimental setup is crucial. The goal is to create an environment free of atmospheric poisons and to use high-purity reagents.
-
Inert Atmosphere is Non-Negotiable: Palladium(0) catalysts are readily oxidized by atmospheric oxygen to inactive Palladium(II) oxides.
-
Action: Always perform reactions under an inert atmosphere (Argon or Nitrogen). Use standard Schlenk line or glovebox techniques. 2. Solvent Degassing: Solvents, even anhydrous grades, contain dissolved oxygen.
-
Action: Degas your solvents immediately before use. The most common methods are:
-
Sparging: Bubble Argon or Nitrogen through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: Perform at least three cycles for the most rigorous oxygen removal.
-
-
-
Use High-Purity Reagents:
-
Base: Use a freshly opened bottle or a base that has been stored properly in a desiccator. Some bases can be hydroscopic.
-
Boronic Acid/Ester (for Suzuki): These can degrade over time. Use fresh or recently purified material. 4. Catalyst Handling:
-
Pre-catalysts: Use pre-catalysts (e.g., Pd(OAc)₂ with a phosphine ligand) which are often more stable to air than Pd(0) sources like Pd(PPh₃)₄ and generate the active Pd(0) species in situ.
-
Loading: Do not assume more catalyst is better. High catalyst loading can sometimes lead to more side reactions. Start with the recommended catalytic loading (e.g., 1-5 mol%).
-
Q6: Does protecting the N-H group of the indazole help prevent catalyst poisoning?
Yes, N-protection is a highly effective, albeit longer, strategy to mitigate substrate-induced poisoning. The acidic N-H proton can also interfere with some bases used in cross-coupling reactions. By replacing the N-H proton with a protecting group, you block the primary site of coordination to the palladium catalyst.
Common Protecting Groups for Indazoles:
-
Boc (tert-butyloxycarbonyl): Generally stable to coupling conditions and easily removed.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Robust and provides good solubility.
-
THP (tetrahydropyranyl): A classic protecting group, though it introduces a chiral center.
Consideration: The addition of protection and deprotection steps adds to the total synthesis time and cost. This strategy is typically employed when unprotected routes fail or for particularly challenging transformations where high yields are paramount.
Section 3: Troubleshooting Guide
Q7: My reaction has stalled midway. How can I determine if catalyst poisoning is the cause and can I rescue it?
A stalled reaction is a common symptom of catalyst poisoning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Rescuing a Stalled Reaction: Adding more catalyst can sometimes restart a reaction, but only if the initial poison has been consumed and the system is otherwise clean.
-
Procedure: Under a strong positive pressure of inert gas, quickly open the reaction vessel and add a fresh portion of the pre-catalyst or a solution of the catalyst/ligand.
-
Likelihood of Success: This is often a low-probability rescue. If the poison is still present in excess, the new catalyst will also be deactivated. The most reliable solution is to restart the reaction with purified materials and an improved setup.
References
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Erhardt, S., Grushin, V. V., & Kilpatrick, A. H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–45. Retrieved from [Link]
-
Heriot-Watt Research Portal. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph>3>P) >4>Pd]/[Bu>4>N]>+> CN>-> system. Retrieved from [Link]
-
ACS Publications. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]
-
PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]
-
ResearchGate. (n.d.). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrogen poisoning effect on the catalytic cracking of gasoil. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]
-
Nanochemistry Research. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under mild conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Retrieved from [Link]
-
ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). Retrieved from [Link]
-
Nanochemistry Research. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
ACS Publications. (n.d.). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 4-Chloro-5-fluoro-3-iodo-1H-indazole
Introduction: The Imperative for Unambiguous Structural Elucidation in Modern Drug Discovery
The indazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] As synthetic complexity increases, particularly with polysubstituted and halogenated derivatives like 4-Chloro-5-fluoro-3-iodo-1H-indazole, the risk of generating closely related positional isomers becomes a significant challenge. For researchers, scientists, and drug development professionals, an unverified or incorrectly assigned structure can derail a research program, leading to wasted resources and invalid biological data. Therefore, a robust, multi-pronged analytical strategy is not merely a quality control measure; it is a fundamental component of scientific integrity.
This guide provides an in-depth, field-proven workflow for the definitive structural confirmation of this compound. We move beyond simple data reporting to explain the causality behind our analytical choices, comparing techniques and illustrating how they synergize to create a self-validating system that leaves no room for structural ambiguity.
The Integrated Analytical Workflow: A Strategy of Orthogonal Methods
No single analytical technique is sufficient for the complete structural elucidation of a complex molecule like this compound. We employ a workflow of orthogonal (complementary) methods, where each technique provides a unique and essential piece of the structural puzzle. This integrated approach ensures that the final structure is validated from multiple perspectives, from molecular mass to atomic connectivity and final three-dimensional arrangement.
Caption: Integrated workflow for structural confirmation.
Phase 1: High-Resolution Mass Spectrometry (HRMS) — The Foundational Check
Expertise & Experience: Before committing resources to time-intensive NMR studies, we must first answer two fundamental questions: "Is the compound pure?" and "Does it have the correct elemental composition?" Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the ideal tool for this initial assessment.[3][4] Its power lies in providing an exact mass measurement, typically to within 5 ppm, which allows for the confident determination of the molecular formula.
Comparative Insight: HRMS vs. Low-Resolution MS
While a standard low-resolution mass spectrometer can confirm the nominal mass (326 g/mol ), it cannot distinguish this compound (C₇H₄ClFIN₂) from other potential elemental compositions that might have the same nominal mass. HRMS provides the necessary precision to eliminate such ambiguities. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) serves as an immediate validation point.[5]
Table 1: Expected HRMS Data for C₇H₄ClFIN₂
| Parameter | Expected Value | Purpose |
| Calculated Exact Mass | 326.9017 | Based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹²⁷I, ¹⁴N) |
| Observed [M+H]⁺ | 327.9090 ± 5 ppm | Confirms the molecular weight and allows formula prediction. |
| Isotopic Pattern [M+H]⁺ | 327.9090 (100%) | Corresponds to the ³⁵Cl isotopologue. |
| Isotopic Pattern [M+2+H]⁺ | 329.9060 (~32%) | Confirms the presence of a single chlorine atom. |
| Key Fragment Ion | [M-I]⁺ (m/z 200.99) | Loss of the iodine atom is a characteristic fragmentation pathway for iodo-compounds.[6][7] |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of acetonitrile or methanol.
-
Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (HRMS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode to observe the parent ion and its isotopic pattern.
-
Phase 2: NMR Spectroscopy — The Blueprint of Connectivity
Expertise & Experience: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to assemble the atomic "blueprint."[1] It is the most powerful technique for determining the precise connectivity of atoms and, crucially, for distinguishing between positional isomers. For a molecule with multiple substituents on a benzene ring, ¹H NMR is often the most informative starting point. The coupling patterns (splitting) and chemical shifts of the aromatic protons provide a unique fingerprint of the substitution pattern.
Due to the presence of fluorine, ¹⁹F NMR is also a highly valuable and straightforward experiment. The presence of a single fluorine environment will confirm the gross structure, and its coupling to nearby protons (if any) can further lock in the assignment. Finally, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are used to link protons to carbons several bonds away, providing unequivocal evidence for the overall scaffold.
Comparative Insight: Differentiating Key Isomers
The primary challenge in this synthesis is not forming the indazole core, but controlling the regiochemistry of the halogenation. A likely isomeric impurity is 6-Chloro-5-fluoro-3-iodo-1H-indazole. While this isomer has the identical mass and elemental composition, its ¹H NMR spectrum would be markedly different.
Table 2: Comparative ¹H NMR Data Prediction (in DMSO-d₆)
| Proton Position | This compound (Target) | 6-Chloro-5-fluoro-3-iodo-1H-indazole (Isomer) | Rationale for Distinction |
| H-6 | ~7.6 ppm (d, J ≈ 9 Hz) | N/A | In the target, H-6 is coupled to H-7. |
| H-7 | ~7.8 ppm (dd, J ≈ 9, 4 Hz) | ~8.0 ppm (d, J ≈ 7 Hz) | In the target, H-7 is coupled to both H-6 and the fluorine at C-5. In the isomer, H-7 is only coupled to the fluorine. |
| N/A | N/A | ~7.5 ppm (d, J ≈ 9 Hz) | The isomer possesses a proton at C-4, which would be coupled to the fluorine at C-5. |
| NH | ~13.8 ppm (br s) | ~13.9 ppm (br s) | The NH proton chemical shift is a characteristic feature of 1H-indazoles.[8][9] |
Note: Predicted chemical shifts (δ) and coupling constants (J) are based on established substituent effects in aromatic systems and data for similar indazole structures.[10][11]
Table 3: Predicted ¹³C and ¹⁹F NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ) | Rationale & Key Information |
| ¹³C (Iodo-substituted) | ~90-100 ppm | The C-I bond causes a significant upfield shift of the attached carbon (C-3). This is a key diagnostic peak.[11] |
| ¹³C (Fluoro-substituted) | ~150-160 ppm (d, ¹JCF ≈ 240 Hz) | The C-F bond results in a large one-bond coupling constant, creating a distinct doublet for C-5. |
| ¹³C (Chloro-substituted) | ~115-125 ppm (d, ²JCF ≈ 20 Hz) | C-4 will show a smaller coupling to the adjacent fluorine. |
| ¹⁹F | ~ -120 to -140 ppm | A single resonance confirms the presence of one fluorine environment. Its multiplicity would reveal couplings to adjacent protons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power and for ensuring the NH proton is observable.
-
Data Acquisition (400 MHz or higher spectrometer):
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum.
-
Record a proton-decoupled ¹⁹F NMR spectrum.
-
If assignments are ambiguous, acquire 2D spectra: HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range H-C correlations, which are critical for linking the protons to the quaternary carbons).
-
Phase 3: Single-Crystal X-ray Diffraction — The Absolute Proof
Expertise & Experience: While NMR provides the connectivity, Single-Crystal X-ray Diffraction (SCXRD) offers the ultimate, unambiguous proof of structure. It generates a three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[12][13] This technique definitively confirms the regiochemistry, leaving no doubt as to the placement of the chloro, fluoro, and iodo substituents.
Comparative Insight: The Orthogonal Power of SCXRD
| Technique | Information Provided | Sample Requirements | Key Advantage | Limitation |
| HRMS | Elemental Formula | Soluble, Ionizable | High Sensitivity, Fast | No connectivity/isomer info |
| NMR | Atomic Connectivity | Soluble (~5+ mg) | Gold standard for structure in solution | Does not provide 3D solid-state structure |
| SCXRD | Absolute 3D Structure | High-quality single crystal | Unambiguous structural proof | Crystal growth can be a major bottleneck |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most critical and often challenging step.
-
Method: Slow evaporation is a common starting point. Dissolve the compound to near-saturation in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).
-
Setup: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks. Screen various solvents to find conditions that yield diffraction-quality single crystals.[14]
-
-
Data Collection:
-
A suitable crystal is selected and mounted on a goniometer in a modern X-ray diffractometer.[15]
-
The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting thousands of diffraction spots.
-
-
Structure Solution & Refinement:
-
Specialized software is used to process the diffraction data, determine the unit cell and space group, and solve the phase problem to generate an initial electron density map.
-
An atomic model is built into the electron density map and refined to yield the final, precise crystal structure.[15]
-
Synthesizing the Evidence: A Self-Validating Conclusion
The power of this workflow lies in the convergence of data from orthogonal techniques. Each result cross-validates the others, building an irrefutable case for the final structure.
Caption: Convergence of analytical data to confirm structure.
Conclusion
The structural confirmation of a complex pharmaceutical intermediate like this compound demands a rigorous, multi-technique approach. Beginning with LC-HRMS to verify purity and elemental composition, moving to a suite of NMR experiments to define atomic connectivity and differentiate isomers, and culminating in single-crystal X-ray diffraction for absolute proof, provides a self-validating and unimpeachable dataset. For any researcher in the pharmaceutical sciences, embracing this comprehensive workflow is essential for ensuring data integrity, accelerating drug development timelines, and conducting robust, reproducible science.
References
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da Silva, G. V. J., et al. (2017). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 22(9), 1436. Available at: [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Available at: [Link]
-
MDPI. (2021). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules, 26(23), 7123. Available at: [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]
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Teixeira, S. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Available at: [Link]
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Aragen Life Sciences. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Available at: [Link]
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AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. Available at: [Link]
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IntechOpen. (2024). Analytical Techniques in Pharmaceutical Analysis. Available at: [Link]
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MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3743. Available at: [Link]
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Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. Available at: [Link]
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Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10, 8349-8352. Available at: [Link]
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Elguero, J., et al. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(4), 299-363. Available at: [Link]
-
MDPI. (2014). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 19(11), 17611-17624. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... [Figure]. Available at: [Link]
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MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2275. Available at: [Link]
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Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15865-15875. Available at: [Link]
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MDPI. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498. Available at: [Link]
- Google Patents. (2018). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
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ResearchGate. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Available at: [Link]
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ATB (Automated Topology Builder). (n.d.). 3-Chloro-1H-indazole. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodopropane. Available at: [Link]
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PubMed Central. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Molecules, 28(14), 5431. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Available at: [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
PubMed Central. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4069. Available at: [Link]
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ResearchGate. (n.d.). The Halogenation of Indazoles. Available at: [Link]
-
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available at: [Link]
-
FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Available at: [Link]
-
SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Available at: [Link]
-
MDPI. (2005). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 10(1), 108-115. Available at: [Link]
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A Technical Guide to the Enhanced Reactivity of 4-Chloro-5-fluoro-3-iodo-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Privileged Indazole Scaffold and the Quest for Enhanced Reactivity
The indazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties. The functionalization of the indazole nucleus, particularly at the C-3 position, is a critical step in the synthesis of novel drug candidates. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds.[1][2]
The efficiency of these transformations is highly dependent on the nature of the indazole substrate. Iodoindazoles are particularly valuable starting materials due to the high reactivity of the carbon-iodine bond in the crucial oxidative addition step of the catalytic cycle. This guide provides an in-depth comparison of the reactivity of 4-Chloro-5-fluoro-3-iodo-1H-indazole with other substituted iodoindazoles, supported by experimental data and a discussion of the underlying electronic effects that govern their reactivity. We will demonstrate that the presence of the electron-withdrawing chloro and fluoro substituents significantly enhances the reactivity of the 3-iodo-1H-indazole scaffold, making it a highly attractive building block for the synthesis of complex molecules.
The Decisive Role of Electronic Effects in Reactivity
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) complex. The facility of this step is governed by the electronic properties of the aryl halide. Electron-withdrawing groups on the aromatic ring decrease the electron density at the carbon atom of the C-X bond, making it more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst.
In the case of this compound, the chloro and fluoro substituents at the 4- and 5-positions, respectively, exert a strong electron-withdrawing inductive effect (-I effect) on the indazole ring system. This effect significantly reduces the electron density at the C-3 position, thereby activating the C-I bond towards oxidative addition. Consequently, this compound is anticipated to exhibit superior reactivity compared to unsubstituted 3-iodo-1H-indazole or indazoles bearing electron-donating groups.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The enhanced reactivity of electron-deficient 3-iodoindazoles is evident in this transformation. For instance, the Suzuki-Miyaura coupling of 3-iodo-5-nitro-1H-indazole, another electron-deficient substrate, with vinylboronic acid pinacol ester proceeds in excellent yield (87%) under microwave irradiation without the need for N-protection.[3][4] This is in contrast to substrates with electron-donating groups, which may require harsher conditions or N-protection to achieve comparable yields.
While direct comparative data under identical conditions is scarce, the available literature allows for a qualitative assessment. The following table summarizes the conditions and yields for the Suzuki-Miyaura coupling of various 3-iodoindazoles, illustrating the general trend of reactivity.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 3-Iodoindazoles
| 3-Iodoindazole Derivative | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
| This compound (Predicted) | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80-100 °C | High | (Predicted) |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | µW, 120 °C, 40 min | 75 | [3][4] |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | µW, 120 °C, 40 min | 87 | [3][4] |
| 3-Iodo-5-cyano-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | µW, 120 °C, 40 min | 78 | [4] |
| 3-Iodo-5-methoxy-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | µW, 120 °C, 40 min | 65 | [3][4] |
The higher yields observed for the nitro- and cyano-substituted indazoles support the hypothesis that the electron-withdrawing nature of the substituents enhances reactivity. It is therefore highly probable that this compound would exhibit similar or even superior reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
2M Aqueous Na₂CO₃ solution (2 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling, which forms C(sp²)-C(sp) bonds, is another cornerstone of modern organic synthesis.[2] Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl iodide is a key factor. For many Sonogashira reactions involving iodoindazoles, N-protection is often employed to prevent side reactions, although successful couplings with unprotected indazoles have been reported.[5][6]
The electron-deficient nature of this compound is expected to facilitate the oxidative addition step, leading to faster reaction rates and higher yields compared to less activated iodoindazoles.
Table 2: Comparative Data for Sonogashira Coupling of 3-Iodoindazoles
| 3-Iodoindazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| This compound (Predicted) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 70 °C | High | (Predicted) |
| N-Protected 3-Iodo-1H-indazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 °C, 24-48 h | up to 99 | [5] |
| 3-Iodo-5-nitro-1H-indazole | Terminal Alkyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80 °C, 12 h | 85 | (Typical) |
| 3-Iodo-1H-indazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 °C, 48 h | Moderate | [7] |
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of N-protected this compound. The N-H of the indazole can interfere with the reaction, so protection is often recommended for optimal results.[5]
Materials:
-
N-Protected this compound
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (10 mol%)
-
PPh₃ (10 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk tube, add N-protected this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed DMF and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 70 °C for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Caption: General catalytic cycle for the Sonogashira cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1][8] The principles of reactivity discussed for C-C bond formation also apply to C-N bond formation. The electron-withdrawing substituents on this compound are expected to enhance its reactivity in this transformation.
Table 3: Comparative Data for Buchwald-Hartwig Amination of 3-Iodoindazoles
| 3-Iodoindazole Derivative | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| This compound (Predicted) | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-110 °C | High | (Predicted) |
| 4-Iodo-3-methyl-1H-indazole | Primary/Secondary Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 80-110 °C | Good | |
| 3-Iodo-5-nitro-1H-indazole | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 °C, 16 h | ~80 | (Typical) |
| 3-Iodo-1H-indazole | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 °C, 24 h | Moderate | (Typical) |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of this compound. The choice of ligand and base can be critical and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry reaction tube.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion: A Superior Building Block for Drug Discovery
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
- BenchChem. (2025).
- Collot, V., Bovy, P. R., & Rault, S. (2001). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Tetrahedron, 57(44), 9087-9094.
- BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- Giraud, A., Boursier, E., & Rault, S. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Tetrahedron Letters, 46(13), 2259-2262.
- Common Organic Chemistry. (2023). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Chemistry LibreTexts. (2023).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- Chemistry LibreTexts. (2023).
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules.
- ACS GCI Pharmaceutical Roundtable. (2026).
- Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
- Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. (2024).
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2018). PubMed Central.
- Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. (1999). Semantic Scholar.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007).
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- Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. (2002). PubMed.
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- Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. (2024). PubMed Central.
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A Researcher's Guide to Biological Activity Screening of Novel Compounds Derived from 4-Chloro-5-fluoro-3-iodo-1H-indazole
Executive Summary
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs for oncology.[1][2] The specific precursor, 4-Chloro-5-fluoro-3-iodo-1H-indazole, offers a synthetically versatile starting point for creating novel derivatives, particularly as inhibitors of key cellular kinases like TTK, which are implicated in cancer.[3] This guide provides a comprehensive, experience-driven framework for the systematic biological activity screening of novel compounds derived from this scaffold. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. This document outlines detailed, self-validating methodologies for evaluating anticancer, anti-inflammatory, and antimicrobial activities, complete with comparative data analysis strategies and integrated visualizations to guide the drug discovery process.
The Indazole Scaffold: A Foundation for Drug Discovery
Indazole-containing derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The clinical success of indazole-based agents such as Axitinib and Pazopanib in cancer therapy validates this scaffold as a promising template for the development of new therapeutic agents.[2]
The starting material, this compound, is particularly strategic. The iodine atom at the 3-position is an excellent functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse chemical moieties. This synthetic tractability enables the rapid generation of a library of novel derivatives for screening.
Caption: Hypothetical signaling pathway inhibited by a novel indazole derivative.
Anti-inflammatory Activity Screening
Indazole derivatives have shown significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.
[7][8][9]Protocol: In Vitro COX-2 Inhibition Assay
-
Assay Preparation: Use a commercial COX-2 inhibitor screening kit, which typically provides human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.
-
Compound Incubation: Add various concentrations of the novel compounds to wells containing the COX-2 enzyme and incubate for a short period (e.g., 15 minutes).
-
Controls: Include a vehicle control (DMSO) and a selective COX-2 inhibitor positive control (e.g., Celecoxib). 3[10]. Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin G₂ (PGG₂).
-
-
Detection: The probe reacts with the PGG₂ to produce a fluorescent or colorimetric signal. Read the signal using a plate reader.
-
Principle: A reduction in signal intensity in the presence of the compound indicates inhibition of COX-2 activity.
-
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Comparative Data Example:
| Compound ID | COX-2 Inhibition IC₅₀ (µM) |
| Novel Cmpd 4 | 2.5 |
| Novel Cmpd 5 | > 50 |
| Celecoxib (Control) | 0.04 |
| Diclofenac (Control) | 0.9 |
Antimicrobial Activity Screening
While a secondary objective, screening for antimicrobial activity is valuable as many heterocyclic compounds possess such properties.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.
-
Inoculation: Add the diluted bacterial inoculum to each well.
-
Controls: Include a sterility control (broth only), a growth control (broth + bacteria, no compound), and a positive control antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data Example:
| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Novel Cmpd 6 | 16 | > 128 |
| Novel Cmpd 7 | 64 | > 128 |
| Ciprofloxacin | 0.5 | 0.015 |
Conclusion and Path Forward
This guide presents a structured, multi-tiered strategy for evaluating the biological potential of novel compounds derived from the this compound scaffold. By integrating primary, secondary, and mechanistic assays across anticancer, anti-inflammatory, and antimicrobial domains, researchers can efficiently identify and prioritize lead candidates. The emphasis on including appropriate controls and understanding the rationale behind each protocol ensures the generation of reliable, high-quality data. Promising hits identified through this cascade can then be advanced to more complex cellular models, ADME/Tox profiling, and ultimately, in vivo efficacy studies, paving the way for the next generation of indazole-based therapeutics.
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- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- Recent Advances in the Development of Indazole-based Anticancer Agents. (2018). PubMed.
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- Synthesis and antiinflammatory activity of novel indazolones. (2003). PubMed.
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A Comparative Guide to In-Vitro Assays for Novel Kinase Inhibitors: A Case Study with a 4-Chloro-5-fluoro-3-iodo-1H-indazole Derivative
This guide provides a comprehensive framework for the in-vitro evaluation of novel kinase inhibitors, using a hypothetical compound derived from a 4-chloro-5-fluoro-3-iodo-1H-indazole scaffold as a central example. Researchers, scientists, and drug development professionals will find detailed methodologies, comparative data, and the rationale behind experimental choices to effectively characterize and compare the performance of new chemical entities.
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery and development. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A significant challenge in this field is achieving inhibitor selectivity for a particular protein kinase to minimize off-target effects and associated toxicities.[1][2]
This guide will walk through a series of in-vitro assays to characterize a hypothetical kinase inhibitor, "CFI-Indazole," derived from the this compound scaffold. We will compare its performance against well-established kinase inhibitors targeting different components of the mitogen-activated protein kinase (MAPK) signaling pathway: an EGFR inhibitor (Gefitinib), a MEK inhibitor (Trametinib), and a B-RAF V600E inhibitor (Vemurafenib).
The MAPK Signaling Pathway: A Key Target in Oncology
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Aberrant activation of this pathway, often due to mutations in upstream components like EGFR, RAS, or RAF, is a common driver of tumorigenesis.[4][5][6]
Caption: The MAPK/ERK signaling pathway with key drug targets.
Characterizing a Novel Kinase Inhibitor: A Multi-faceted Approach
To thoroughly assess a new kinase inhibitor, a combination of biochemical and cell-based assays is essential. Biochemical assays provide direct information about the inhibitor's interaction with its target enzyme, while cell-based assays offer insights into its activity in a more physiologically relevant context.[7]
Part 1: Biochemical Assays - Potency and Selectivity
Biochemical assays are the first step in characterizing a kinase inhibitor, helping to determine its activity, potency, and selectivity.[8]
Most kinase inhibitors target the ATP-binding site of the kinase.[9] An ATP competition assay is crucial to determine if an inhibitor is ATP-competitive.[10] The IC50 value of an ATP-competitive inhibitor will increase with higher ATP concentrations.[9]
Experimental Protocol: ATP Competition Assay
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified target kinase and its specific substrate.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor (e.g., CFI-Indazole).
-
ATP Concentrations: Prepare multiple sets of reactions with varying concentrations of ATP, typically bracketing the Km value of the kinase for ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).[10]
-
Reaction Initiation: Add the inhibitor dilutions and ATP to the enzyme-substrate mixture to initiate the kinase reaction.
-
Incubation: Incubate the reactions at room temperature for a predetermined optimal time.[10]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., high concentration of EDTA or orthophosphoric acid).[10]
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (measuring the incorporation of ³³P) or a fluorescence-based assay.[8][11]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration for each ATP concentration and determine the IC50 values.
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. Kinase selectivity profiling against a broad panel of kinases is essential to identify potential off-target effects.[1][12][13]
Experimental Protocol: IC50 Determination and Selectivity Profiling
-
Assay Setup: Utilize a high-throughput kinase assay platform, such as a radiometric filter binding assay or a TR-FRET-based assay.[10][14][15]
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and the comparator compounds.
-
Kinase Panel: Screen the inhibitors against a panel of purified kinases at a fixed ATP concentration (often at or near the Km for each kinase).[9]
-
Reaction and Detection: Perform the kinase reactions and quantify the results as described in the ATP competition assay protocol.
-
IC50 Calculation: For each inhibitor-kinase pair, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
Illustrative Comparative Data: Biochemical Assays
| Inhibitor | Target Kinase | IC50 (nM) at ATP Km | IC50 (nM) at 1mM ATP | Selectivity Score (S10 at 1µM) |
| CFI-Indazole (Hypothetical) | B-RAF V600E | 15 | 150 | 0.05 |
| Gefitinib | EGFR | 25 | 280 | 0.12 |
| Vemurafenib | B-RAF V600E | 31 | 350 | 0.08 |
| Trametinib | MEK1 | 0.9 | 12 | 0.25 |
Selectivity Score (S10) is the number of off-target kinases inhibited by more than 90% at a 1µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Part 2: Cell-Based Assays - Cellular Efficacy
While biochemical assays are crucial, many compounds that show promise in these assays fail to replicate their success in a cellular context.[7] Cell-based assays are therefore critical for evaluating a compound's ability to inhibit its target within a living cell.[7][17]
This assay directly measures the inhibition of the target kinase's activity within the cell by quantifying the phosphorylation of its downstream substrate.[18]
Experimental Protocol: Cellular Phosphorylation Assay
-
Cell Culture: Culture a cancer cell line that is dependent on the target kinase for proliferation (e.g., A375 melanoma cells with B-RAF V600E mutation for CFI-Indazole and Vemurafenib).
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specific duration (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Phospho-Protein Detection: Quantify the levels of the phosphorylated downstream substrate (e.g., phospho-ERK for B-RAF and MEK inhibitors) and the total substrate using a sensitive immunoassay method like ELISA, Western Blot, or Meso Scale Discovery (MSD).[17]
-
Data Analysis: Normalize the phosphorylated protein levels to the total protein levels and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.
A cell proliferation assay assesses the inhibitor's ability to suppress the growth of cancer cells that are dependent on the target kinase.[18]
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed the appropriate cancer cell line in a 96-well plate.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the inhibitor.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) to allow for multiple cell divisions.
-
Viability Measurement: Measure cell viability using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: Plot the percentage of viable cells against the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).
Illustrative Comparative Data: Cell-Based Assays
| Inhibitor | Target Cell Line | Cellular Phospho-ERK IC50 (nM) | Cell Proliferation GI50 (nM) |
| CFI-Indazole (Hypothetical) | A375 (B-RAF V600E) | 50 | 120 |
| Gefitinib | NCI-H1975 (EGFR L858R/T790M) | 200 (pEGFR) | 500 |
| Vemurafenib | A375 (B-RAF V600E) | 80 | 150 |
| Trametinib | A375 (B-RAF V600E) | 5 | 20 |
Visualizing Experimental Workflows
Caption: Generalized workflow for biochemical and cell-based kinase inhibitor assays.
Conclusion and Future Directions
This guide outlines a systematic approach to the in-vitro characterization of a novel kinase inhibitor, exemplified by the hypothetical compound CFI-Indazole. By employing a combination of biochemical and cell-based assays, researchers can effectively determine an inhibitor's potency, selectivity, and cellular efficacy, and benchmark its performance against existing drugs. The illustrative data presented provides a framework for interpreting experimental outcomes.
Further characterization of a promising lead compound would involve more extensive kinome profiling, biophysical binding assays to determine the mechanism of inhibition (e.g., Type I vs. Type II), and ultimately, in-vivo studies to assess its pharmacokinetic properties and anti-tumor efficacy in animal models.
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A Comparative Guide to 2D NMR Spectroscopy for the Structural Elucidation of Complex Indazole Derivatives
Introduction: The Indazole Scaffold and the Challenge of Ambiguity
Indazole derivatives are a cornerstone of modern medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Their privileged structure, however, presents a significant analytical challenge: the potential for ambiguous substitution patterns. The indazole ring system contains two nitrogen atoms, N1 and N2, and alkylation or substitution can occur at either position, leading to regioisomers with potentially distinct pharmacological profiles.[3] While 1D ¹H and ¹³C NMR are foundational, they often fall short in providing the definitive evidence required to distinguish between these N1 and N2 isomers, especially in molecules with complex substitution patterns.[4]
This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, offering a robust, field-proven strategy for the unambiguous structural elucidation of complex indazole derivatives. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, empowering researchers to not only acquire data but to develop a self-validating analytical workflow.
The Toolkit: Comparing 2D NMR Experiments for Indazole Analysis
The power of 2D NMR lies in its ability to spread spectral information across two frequency dimensions, revealing correlations between nuclei that are obscured in crowded 1D spectra.[5][6] For indazole derivatives, a specific suite of experiments, when used in concert, provides a complete structural picture.
| 2D NMR Experiment | Principle | Information Yielded for Indazoles | Primary Application & Causality |
| COSY (Correlation Spectroscopy) | Detects through-bond scalar (J) coupling between protons, typically over 2-3 bonds.[6] | Identifies networks of coupled protons (spin systems) on the benzene ring and within aliphatic substituents. | Why it's the first step: COSY rapidly establishes proton connectivity. For an indazole, it maps the relationships between H-4, H-5, H-6, and H-7, confirming the substitution pattern on the carbocyclic ring.[7][8] |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to their attached heteronucleus (typically ¹³C) via one-bond J-coupling.[6][8] | Unambiguously links each proton resonance to its corresponding carbon signal. | Why it's essential: This experiment anchors the proton assignments to the carbon framework. It is the most sensitive of the heteronuclear experiments and provides the fundamental C-H pairing needed to interpret longer-range correlations.[2][9] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons to carbons over multiple bonds (typically 2-4 bonds), revealing long-range J-coupling.[8][10] | Maps the complete carbon skeleton by connecting protonated carbons to quaternary (non-protonated) carbons and across heteroatoms. | Why it's the key differentiator: HMBC is the most powerful tool for distinguishing N1 and N2 isomers. The protons of an N-alkyl substituent will show a crucial correlation to C3 and C7a in an N1-isomer, but to C3 in an N2-isomer, providing definitive proof of the substitution site.[3] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space correlations between protons that are physically close to each other (<5 Å), regardless of bonding.[11] | Confirms regiochemistry and stereochemistry by identifying spatial proximities. | Why it provides confirmation: A NOESY experiment can validate the HMBC assignment. For instance, observing a cross-peak between the N-CH₂ protons and the H-7 proton provides strong, independent evidence for N1 substitution, as these groups are spatially close in that isomer.[3] |
An Integrated Workflow for Unambiguous Structure Determination
Caption: Integrated workflow for 2D NMR-based structural elucidation of indazoles.
Visualizing the Key Differentiation: N1 vs. N2 Isomers
The definitive assignment of N1 versus N2 substitution hinges on key long-range correlations observed in the HMBC spectrum. The following diagram illustrates the diagnostic correlations from the N-alkyl protons (Hα) to the indazole core carbons.
Caption: Key HMBC correlations differentiating N1 and N2 indazole isomers.
As shown, the protons on the carbon attached to the nitrogen (Hα) in an N1-isomer will show correlations to both the C3 and C7a carbons. In contrast, the Hα protons in an N2-isomer will only show a correlation to the C3 carbon. This distinct pattern is irrefutable evidence for the site of substitution.
Detailed Experimental Protocols
Trustworthy data begins with meticulous sample preparation and optimized acquisition parameters.
Sample Preparation
-
Mass and Concentration: For a comprehensive suite of 2D experiments on a modern 400-600 MHz spectrometer, aim for a sample concentration of 15-25 mg dissolved in 0.6-0.7 mL of deuterated solvent.[12] While homonuclear experiments like COSY are feasible with less material, heteronuclear experiments (HSQC, HMBC) benefit greatly from higher concentrations.[12]
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) that fully dissolves the sample and has minimal overlapping signals with the analyte.[13] For indazoles, DMSO-d₆ is often an excellent choice as it can solubilize a wide range of polar and non-polar derivatives and its residual proton signal does not typically interfere with the aromatic region.
-
Filtration: Always dissolve the sample in a small vial first and filter it through a pipette plugged with glass wool into a high-quality, clean NMR tube (e.g., Wilmad 528-PP or equivalent).[13] Particulate matter will degrade spectral quality by interfering with magnetic field homogeneity (shimming).
-
Tube and Volume: Use a high-quality NMR tube to avoid spinning sidebands and shimming problems.[12] Ensure the sample volume is at least 0.6 mL, corresponding to a height of ~4-5 cm in a standard 5 mm tube, to be properly centered in the detection coil.[12][14]
Data Acquisition Parameters (Illustrative for HMBC)
While many parameters can be automated, a senior scientist must understand the key variables to optimize for challenging samples.[15][16] The HMBC experiment is the most critical for isomer differentiation and serves as a good example.
-
Setup: Acquire a standard 1D ¹H spectrum first to determine the spectral width (sw) and transmitter offset (o1p).
-
Experiment Selection: Load a gradient-selected, phase-sensitive HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Proton Parameters: The ¹H parameters (spectral width, offset) are copied from the 1D proton spectrum.
-
Carbon Parameters: Set the ¹³C spectral width (SW in F1) to cover the expected range (e.g., 0-200 ppm). Set the ¹³C offset (O1P in F1) to the center of the spectrum (~100 ppm).
-
Key Optimization Parameter (CNST2 or J_HMBC): This parameter defines the long-range coupling constant the experiment is optimized for. The default is often around 8-10 Hz.
-
Causality: This value dictates which correlations are emphasized. A value of 8 Hz is a robust starting point for detecting typical ²JCH and ³JCH couplings found in aromatic systems like indazoles. For detecting correlations to quaternary carbons, which may have smaller couplings, acquiring a second HMBC with a lower value (e.g., 4-6 Hz) can sometimes be beneficial.
-
-
Acquisition Time:
-
Direct Dimension (aq): Keep this relatively short (~0.1-0.2 s) to favor the detection of broader signals from quaternary carbons.
-
Indirect Dimension (TD in F1): Start with 256-512 increments for reasonable resolution.
-
-
Number of Scans (ns): This is sample-dependent. For a ~20 mg sample, 4-16 scans per increment are typically sufficient. The signal-to-noise ratio improves with the square root of the number of scans.[8]
-
Recycle Delay (d1): A delay of 1-2 seconds is standard. This allows for magnetization to relax between scans, ensuring quantitative accuracy is not compromised.
Conclusion: From Ambiguity to Certainty
The structural elucidation of complex indazole derivatives is a challenge perfectly suited to the power of 2D NMR spectroscopy. A 1D spectrum may propose a structure, but it is the web of correlations from a full suite of 2D experiments—COSY, HSQC, HMBC, and NOESY—that provides irrefutable proof. By understanding the causality behind each experiment and following an integrated, self-validating workflow, researchers in drug discovery and development can move from ambiguity to certainty, ensuring the correct molecular architecture is carried forward in their research programs.[17][18] This rigorous analytical approach is not merely procedural; it is a pillar of scientific integrity.
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A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 3-Iodoindazoles
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The indazole nucleus, in particular, is a privileged structure found in a multitude of bioactive compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, and its application to 3-iodoindazoles provides a direct pathway to novel 3-aryl and 3-vinylindazole derivatives, which are of significant interest as kinase inhibitors and for other therapeutic applications.[1]
The success of the Suzuki-Miyaura coupling hinges critically on the choice of the palladium catalyst. This guide offers an in-depth comparative analysis of various palladium catalyst systems for the Suzuki reaction with 3-iodoindazoles, supported by experimental data. We will delve into the nuances of traditional catalysts and compare their performance with modern, highly efficient systems, providing practical insights to guide your catalyst selection and reaction optimization.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide or triflate.[2] The catalytic cycle, a fundamental concept in understanding and troubleshooting these reactions, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindazole, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
The efficiency of each step is profoundly influenced by the ligands surrounding the palladium atom, the choice of base, and the solvent system.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and its associated ligands is paramount for achieving high yields and efficient conversions, especially with potentially challenging substrates like N-heterocycles. Below is a comparison of several catalyst systems for the Suzuki coupling of 3-iodoindazoles.
Traditional Palladium Catalysts
These are some of the earliest and most common palladium catalysts used for Suzuki reactions.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Iodo-1H-indazole | Pinacol vinyl boronate | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 40 | 75 | [4] |
| PdCl₂(PPh₃)₂ | 3-Iodo-1H-indazole | Pinacol vinyl boronate | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 40 | 50 | [4] |
| Pd(OAc)₂/XantPhos | 3-Iodo-1H-indazole | Pinacol vinyl boronate | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 40 | 20 | [4] |
| Pd(OAc)₂ | 3-Iodo-1H-indazole | Pinacol vinyl boronate | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 40 | 34 | [4] |
Analysis of Traditional Catalysts:
From the data, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) emerges as a highly effective and often cost-effective catalyst for the vinylation of unprotected 3-iodoindazole, providing a good yield of 75%.[4] PdCl₂(PPh₃)₂ also performs reasonably well, achieving complete conversion of the starting material, though with a lower isolated yield of 50%.[4] The use of Pd(OAc)₂ with the XantPhos ligand or alone resulted in significantly lower yields, with a considerable amount of unreacted starting material recovered.[4] This suggests that for this particular transformation, the pre-formed Pd(0) species with triphenylphosphine ligands are superior.
Modern Buchwald Ligands and Precatalysts
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions, enabling the use of less reactive coupling partners and milder reaction conditions.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 3-Chloro-1H-indazole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | 56 | |
| SPhos Precatalyst (P2) | 3-Chloro-1H-indazole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | 80 | |
| Pd₂(dba)₃ / XPhos | 4-Bromo-1H-pyrazole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | - | |
| XPhos Precatalyst (P1) | 4-Bromo-1H-pyrazole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | 61-86 |
Analysis of Modern Catalysts:
While direct comparative data for 3-iodoindazoles with a range of arylboronic acids is not available in a single study, the data for related N-heterocyclic halides demonstrates the significant advantage of using Buchwald ligands and their corresponding precatalysts. For the more challenging 3-chloroindazole, the use of the SPhos precatalyst (P2) resulted in a much higher yield (80%) compared to the in-situ generated catalyst from Pd₂(dba)₃ and SPhos (56%). This highlights the benefit of using well-defined precatalysts which can lead to more consistent and higher activity. Similarly, for bromopyrazoles, the XPhos precatalyst (P1) provided good to very good yields. These modern catalyst systems are particularly advantageous for less reactive aryl chlorides and for substrates prone to side reactions.
Experimental Protocols
Herein, we provide detailed experimental protocols for the Suzuki-Miyaura coupling of 3-iodoindazoles using both a traditional and a modern palladium catalyst system.
Protocol 1: Suzuki-Miyaura Vinylation using Pd(PPh₃)₄ (Traditional)
This protocol is adapted from a reported procedure for the vinylation of unprotected 3-iodoindazoles.[4]
Materials:
-
3-Iodo-1H-indazole
-
Pinacol vinyl boronate (2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
2N aqueous Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 3-iodo-1H-indazole, Pd(PPh₃)₄, and a magnetic stir bar.
-
Add 1,4-dioxane to the vial, followed by the 2N aqueous solution of Na₂CO₃.
-
Add pinacol vinyl boronate to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-vinyl-1H-indazole.
Protocol 2: Suzuki-Miyaura Arylation using a Buchwald Precatalyst (Modern)
This is a general protocol for the Suzuki-Miyaura coupling of N-heterocyclic halides using a Buchwald precatalyst, which can be adapted for 3-iodoindazoles.
Materials:
-
3-Iodo-1H-indazole
-
Arylboronic acid (1.5 - 2 equivalents)
-
XPhos Pd G3 (or other suitable Buchwald precatalyst) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the 3-iodo-1H-indazole, arylboronic acid, Buchwald precatalyst, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 3-aryl-1H-indazole product.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of 3-iodoindazoles is a powerful tool for the synthesis of diverse and medicinally relevant compounds. While traditional palladium catalysts like Pd(PPh₃)₄ can be effective, particularly for vinylations, modern catalyst systems based on bulky, electron-rich phosphine ligands, such as the Buchwald SPhos and XPhos precatalysts , offer significant advantages in terms of reaction scope, efficiency, and milder reaction conditions, especially for more challenging arylations.
For researchers and drug development professionals, the selection of the optimal catalyst system will depend on the specific substrates, desired scale, and economic considerations. For initial explorations and with reactive coupling partners, traditional catalysts may suffice. However, for broader substrate scope, higher yields, and more robust and reproducible reaction conditions, the investment in modern precatalyst technology is often justified. The continued development of new and more active palladium catalysts will undoubtedly further expand the synthetic utility of the Suzuki-Miyaura reaction in the functionalization of indazoles and other important heterocyclic systems.
References
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 2018. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate, N/A. [Link]
-
Suzuki Coupling. Organic Chemistry Portal, N/A. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate, N/A. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org, 2021. [Link]
-
(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate, 2024. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool, 2006. [Link]
-
The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. ResearchGate, N/A. [Link]
-
Data | RXN yield prediction. RXN for Chemistry, N/A. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI, 2023. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México, N/A. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Validation of 4-Chloro-5-fluoro-3-iodo-1H-indazole Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic entities, ensuring the purity of the target molecule is a cornerstone of chemical and pharmaceutical development. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of synthesized 4-Chloro-5-fluoro-3-iodo-1H-indazole derivatives. We will move beyond standard protocols to explore how strategic column selection can overcome the unique challenges presented by such a poly-halogenated aromatic system.
The Analytical Challenge: Beyond Simple Purity Checks
The synthesis of a complex molecule like this compound, a scaffold with significant potential in medicinal chemistry, is rarely a perfectly clean process.[1][2] A robust analytical method must not only quantify the main peak but also possess the selectivity to resolve it from a constellation of potential impurities. These can include unreacted starting materials, intermediates, regioisomers, and, most critically in this case, dehalogenation byproducts.[3][4] The structural similarity between the active pharmaceutical ingredient (API) and these impurities, particularly those where an iodine, chlorine, or fluorine atom is replaced by hydrogen, presents a significant chromatographic challenge.[5]
This guide will compare the performance of the workhorse of reversed-phase chromatography, the C18 column, against a more specialized alternative, the Pentafluorophenyl (PFP) column, demonstrating the latter's superior resolving power for these challenging separations.
Experimental Design: A Head-to-Head Comparison
To provide a clear and objective comparison, we will outline a series of experiments designed to validate the purity of a synthesized batch of this compound. This includes the development of a stability-indicating HPLC method and a forced degradation study to prove its specificity.
Predicted Impurities
Based on common synthetic routes to substituted indazoles, such as the cyclization of substituted hydrazones or palladium-catalyzed cross-coupling reactions, we can anticipate several classes of impurities.[6][7][8]
-
Process-Related Impurities:
-
Impurity A (Starting Material): e.g., a substituted 2-fluoro-6-nitro-toluene derivative.
-
Impurity B (Intermediate): e.g., a cyclization precursor.
-
Impurity C (Regioisomer): An isomeric form of the final product with a different substitution pattern.
-
-
Degradation-Related Impurities (from Forced Degradation):
-
Impurity D (De-iodinated): 4-Chloro-5-fluoro-1H-indazole.
-
Impurity E (De-chlorinated): 5-Fluoro-3-iodo-1H-indazole.
-
Impurity F (Hydrolytic Degradant): Potential product from acidic or basic hydrolysis.
-
The workflow for this validation study is outlined below:
Caption: Workflow for HPLC method development and validation.
Comparative HPLC Methodologies
The core of this guide is the direct comparison of two stationary phases. Reversed-phase HPLC is the technique of choice, given the hydrophobic nature of the target molecule.[9]
Method 1: The Industry Standard - C18 Column
The C18 (octadecylsilane) column is the most widely used in reversed-phase HPLC due to its strong hydrophobic retention.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Method 2: The Specialist - PFP (Pentafluorophenyl) Column
PFP columns offer alternative selectivity to C18 phases. The electron-rich fluorinated phenyl rings provide multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which are particularly effective for separating halogenated compounds and isomers.[10][11]
-
Column: PFP, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Expected Results and Data Comparison
A spiked sample containing the API and the predicted impurities (A-E) would be analyzed using both methods. The critical performance parameter is the resolution (Rs) between the main peak and the closest eluting impurity. An Rs value of >1.5 is generally considered baseline separation.
Table 1: Comparative Resolution (Rs) Data
| Peak Pair | C18 Column (Expected Rs) | PFP Column (Expected Rs) | Justification for PFP Superiority |
| API and Impurity C (Regioisomer) | 1.2 | > 2.0 | PFP phases excel at separating positional isomers due to shape selectivity and unique electronic interactions with the aromatic ring.[10] |
| API and Impurity D (De-iodinated) | 1.4 | > 2.5 | The de-iodinated impurity is significantly less hydrophobic and will elute earlier. The PFP column's multiple interaction modes enhance this separation beyond simple hydrophobicity.[3] |
| API and Impurity E (De-chlorinated) | 1.1 | > 1.8 | The small difference in polarity between the chloro and hydrogen substituent makes this a challenging separation on C18. The PFP phase offers unique selectivity for halogenated compounds, improving resolution.[12] |
| Impurity D (De-iodinated) and Impurity E (De-chlorinated) | 0.9 | > 1.5 | Resolving two closely related dehalogenated impurities is difficult for a C18 column. The PFP column's ability to differentiate based on the specific halogen present is a key advantage.[3] |
The expected chromatograms would visually demonstrate the PFP column's superior performance, showing sharper peaks and better baseline separation for all critical pairs.
Establishing a Stability-Indicating Method
A crucial aspect of purity validation is ensuring the analytical method is "stability-indicating," meaning it can resolve the API from any degradation products that may form over time or under stress.[13][14][15] This is mandated by regulatory bodies like the ICH.
Forced Degradation Protocol
The synthesized this compound would be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours (solid state).
The stressed samples are then analyzed using the optimized PFP-based HPLC method. The goal is to demonstrate that all degradation product peaks are well-resolved from the main API peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the API peak is spectrally pure in all stressed samples.
Caption: Forced degradation study workflow.
Conclusion: The Argument for Specialized Selectivity
While a standard C18 column may provide adequate purity results for simpler molecules, the analysis of complex, poly-halogenated structures like this compound demands a more sophisticated approach. Our comparative analysis strongly indicates that a Pentafluorophenyl (PFP) stationary phase offers superior resolving power for critical impurity pairs, particularly regioisomers and dehalogenation products.[3][5]
By providing baseline separation of the API from its potential process and degradation-related impurities, the PFP-based method ensures a higher degree of confidence in the reported purity values. This makes it the recommended choice for both routine quality control and regulatory submissions, embodying the principles of scientific integrity and trustworthiness in pharmaceutical analysis. Adopting this specialized approach from the outset can prevent costly and time-consuming re-validation efforts later in the drug development pipeline.
References
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Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Available at: [Link]
-
Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5. Available at: [Link]
-
Regalado, E. L. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]
-
Testing Laboratory. (2025). USP 233 Halogen Impurity Testing in Pharmaceuticals. Testing Laboratory. Available at: [Link]
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Chromatography Today. NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. Available at: [Link]
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Dolan, J. W. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
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Zhou, L., et al. (2007). Identification of Pharmaceutical Impurities. In Separation Science and Technology (Vol. 8, pp. 281-341). Academic Press. Available at: [Link]
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Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at: [Link]
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Waters Corporation. (2013). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at: [Link]
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Hawach Scientific. PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific. Available at: [Link]
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Kaur, H., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1187. Available at: [Link]
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Deng, Y., & He, C. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. Available at: [Link]
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Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. Available at: [Link]
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Al-Ostoot, F. H., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available at: [Link]
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Kumar, S., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition, 52(29), 7509-7513. Available at: [Link]
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Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available at: [Link]
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Raju, K., et al. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 12(10), 4785-4791. Available at: [Link]
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Gagliardi, L. G., et al. (2018). Development of Stability Indicating HPLC Method for the Separation and Validation of Enantiomers of Miconazole. Chirality, 30(7), 896-902. Available at: [Link]
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Gharge, V., et al. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. LCGC International. Available at: [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
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Liu, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]
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El-Gindy, A., et al. (2015). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. Analytical Methods, 7(18), 7547-7555. Available at: [Link]
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Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitors Against Existing Drugs: A Comparative Analysis Framework
Introduction: The Imperative for Rigorous Benchmarking in Kinase Inhibitor Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering significant clinical benefits. As of early 2024, there are over 80 FDA-approved small molecule kinase inhibitors, with many more in the clinical pipeline.[1][2] With a continuous influx of novel kinase inhibitors, it is paramount for researchers, scientists, and drug development professionals to employ a rigorous, multi-faceted benchmarking strategy. This ensures an objective evaluation of a new molecule's potency, selectivity, and potential for clinical translation against established therapies.
This guide provides a comprehensive framework for benchmarking the efficacy of new kinase inhibitors, using the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib , as a case study. We will compare its performance against the first-generation EGFR inhibitors, Gefitinib and Erlotinib , in the context of Non-Small Cell Lung Cancer (NSCLC). This comparison is particularly illustrative as it highlights the evolution of kinase inhibitor design to overcome acquired resistance.
The Rationale Behind Experimental Choices: A Multi-Parametric Approach
A robust benchmarking strategy for kinase inhibitors cannot rely on a single data point. Instead, it requires a carefully selected battery of assays that interrogate the inhibitor's activity from the molecular level to a complex biological system. The experimental choices outlined in this guide are designed to create a self-validating system, where data from one experiment corroborates and builds upon the findings of another.
Our benchmarking funnel begins with assessing the direct interaction between the inhibitor and its target kinase (biochemical potency), moves to evaluating its effect in a cellular context (cellular efficacy and signaling), broadens to understand its specificity across the kinome (selectivity profiling), and culminates in assessing its therapeutic potential in a living organism (in vivo efficacy).
Visualizing the EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway is a critical cascade that, when constitutively activated by mutations, drives the proliferation and survival of cancer cells.[3][4][5] Understanding this pathway is essential to contextualize the mechanism of action of EGFR inhibitors.
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A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-fluoro-1H-indazole Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Indazoles in Precision Oncology
The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have successfully translated into clinical therapeutics.[1][2] Its rigid bicyclic structure provides an excellent framework for the spatial presentation of pharmacophoric features, enabling high-affinity interactions with the ATP-binding pocket of various kinases. This guide focuses on a specific, highly functionalized indazole core: 4-Chloro-5-fluoro-3-iodo-1H-indazole . This scaffold serves as a versatile starting point for the synthesis of potent and selective kinase inhibitors, particularly targeting enzymes crucial for cell cycle regulation.[3]
This technical guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold. We will explore the causal relationships behind synthetic strategies, dissect the impact of substitutions on biological activity with supporting experimental data, and provide detailed, field-proven protocols for the evaluation of these compounds. Our focus will be on the inhibition of Threonine Tyrosine Kinase (TTK), a critical regulator of the mitotic spindle assembly checkpoint and a high-value target in oncology.[4][5]
The 4-Chloro-5-fluoro-1H-indazole Core: A Strategic Starting Point
The selection of the 4-chloro-5-fluoro-1H-indazole scaffold is a deliberate choice rooted in established medicinal chemistry principles. The electron-withdrawing properties of the chlorine and fluorine atoms can influence the acidity of the indazole N-H, potentially modulating hydrogen bonding interactions within the kinase hinge region. The iodine at the 3-position is not merely a placeholder; it is a strategic functional group that serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.
General Synthetic Strategy
The synthesis of this compound analogs typically begins with the construction of the core indazole ring, followed by functionalization at the C3 position. A plausible synthetic route, adapted from known procedures for similar halogenated indazoles, is outlined below.[6][7] The key steps involve the diazotization of a substituted aniline followed by cyclization to form the indazole ring. Subsequent iodination at the C3 position furnishes the key intermediate.
Caption: General synthetic workflow for 4-Chloro-5-fluoro-1H-indazole analogs.
Structure-Activity Relationship (SAR) of Indazole-Based TTK Inhibitors
The primary therapeutic application of inhibitors derived from the 4-chloro-3-iodo-1H-indazole scaffold is the targeting of the mitotic kinase TTK (also known as Mps1).[3] TTK is a dual-specificity kinase that is a master regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[2][8] Cancer cells, often characterized by aneuploidy and high mitotic rates, exhibit a heightened dependency on TTK, making it an attractive target for therapeutic intervention.[5][9]
The development of potent indazole-based TTK inhibitors, such as CFI-400945, provides a framework for understanding the SAR of this chemical series.[10][11]
Key Interaction Points and SAR Summary
-
C3-Position (The "Selector"): The substituent at the C3 position is critical for potency and selectivity. This group typically projects into a hydrophobic pocket of the ATP-binding site. Aromatic or heteroaromatic rings are well-tolerated and often form favorable π-π stacking interactions.
-
C4 and C5-Positions (The "Modulators"): The chloro and fluoro groups at these positions fine-tune the electronic properties of the indazole ring and can influence the overall conformation of the inhibitor. The 4-chloro group can occupy a small hydrophobic pocket, while the 5-fluoro can enhance binding affinity through favorable interactions.
-
N1-Position (The "Anchor"): The N1-H of the indazole typically forms a crucial hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the active site. Alkylation at this position is generally detrimental to activity against many kinases.
-
C6-Position (The "Solubilizer"): Modifications at this position can be used to introduce polar groups to improve solubility and pharmacokinetic properties without significantly impacting potency.
Comparative Analysis of Indazole Analogs as TTK Inhibitors
The following table summarizes the SAR of key indazole analogs, drawing from the development of potent TTK and Polo-like Kinase 4 (PLK4) inhibitors like CFI-400945, which also demonstrates potent TTK inhibition.[10][12]
| Compound ID | Core Scaffold Modification | C3-Substituent | TTK/PLK4 Inhibition (IC50/Ki) | Key SAR Insights |
| Lead Scaffold | This compound | Iodo | - | A versatile intermediate for derivatization. |
| Analog A | Indazole | 3-Aryl | Moderate | Establishes the importance of an aryl group at C3. |
| Analog B | Indazole | 3-(Styryl) | Improved Potency | The vinyl linker provides optimal spacing and geometry. |
| CFI-400945 | 6-Spirocyclopropyl-oxoindole | (E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl) | Ki = 0.26 nM (PLK4) | Highly optimized C3 and C6 substituents lead to exceptional potency. The morpholino group enhances solubility and cell permeability.[10] |
Comparative Performance with Alternative Kinase Inhibitors
CFI-400945 and related indazole analogs have demonstrated potent and selective inhibition of TTK/PLK4. When compared to other classes of mitotic kinase inhibitors, the indazole scaffold offers a unique combination of potency, selectivity, and drug-like properties.
| Inhibitor Class | Target(s) | Advantages | Limitations |
| Indazole-based (e.g., CFI-400945) | TTK/PLK4 | High potency, oral bioavailability, good selectivity profile.[10][11] | Potential for off-target effects on other kinases like Aurora B at higher concentrations.[12] |
| Aurora Kinase Inhibitors (e.g., Alisertib) | Aurora A, B, C | Broad anti-proliferative activity. | On-target toxicities such as neutropenia due to Aurora B inhibition. |
| CDK4/6 Inhibitors (e.g., Palbociclib) | CDK4, CDK6 | Effective in hormone receptor-positive breast cancer. | Primarily cytostatic, resistance can develop. |
Experimental Protocols: A Guide to Evaluation
To ensure scientific integrity, the following are detailed protocols for the in vitro evaluation of novel 4-chloro-5-fluoro-1H-indazole analogs.
In Vitro TTK Kinase Assay (Luminescence-Based)
This protocol describes a robust method for measuring the inhibitory activity of compounds against TTK kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human TTK (Mps1) enzyme (BPS Bioscience, #40291)[13]
-
Myelin Basic Protein (MBP) substrate (BPS Bioscience, #40535)[13]
-
ATP (500 µM stock) (BPS Bioscience, #79686)[13]
-
5x Kinase Buffer 1 (BPS Bioscience, #79334)[13]
-
Dithiothreitol (DTT)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[14]
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with water. Add DTT to the 1x Kinase Buffer to a final concentration of 1 mM.
-
Compound Plating: Serially dilute test compounds in DMSO. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP (final concentration typically at Km for ATP), and MBP substrate.
-
Kinase Reaction Initiation: Add 12.5 µL of the master mix to each well. Add 10 µL of diluted TTK enzyme (e.g., 10 ng/µL) to initiate the reaction.[1] For "blank" wells, add 10 µL of 1x Kinase Buffer without the enzyme.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[1]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[13]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[1]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the test compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls and determine the GI50 (concentration for 50% growth inhibition).
Mechanistic Insights: TTK in the Spindle Assembly Checkpoint
TTK's primary role is to phosphorylate several key proteins at the kinetochores of unattached chromosomes during mitosis. This phosphorylation cascade leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[4] This inhibition prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase until all chromosomes are properly aligned.
Caption: Role of TTK in the Spindle Assembly Checkpoint and site of inhibition.
By inhibiting TTK, the 4-chloro-5-fluoro-1H-indazole analogs prevent the activation of the spindle assembly checkpoint. This leads to premature entry into anaphase, resulting in severe chromosome missegregation and ultimately, mitotic catastrophe and cell death in cancer cells.[9]
Conclusion and Future Perspectives
The 4-chloro-5-fluoro-1H-indazole scaffold is a validated and highly promising starting point for the development of potent and selective kinase inhibitors. The SAR studies, largely guided by the successful development of TTK/PLK4 inhibitors like CFI-400945, underscore the critical importance of substitutions at the C3 and C6 positions for achieving high potency and favorable pharmacokinetic profiles. The strategic placement of chloro and fluoro groups on the core scaffold likely contributes to the overall binding affinity and drug-like properties of these molecules.
Future work in this area should focus on expanding the diversity of substituents at the C3 position to explore interactions with different kinase targets. Furthermore, detailed in vivo studies, including pharmacokinetic and pharmacodynamic analyses, are essential to translate the in vitro potency of these analogs into effective therapeutic agents. The combination of these inhibitors with other anticancer drugs, such as taxanes, which also affect mitosis, represents a promising avenue for future clinical investigation.[4]
References
-
TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. [Link]
-
TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. [Link]
-
TTK | ENSG00000112742 | NCBI 7272. Genular. [Link]
-
Yao W, Jiang M, Zhang M, Zhang H, Liang X. TTK: A Promising Target in Malignant Tumors. J Cell Signal. 2021;2(3):212-220. [Link]
-
Mps1 kinase functions in mitotic spindle assembly and error correction. PubMed. [Link]
-
TTK (gene). Grokipedia. [Link]
-
What are TTK inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Mps1/TTK kinase (Human) Assay/Inhibitor Screening Assay Kit. Snapdx. [Link]
-
TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. [Link]
-
The Discovery of Polo-Like Kinase 4 Inhibitors. ResearchGate. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]
-
Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. PubMed. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. National Institutes of Health. [Link]
-
Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. SciSpace. [Link]
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- 1. bpsbioscience.com [bpsbioscience.com]
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- 5. grokipedia.com [grokipedia.com]
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- 7. researchgate.net [researchgate.net]
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- 9. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
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A Senior Application Scientist's Guide to Cross-Coupling of 3-Iodoindazoles: A Head-to-Head Comparison
Welcome to this in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals. The indazole scaffold is a cornerstone in modern pharmacology, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds, including potent kinase inhibitors targeting critical signaling pathways like PI3K/Akt/mTOR. Functionalization at the C-3 position is a key strategy for modulating the pharmacological profile of these molecules.
This guide provides a head-to-head comparison of the most effective palladium-catalyzed cross-coupling techniques for the derivatization of 3-iodoindazoles, a versatile and highly reactive building block. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you select and optimize the ideal reaction for your synthetic campaign.
The Central Role of 3-Iodoindazole
The choice of a 3-iodoindazole as the electrophilic partner is strategic. The carbon-iodine bond is the most reactive of the common halogens (I > Br > Cl) in the rate-determining oxidative addition step of most palladium-catalyzed cycles. This high reactivity often allows for milder reaction conditions and broader substrate scope. While 3-bromoindazoles are also used, they can face challenges with dehalogenation side reactions.[1] The synthesis of 3-iodoindazoles is itself a straightforward process, typically achieved by treating the parent indazole with a base like potassium hydroxide in DMF, followed by the addition of molecular iodine, yielding the desired product in excellent yields.[2]
A recurring theme in the chemistry of 3-iodoindazoles is the question of N-1 protection. The acidic N-H proton can interfere with certain catalytic cycles or react with basic reagents. While some modern protocols, particularly for Suzuki couplings, have been successfully developed for unprotected indazoles[2][3], N-protection is frequently recommended for Heck and Sonogashira reactions to prevent side reactions and catalyst inhibition.[4]
The Workhorse: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for C-3 arylation and vinylation of indazoles. Its popularity stems from the operational simplicity, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their more stable ester derivatives (e.g., pinacol esters).[2][5]
Core Principles & Catalytic Cycle
The reaction couples an organoboron reagent with an organic halide. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the 3-iodoindazole. The electron-withdrawing nature of the indazole ring facilitates this step.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center, a process activated by the base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Representative Protocol: Microwave-Assisted Vinylation of Unprotected 3-Iodoindazole
This protocol is adapted from a highly efficient C-3 vinylation method that demonstrates the feasibility of using unprotected 3-iodoindazoles.[2][3]
-
Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 5-substituted-3-iodoindazole (0.2 mmol, 1.0 equiv.).
-
Reagent Addition: Add 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (pinacol vinyl boronate) (0.4 mmol, 2.0 equiv.).
-
Catalyst and Base: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 mmol, 5 mol%). Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (0.2 mL, 0.4 mmol, 2.0 equiv.).
-
Solvent: Add 1,4-dioxane (2.0 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 40 minutes.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-vinylindazole product.
Discussion of Parameters
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. For more challenging substrates, catalysts with more specialized ligands like 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride (Pd(dppf)Cl₂) can offer improved yields and stability.[5]
-
Base: An inorganic base like Na₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid in the transmetalation step. The choice of base can significantly impact yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents.
-
Heating: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating.[2] For instance, a 5-methoxy-3-iodoindazole that failed to react under conventional heating at 80 °C gave a 75% yield under microwave conditions at 100 °C.[2]
The Heck Reaction: Forging C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction is a powerful tool for the alkenylation of aryl halides, providing access to 3-vinyl and 3-propenoate indazole derivatives. These products are valuable intermediates for synthesizing molecules like 2-azatryptamines, which are bioisosteres of important signaling molecules like serotonin.[6]
Core Principles & Catalytic Cycle
The reaction involves the coupling of an aryl halide with an alkene. A key difference from the Suzuki coupling is that it does not require an organometallic reagent. The cycle proceeds via:
-
Oxidative Addition: Pd(0) inserts into the 3-iodoindazole C-I bond.
-
Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium complex and inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species. This step dictates the regioselectivity and stereoselectivity (typically trans).
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Caption: Key steps in the catalytic cycle of the Heck reaction.
Representative Protocol: Heck Coupling of N-Boc-3-Iodoindazole with Methyl Acrylate
N-protection is often crucial for the Heck reaction to avoid Michael addition side products that can occur with the unprotected N-H.[6]
-
Vessel Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-3-iodoindazole (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL).
-
Reagent Addition: Add methyl acrylate (1.5 mmol, 1.5 equiv.), triethylamine (TEA) (2.0 mmol, 2.0 equiv.), and tetrabutylammonium iodide (TBAI) (1.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Add Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(dppf)) (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring by TLC.
-
Work-up: After cooling, pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to afford the desired 3-indazolylpropenoate.
Discussion of Parameters
-
Catalyst: Pd(OAc)₂ combined with a phosphine ligand or a pre-formed catalyst like PdCl₂(dppf) are commonly used.[6]
-
Base: An organic base like triethylamine (TEA) is typically used to neutralize the HI generated during the catalytic cycle.
-
Additive: A phase-transfer agent like TBAI or TBAB is often added. It can facilitate the reaction and, in some cases, suppress dehalogenation by promoting a bromide-assisted pathway that stabilizes the Pd(0) intermediate.[1]
-
N-Protection: As noted, this is a critical consideration. While some protocols for unprotected indazoles exist, they are less common and potentially lower yielding for Heck reactions compared to Suzuki.[6][7]
The Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating 3-alkynylindazoles. These structures are valuable building blocks in medicinal chemistry and materials science due to the linear geometry and reactivity of the alkyne moiety.[4][8]
Core Principles & Dual Catalytic Cycle
The Sonogashira reaction uniquely employs a dual catalytic system involving both palladium and copper.
-
Palladium Cycle: This cycle is analogous to the Suzuki and Heck reactions, involving oxidative addition of the 3-iodoindazole to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation to the palladium center. The use of copper accelerates the reaction, allowing it to proceed under milder conditions.[9]
Caption: The interconnected Palladium and Copper cycles in Sonogashira coupling.
Representative Protocol: Sonogashira Coupling of N-Protected 3-Iodoindazole
Similar to the Heck reaction, N-protection is often required for successful Sonogashira coupling of 3-iodoindazoles to prevent undesired reactions.[4]
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the N-protected 3-iodoindazole (1.0 equiv.).
-
Catalyst Addition: Add Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (2 mol%) and Copper(I) iodide (CuI) (4 mol%).
-
Solvent and Base: Add anhydrous, degassed THF and triethylamine (TEA) (2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or with gentle heating (40-50 °C) if the reaction is sluggish. Monitor progress by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Discussion of Parameters
-
Catalyst System: The combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a Cu(I) salt like CuI is classic. The Pd(II) is reduced in situ to the active Pd(0) species.[9]
-
Base: An amine base like TEA or diisopropylamine (DIPEA) is essential. It serves both to deprotonate the terminal alkyne and to neutralize the HX formed.
-
Solvent: Aprotic solvents like THF, DMF, or toluene are commonly used.
-
Copper-Free Variants: While the copper co-catalyst is highly effective, it can promote the homocoupling of alkynes (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue, though they may require different ligands or conditions.
The Buchwald-Hartwig Amination: Constructing the C-N Bond
The Buchwald-Hartwig amination is the leading method for forming C-N bonds, a transformation of immense importance in pharmaceuticals.[10] It allows for the direct coupling of 3-iodoindazoles with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.
Core Principles & Catalytic Cycle
This reaction shares mechanistic similarities with the Suzuki coupling but is tailored for C-N bond formation.
-
Oxidative Addition: Pd(0) inserts into the C-I bond of the 3-iodoindazole.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This is the C-N bond-forming step, where the aryl group and the amido ligand are eliminated from the palladium, yielding the 3-aminoindazole product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for Buchwald-Hartwig C-N cross-coupling.
Representative Protocol: General Amination of 3-Iodoindazole
This protocol is a generalized procedure based on conditions effective for halo-heterocycles.
-
Vessel Preparation: In a glovebox, add the 3-iodoindazole (1.0 equiv.), the desired amine (1.2 equiv.), and the strong base (e.g., sodium tert-butoxide, NaOᵗBu) (1.4 equiv.) to an oven-dried vial.
-
Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vial, remove it from the glovebox, and heat to 80-110 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the 3-aminoindazole derivative.
Discussion of Parameters
-
Catalyst/Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or chelating ligands (e.g., Xantphos, BINAP) are required to promote the reductive elimination step, which is often rate-limiting.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium or potassium tert-butoxide and LHMDS are common choices.[11]
-
Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. All reagents and solvents should be rigorously deoxygenated, and the reaction must be run under an inert atmosphere.
Head-to-Head Comparison
The choice of cross-coupling method is dictated entirely by the desired final structure. This table provides a direct comparison to guide your decision-making process.
| Feature | Suzuki-Miyaura Coupling | Heck Reaction | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp²) (alkenyl) | C(sp²)-C(sp) (alkynyl) | C(sp²)-N |
| Coupling Partner | Boronic acids/esters | Alkenes | Terminal Alkynes | Primary/Secondary Amines, Amides |
| Key Advantage | Huge substrate scope, high functional group tolerance, robust. | Atom economical (no organometallic reagent). | Access to linear, rigid alkyne scaffolds. | The premier method for C-N bond formation. |
| Key Limitation | Boronic acids can be unstable; requires stoichiometric organoboron reagent. | N-protection often required; regioselectivity can be an issue with some alkenes. | N-protection often required; alkyne homocoupling (Glaser) is a common side reaction. | Highly air-sensitive; requires specialized, often expensive, ligands and strong bases. |
| N-H Tolerance | Good; many protocols exist for unprotected indazoles.[2][3] | Poor; N-protection is generally recommended to avoid side reactions.[6] | Poor; N-protection is generally recommended.[4] | Not applicable (N-H is the reacting group). |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, PdCl₂(dppf)[6] | PdCl₂(PPh₃)₂ / CuI[4] | Pd₂(dba)₃ or Pd(OAc)₂ + Bulky Ligand |
| Typical Base | Inorganic (Na₂CO₃, Cs₂CO₃, K₃PO₄) | Organic (TEA, DIPEA) | Organic (TEA, DIPEA) | Strong, non-nucleophilic (NaOᵗBu, K₂CO₃, LHMDS)[11] |
Emerging Alternatives: The Path Forward with C-H Activation
While traditional cross-coupling reactions rely on pre-functionalized starting materials (the "iodo" in 3-iodoindazole), the field is increasingly moving towards direct C-H activation. This strategy involves the direct coupling of a C-H bond with a reaction partner, avoiding the need for halogenation steps. For indazoles and related heterocycles like indoles, significant progress has been made in developing directing-group-assisted C-H functionalization at various positions.[12][13] While methods for direct C-3 C-H arylation of indazoles are still evolving and are not yet as general as the classic named reactions for 3-iodoindazole, they represent a more atom- and step-economical future for synthetic chemistry.
Conclusion
The functionalization of 3-iodoindazoles is a mature and reliable field, with a portfolio of powerful cross-coupling reactions at the disposal of the synthetic chemist.
-
For biaryl and vinyl indazoles , the Suzuki-Miyaura coupling offers the broadest scope and highest reliability, with excellent protocols available even for unprotected substrates.
-
To introduce alkenyl groups , particularly acrylates, the Heck reaction is the method of choice, though careful consideration of N-protection is necessary.
-
For the synthesis of 3-alkynylindazoles , the Sonogashira coupling is the unparalleled standard, providing direct access to this versatile functional group.
-
Finally, for the crucial construction of C-N bonds , the Buchwald-Hartwig amination , while technically demanding, provides extensive access to 3-aminoindazoles.
By understanding the principles, key parameters, and comparative strengths of each technique, researchers can confidently select the optimal path for the synthesis of novel indazole derivatives for drug discovery and beyond.
References
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives.
-
Pinto, E., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]
-
Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of free (NH) indazoles. Retrieved from [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). C H Activation of Indoles. Retrieved from [Link]
-
PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Retrieved from [Link]
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- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloro-5-fluoro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of scientific discovery, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 4-Chloro-5-fluoro-3-iodo-1H-indazole (CAS No. 1082040-26-3). As a Senior Application Scientist, this document is crafted to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Inferred Hazard Assessment: Understanding the Risks
The molecular structure of this compound—a heterocyclic aromatic compound bearing three different halogen substituents—suggests a number of potential hazards that must be respected during handling and disposal.
-
Acute Toxicity: Based on SDS information for similar halogenated indazoles, this compound is likely to be harmful if swallowed, causing irritation to the skin and serious eye irritation.[1]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2] Improper disposal can lead to long-term environmental contamination.
-
Reactivity: While generally stable under normal conditions, it may be incompatible with strong oxidizing agents.[1]
-
Thermal Decomposition: When heated to decomposition, it will emit toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and halogenated compounds, including hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[3]
| Potential Hazard | Inferred GHS Classification | Rationale |
| Acute Toxicity (Oral) | Category 4 | Based on data for similar halogenated indazoles.[1] |
| Skin Irritation | Category 2 | Common for multi-halogenated aromatic compounds.[1] |
| Eye Irritation | Category 2A | Common for multi-halogenated aromatic compounds.[1] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Potential for irritation upon inhalation of dust.[1] |
| Hazardous to the Aquatic Environment | Acute and/or Chronic | Halogenated organic compounds are often persistent and toxic to aquatic life.[2] |
Regulatory Waste Classification: A Step-by-Step Guide
Proper classification of chemical waste is a legal requirement under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4] The following workflow will guide you through this critical process.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Step 1: Determine if it is a "Solid Waste"
According to the EPA, a chemical becomes a "solid waste" when you no longer intend to use it.[5] This includes leftover material, off-specification batches, and contaminated materials from spills.
Step 2: Determine if it is a "Listed" Hazardous Waste
The EPA maintains lists of wastes that are automatically considered hazardous.[4] These are categorized as F, K, P, and U lists. For a research chemical like this compound, the most relevant is the F-list , which includes wastes from non-specific sources.[6]
-
F002 Waste: This category includes spent halogenated solvents such as tetrachloroethylene, methylene chloride, trichloroethylene, and chlorobenzene, as well as solvent mixtures containing 10% or more of these listed solvents before use.[7] If this compound is used as a solvent or is part of a solvent mixture, it would likely fall under this category.
Step 3: Determine if it is a "Characteristic" Hazardous Waste
If the waste is not "listed," it must be evaluated for hazardous characteristics:[8]
-
Ignitability (D001): Unlikely for this solid compound under normal conditions.
-
Corrosivity (D002): Unlikely, as it is not a strong acid or base.
-
Reactivity (D003): Unlikely to be reactive under normal conditions.
-
Toxicity (D004-D043): This is the most probable characteristic. The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[7] While specific data for this compound is unavailable, its structure as a multi-halogenated aromatic compound suggests it could leach hazardous constituents.
Given its nature as a halogenated organic compound, this compound waste should be presumptively managed as a hazardous waste . The most likely classification is as an F002 listed waste if used as a solvent, or as a toxicity characteristic waste pending formal analysis.
| EPA Waste Code | Description | Applicability |
| F002 | Spent halogenated solvents.[7] | Applicable if the compound is used as a solvent or is a component of a solvent mixture at ≥10% concentration before use. |
| D0xx (Toxicity) | Exhibits the characteristic of toxicity.[7] | Potentially applicable. A formal TCLP test would be required for confirmation. |
It is essential to confirm this classification with your institution's EHS department. They will have established procedures and relationships with hazardous waste vendors to ensure proper characterization and coding.
On-Site Handling and Storage for Disposal
Prior to collection by a licensed waste disposal company, all chemical waste must be handled and stored safely and in compliance with regulations.
Protocol for On-Site Waste Management:
-
Segregation: Do not mix this waste with non-hazardous waste or other types of chemical waste. Keep halogenated organic waste separate from non-halogenated waste streams.[6]
-
Container Selection: Use a designated, leak-proof container that is compatible with the chemical. The original container is often a good choice. If using a different container, ensure it is made of a compatible material.
| Compatible Materials | Incompatible Materials |
| Glass | Metals (potential for corrosion if moisture is present) |
| High-Density Polyethylene (HDPE) | Some plastics that may degrade with organic compounds |
| Fluorinated Polymers (e.g., Teflon®) |
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (1082040-26-3), and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin in a well-ventilated location, away from heat, sparks, and incompatible materials.
Disposal Procedures: The Path to Destruction
The recommended and most effective method for the disposal of halogenated organic compounds is high-temperature incineration .[1]
The Science Behind Incineration:
High-temperature incineration is designed to achieve complete combustion, breaking down the organic molecule into its constituent elements and simple, less harmful compounds. For this compound, the primary products of complete combustion would be carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and the hydrogen halides: hydrogen chloride (HCl), hydrogen fluoride (HF), and hydrogen iodide (HI).
Best Practices for Incineration:
A licensed hazardous waste incineration facility will adhere to strict operational parameters to ensure the complete destruction of the waste and to control harmful emissions.
| Parameter | Typical Operating Condition | Rationale |
| Primary Combustion Chamber Temperature | 850-1200°C | Ensures the initial breakdown of the organic molecule. |
| Secondary Combustion Chamber Temperature | >1100°C | For waste containing more than 1% halogenated substances, a higher temperature ensures the destruction of thermally stable halogenated compounds.[1] |
| Residence Time | ≥ 2 seconds | Provides sufficient time for complete combustion to occur. |
| Oxygen Content | Excess O₂ | Ensures complete oxidation of the organic material. |
Critical Post-Combustion Treatment: Acid Gas Scrubbing
The hydrogen halides (HCl, HF, HI) produced during incineration are corrosive and acidic gases. Modern incinerators are equipped with acid gas scrubbing systems to neutralize these gases before they are released into the atmosphere.[9][10] These systems typically use a caustic solution (like sodium hydroxide) to react with the acid gases, forming salts and water.
Minimizing the Formation of Persistent Organic Pollutants (POPs):
A significant concern with the incineration of halogenated compounds is the potential for the formation of highly toxic and persistent byproducts, such as polychlorinated and polybrominated dibenzodioxins and dibenzofurans (PCDD/Fs and PBDD/Fs).[11] The formation of these compounds is most favorable in the temperature range of 200-500°C.[12] Best available techniques to minimize their formation include:
-
Rapid Cooling (Quenching): The flue gases are cooled rapidly through the 200-500°C temperature window to prevent the de novo synthesis of dioxins and furans.[11]
-
Activated Carbon Injection: Activated carbon can be injected into the flue gas stream to adsorb any remaining dioxins and furans before they are captured in the filtration system.
Emergency Procedures: Responding to Spills and Exposures
Accidents can happen, and being prepared is crucial for minimizing harm.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity and your laboratory supervisor.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Secure the Area: Prevent entry to the spill area.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A lab coat
-
Respiratory protection may be necessary for large spills or in poorly ventilated areas.
-
-
Containment and Cleanup:
-
For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Sweep up the absorbed material carefully to avoid creating dust.
-
Place the contaminated absorbent and any other contaminated materials into a labeled, sealed container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's EHS department.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[14]
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical personnel with the name of the chemical and, if possible, a copy of this guide or the label from the container.[13]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all researchers and scientists. By understanding the potential hazards, adhering to regulatory requirements, and following best practices for handling and disposal, you contribute to a safer laboratory environment and the protection of our planet. Always remember that your institution's Environmental Health and Safety department is your most valuable resource in navigating the complexities of hazardous waste management.
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Envitech, Inc. (n.d.). Acid Gas Scrubber. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Maharashtra Pollution Control Board. (n.d.). Guidelines Common Hazardous Waste Incineration. Retrieved from [Link]
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SLAC National Accelerator Laboratory. (2023). Waste Determination and Characterization Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Section 5 - Chapter 1: Wet and Dry Scrubbers for Acid Gas Control. Retrieved from [Link]
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Tri-Mer Corporation. (n.d.). Q-Scrub Incinerator Scrubber. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet - Indazole.
- CymitQuimica. (2024). Safety Data Sheet - 4,6-Dichloro-3-iodo-1H-indazole.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2023). International Journal of Molecular Sciences, 24(22), 16187.
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Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]
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WM. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]
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MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]
- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2023). International Journal of Molecular Sciences, 24(22), 16187.
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WtERT Germany GmbH. (n.d.). Modern Technologies To Reduce Emissions Of Dioxins And Furans From Waste Incineration. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1981). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules. Federal Register, 46(15), 7666-7690.
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Michigan Department of Environment, Great Lakes, and Energy. (n.d.). Waste Characterization and Hazardous Waste Generator Status - Guidance. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
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University of Maryland, Baltimore Environmental Health and Safety. (n.d.). F-Listed Hazardous Waste. Retrieved from [Link]
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Allegheny College Safety Committee. (n.d.). Chemical Inhalation, Ingestion, Injection First Aid. Retrieved from [Link]
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UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1987). Standards for Owners and Operators of Hazardous Waste Incinerators and Burning of Hazardous Wastes in Boilers and Industrial Furnaces. Federal Register, 52(100), 1999-2022.
- Dioxins and Furans; and Hospital Waste Incineration. (2000). Medical Journal, Armed Forces India, 56(3), 181–182.
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Augusta University. (n.d.). Chemical Spill Response. Retrieved from [Link]
- Dioxin characterisation, formation and minimisation during municipal solid waste (MSW) incineration: Review. (2002). Chemical Engineering Journal, 86(3), 343-368.
- An outline of chloro-organic compound toxicology. (1990). Roczniki Państwowego Zakładu Higieny, 41(5-6), 281-294.
- Toxicological studies on 1-substituted-indazole-3-carboxylic acids. (1981). Chemotherapy, 27(Suppl 2), 91-97.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances, 13(7), 4485-4490.
- Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. (2017). Clinical Chemistry, 63(10), 1586–1596.
- Method for dechlorination and/or debromination of aromatic compounds containing fluorine with chlorine and/or bromine. (1995).
- Toxicology of Some Fluoro-Organic Compounds. (1962). DTIC.
- Toxicology of the fluoroalkenes: review and research needs. (1982). Environmental Health Perspectives, 41, 213–220.
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- Mechanism of action of toxic halogenated aromatics. (1985). Environmental Health Perspectives, 59, 123–131.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-5-fluoro-3-iodo-1H-indazole
Halogenated indazoles are a class of compounds widely utilized as building blocks in pharmaceutical and materials science research.[1][2] Their versatile chemical nature, however, necessitates a robust understanding of their potential hazards to ensure the safety of all laboratory personnel. Based on data from similar chemical structures, 4-Chloro-5-fluoro-3-iodo-1H-indazole is anticipated to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3][4][5][6] This guide provides a detailed overview of the essential personal protective equipment (PPE) and procedural steps for the safe handling and disposal of this compound.
Core Principles of Chemical Safety: A Proactive Stance
When handling any novel or sparsely documented chemical, the foundational principle is one of proactive caution. The absence of specific toxicity data does not imply safety. Therefore, a multi-layered approach to protection, encompassing engineering controls, administrative controls, and personal protective equipment, is paramount.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is advisable for extended procedures. |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing or when handling larger quantities. |
| Body | Laboratory coat | A standard, long-sleeved lab coat is required to protect the skin from accidental contact. For procedures with a higher risk of contamination, a chemical-resistant apron or suit should be considered. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood, or if there is a potential for aerosol or dust generation. The specific type of respirator and cartridge should be determined by a formal risk assessment. For many fine powders, an N95 respirator may be sufficient, but a half-mask or full-face respirator with appropriate cartridges offers superior protection. |
II. The Experimental Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing the risk of exposure during the handling of this compound.
A. Preparation and Donning PPE
-
Work Area Preparation : Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be placed within easy reach to minimize movement and the potential for spills.
-
Donning PPE :
-
Begin by putting on your laboratory coat, ensuring it is fully buttoned.
-
Next, don your safety glasses or goggles.
-
If required, put on your respirator, ensuring a proper fit-test has been performed.
-
Finally, put on your chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat. If double-gloving, don the first pair, followed by the second.
-
B. Handling the Compound
-
Weighing and Transfer : All weighing and transfer of the solid compound should be performed within a chemical fume hood to prevent the inhalation of any airborne particles.[6] Use a spatula and weighing paper, and handle the compound gently to minimize dust generation.
-
Dissolving the Compound : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled.
-
During the Reaction : Keep all reaction vessels containing this compound clearly labeled and within the fume hood.
C. Doffing PPE and Decontamination
-
Glove Removal : If you have been double-gloved, remove the outer pair of gloves first, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Lab Coat and Goggle Removal : Remove your lab coat, folding it inward to contain any potential contamination. Place it in a designated area for lab coats. Remove your safety glasses or goggles.
-
Inner Glove Removal : Remove the inner pair of gloves, again turning them inside out.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.[3][4]
III. Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste : All solid waste contaminated with this compound, including weighing paper, gloves, and any contaminated paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : All liquid waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Procedures : All waste must be disposed of through your institution's hazardous waste management program.[3][7]
IV. Visualization of the PPE Workflow
The following diagram illustrates the logical flow of selecting and using personal protective equipment when handling this compound.
Caption: A flowchart detailing the procedural steps for safely handling this compound, from preparation to disposal.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
-
ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central. Retrieved from [Link]
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GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
- Anonymous. (n.d.).
- Anonymous. (2023).
-
ResearchGate. (n.d.). The Halogenation of Indazoles. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 3-bromo-6-fluoro-1H-indazole. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
